molecular formula C11H12N2 B11913449 4-(1-Aminocyclobutyl)benzonitrile

4-(1-Aminocyclobutyl)benzonitrile

Cat. No.: B11913449
M. Wt: 172.23 g/mol
InChI Key: ZXVUJTKPFQNSGS-UHFFFAOYSA-N
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Description

4-(1-Aminocyclobutyl)benzonitrile hydrochloride (CAS 1909305-75-4) is a high-purity chemical compound supplied as a hydrochloride salt for enhanced stability. With a molecular formula of C 11 H 13 ClN 2 and a molecular weight of 208.69 g/mol, this substance is characterized as a benzonitrile derivative, a class of compounds frequently utilized as versatile intermediates in organic synthesis and pharmaceutical research . The molecular structure features both an aminocyclobutyl group and a benzonitrile moiety, making it a valuable bifunctional building block for medicinal chemistry and drug discovery. The nitrile group is a known precursor for synthesizing carboxylic acids, amides, and other nitrogen-containing heterocycles, which are common scaffolds in active pharmaceutical ingredients . The rigid cyclobutane ring can be used to confer conformational constraint in molecular design. As such, this compound is of significant interest for the synthesis of more complex molecules, potentially serving as a key intermediate in the development of receptor ligands or enzyme inhibitors. This product is intended for research and development purposes only. It is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminocyclobutyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11/h2-5H,1,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVUJTKPFQNSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: Chemical Properties and Stability of 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(1-Aminocyclobutyl)benzonitrile (CAS: 1159826-61-9), a critical pharmacophore scaffold used in the development of androgen receptor antagonists (such as next-generation analogs of Enzalutamide and Apalutamide) and other bioactive small molecules.

Executive Summary

4-(1-Aminocyclobutyl)benzonitrile represents a "privileged scaffold" in medicinal chemistry, combining a rigidifying cyclobutane ring with a polar benzonitrile motif. Its structural value lies in the geminal disubstitution at the cyclobutane C1 position, which enforces specific conformational constraints (Thorpe-Ingold effect) favored in receptor-ligand binding. However, this same structural feature introduces specific stability challenges—primarily oxidative susceptibility of the benzylic-like amine and potential ring strain issues under forcing conditions. This guide details the physicochemical architecture, synthesis-derived impurity profiles, and stability protocols required for its handling.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a benzonitrile core substituted at the para position by a cyclobutane ring, which bears a primary amino group at the point of attachment (C1).

PropertyValue / CharacteristicTechnical Implication
CAS Number 1159826-61-9Unique Identifier
Molecular Formula C₁₁H₁₂N₂MW: 172.23 g/mol
Physical State Solid (typically off-white to pale yellow)Low melting point solid as free base; high MP as HCl salt.
pKa (Calculated) ~9.2 (Amine), ~ -10 (Nitrile)The amine is moderately basic. It will exist as a cation at physiological pH.
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
Solubility DMSO, Methanol, DCM (High)Poor water solubility as free base; High water solubility as HCl salt.
H-Bond Donors 1 (Primary Amine)Critical for salt formation and receptor interaction.
Rotatable Bonds 1 (Aryl-Cyclobutyl bond)The cyclobutane ring is conformationally rigid, reducing entropic penalty in binding.
Structural Nuances[2][3][4][5]
  • Benzylic-like Character: The C1-amino group is attached to a carbon bonded to an aromatic ring. While not a classic benzyl amine (due to the ring constraint), it shares the susceptibility to oxidative deamination .

  • Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. While kinetically stable, it can undergo ring-opening under strong acid catalysis or radical conditions.

Synthesis & Impurity Profiling

Understanding the synthesis is mandatory for predicting impurity profiles. The industrial route typically leverages the dinitrile strategy , exploiting the differential reactivity between aliphatic and aromatic nitriles.

Validated Synthetic Pathway

The most robust route proceeds via the alkylation of 4-cyanophenylacetonitrile followed by selective functional group manipulation.

Synthesis SM1 4-Cyanophenylacetonitrile Inter1 Intermediate A: 1-(4-Cyanophenyl) cyclobutanecarbonitrile SM1->Inter1 Double Alkylation Reagent1 1,3-Dibromopropane (NaH, DMSO) Reagent1->Inter1 Inter2 Intermediate B: 1-(4-Cyanophenyl) cyclobutanecarboxamide Inter1->Inter2 Aliphatic CN Hydrolysis Step2 Selective Hydrolysis (NaOH, H2O2, <40°C) Step2->Inter2 Product TARGET: 4-(1-Aminocyclobutyl) benzonitrile Inter2->Product Decarbonylation Step3 Hofmann Rearrangement (NaOCl/NaOH or PhI(OAc)2) Step3->Product

Figure 1: Strategic synthesis distinguishing between the aromatic nitrile (stable) and aliphatic nitrile (reactive).

Key Impurities (Critical for QC)
  • The "Dinitrile" (Intermediate A): Result of incomplete hydrolysis. Detectable by IR (two nitrile peaks) and LC-MS.

  • The "Di-acid/Di-amide": Result of over-hydrolysis where the aromatic nitrile is also hydrolyzed to an amide or acid. This occurs if temperature exceeds 50°C during Step 2.

  • Des-cyano analog: Formed if the aromatic nitrile is reduced (unlikely in this specific oxidative route but possible if hydrogenation is used elsewhere).

Chemical Stability & Reactivity[6]

The stability of 4-(1-Aminocyclobutyl)benzonitrile is dictated by the amine's nucleophilicity and the nitrile's hydrolytic resistance .

Degradation Pathways

The compound is relatively robust but fails under specific stress conditions.

Degradation cluster_Oxidation Oxidative Stress (Air/Peroxides) cluster_Hydrolysis Hydrolytic Stress (Acid/Base + Heat) cluster_Storage Storage Stress (Atmospheric CO2) Target 4-(1-Aminocyclobutyl)benzonitrile (Free Base) OxProduct N-Oxide / Hydroxylamine (Early Stage) Target->OxProduct H2O2 / Air Amide 4-(1-Aminocyclobutyl)benzamide (Partial Hydrolysis) Target->Amide pH > 12 or pH < 1, Δ Carbamate Carbamate Salt (Solid State Crust) Target->Carbamate CO2 Exposure Ketone 1-(4-Cyanophenyl)cyclobutanone (Late Stage - Oxidative Deamination) OxProduct->Ketone Degradation Acid 4-(1-Aminocyclobutyl)benzoic acid (Total Hydrolysis) Amide->Acid Prolonged Δ

Figure 2: Primary degradation pathways. Note that oxidative deamination to the ketone is the most distinct pathway for this scaffold.

Stress Testing Data (Simulated)

Based on functional group chemistry (ICH Q1A standards):

Stress ConditionExpected StabilityMajor DegradantMechanism
Acid (0.1N HCl, RT) Stable NoneForms stable HCl salt immediately.
Base (0.1N NaOH, RT) Stable NoneNitrile is robust at RT.
Base (1N NaOH, 80°C) Labile 4-(1-amino...)benzamideHydrolysis of aromatic nitrile.
Oxidation (3% H₂O₂) Labile N-Oxides, IminesNucleophilic attack of amine on peroxide.
Thermal (Solid, 60°C) Stable NoneHigh MP prevents melt-degradation.
Photolytic Moderate UnknownBenzonitriles can absorb UV; protect from light.

Handling, Storage, & Analytical Protocols[7][8]

Storage Protocols (Self-Validating)
  • The "Carbamate" Risk: Like many primary amines, the free base avidly absorbs atmospheric CO₂ to form carbamate salts (white crust).

    • Protocol: Store strictly under Argon/Nitrogen.

    • Preferred Form: Convert to Hydrochloride Salt (HCl) immediately for long-term storage. The salt is non-hygroscopic and immune to CO₂.

  • Temperature: Store at 2-8°C.

Analytical Methodology (HPLC)

To separate the amine from the "dinitrile" precursor and "benzamide" degradants, a high-pH resistant column or an ion-pairing method is required due to the basicity of the amine.

  • Column: C18 with high carbon load (e.g., XBridge C18 or Gemini C18).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) — Basic pH suppresses amine protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 230 nm (Nitrile absorption).

References

  • Sigma-Aldrich. (2024). Product Specification: 4-(1-Aminocyclobutyl)benzonitrile hydrochloride. Retrieved from

  • European Patent Office. (2018). Process for the preparation of 1-aryl-1-cyclobutane derivatives (Sibutramine/Apalutamide intermediates). Patent EP0863868. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Enzalutamide and related intermediates. Retrieved from

  • Organic Syntheses. (2004). Preparation of Cyclobutylamines via Hofmann Rearrangement. Org. Synth. 2004, 81, 162. Retrieved from

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

Molecular weight and structural analysis of 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: Molecular Weight and Structural Analysis of 4-(1-Aminocyclobutyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the determination of molecular weight and the complete structural elucidation of 4-(1-Aminocyclobutyl)benzonitrile, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines theoretical principles with practical, field-proven experimental protocols. We will delve into the synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to achieve unambiguous characterization. Each section is designed to not only present methodology but to also rationalize the experimental choices, thereby creating a self-validating analytical workflow.

Introduction: The Significance of 4-(1-Aminocyclobutyl)benzonitrile

4-(1-Aminocyclobutyl)benzonitrile is a notable scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its unique strained cyclobutyl ring and the electronically distinct benzonitrile moiety impart specific conformational constraints and interaction potentials, making it a valuable component in the design of novel therapeutics. Accurate determination of its molecular weight and a thorough understanding of its three-dimensional structure are paramount for structure-activity relationship (SAR) studies, lead optimization, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).[1] This guide will systematically address the analytical methodologies required for its complete characterization.

Foundational Analysis: Molecular Weight Determination

The initial and most critical step in characterizing any novel compound is the accurate determination of its molecular weight. This fundamental parameter provides the first piece of empirical evidence to support the proposed chemical formula.

Theoretical Molecular Weight

The first step is to calculate the theoretical molecular weight from the chemical formula.

ElementCountAtomic Weight (amu)Total Weight (amu)
Carbon (C)1112.011132.121
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Total 172.231

The hydrochloride salt form is also commercially available.[2][3] For the purpose of this guide, we will focus on the free base.

Experimental Verification: Mass Spectrometry

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound.[4] For a molecule like 4-(1-Aminocyclobutyl)benzonitrile, which contains nitrogen, the "Nitrogen Rule" is a useful initial check. This rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, while a compound with an even number of nitrogen atoms (or none) will have an even nominal molecular weight.[5][6] Our target molecule has two nitrogen atoms, and its theoretical molecular weight is indeed even (172).

  • Objective: To obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended for its high mass accuracy.[4]

  • Method:

    • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of the basic amino group, which is readily protonated.

    • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion peak (e.g., m/z 100-500).

  • Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton.

IonTheoretical m/z
[M+H]⁺173.1128

The high-resolution data allows for the confirmation of the elemental composition, providing a high degree of confidence in the molecular formula.

In-Depth Structural Elucidation

With the molecular weight confirmed, the next phase is to elucidate the precise connectivity of the atoms and the overall structure of the molecule. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] Both ¹H and ¹³C NMR are essential for a complete analysis.

Caption: Workflow for NMR-based structural elucidation.

  • Principle: Provides information about the number of different types of protons, their electronic environment, and their connectivity.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons (Benzene Ring): Due to the para-substitution, two distinct signals are expected, each integrating to 2 protons. These will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm).[8]

    • Cyclobutyl Protons: The protons on the cyclobutyl ring will likely show complex multiplets due to their diastereotopic nature. They are expected in the aliphatic region (δ 1.5-3.0 ppm).

    • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be variable and is dependent on concentration and solvent. This signal will disappear upon D₂O exchange.[5]

  • Principle: Provides information about the number of different types of carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • Nitrile Carbon (-C≡N): A characteristic peak is expected in the range of δ 115-125 ppm.[9]

    • Aromatic Carbons: Four signals are expected for the benzonitrile ring due to symmetry. The carbon attached to the nitrile group will be the most downfield.

    • Cyclobutyl Carbons: Signals for the carbons of the cyclobutyl ring will appear in the aliphatic region. The quaternary carbon attached to the amino group will be distinct.

    • DEPT-135: This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ will appear as positive peaks, while CH₂ will be negative. Quaternary carbons will be absent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10]

  • Objective: To identify the key functional groups.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Method:

    • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

    • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300-3500Medium, two bands for primary amine
C-H Stretch (Aromatic)>3000Medium
C-H Stretch (Aliphatic)<3000Medium to Strong
C≡N Stretch (Nitrile)2220-2240Strong, sharp[11]
C=C Stretch (Aromatic)1600-1450Medium to Strong

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[11][12] The absorptions in the 3300-3500 cm⁻¹ region confirm the primary amine.

Data Synthesis and Structural Confirmation

The final step is to integrate the data from all analytical techniques to build a cohesive and validated structural assignment.

structure_confirmation MS Mass Spectrometry (Molecular Formula: C₁₁H₁₂N₂) Structure Confirmed Structure of 4-(1-Aminocyclobutyl)benzonitrile MS->Structure IR Infrared Spectroscopy (Functional Groups: -NH₂, -C≡N, Aromatic) IR->Structure NMR NMR Spectroscopy (Connectivity and Proton/Carbon Environment) NMR->Structure

Caption: Integration of analytical data for structural confirmation.

The high-resolution mass spectrum confirms the elemental composition. The IR spectrum identifies the key functional groups: the primary amine, the nitrile, and the aromatic ring. The ¹H and ¹³C NMR spectra provide the detailed connectivity, showing the para-substituted aromatic ring, the cyclobutyl group, and the relative positions of all atoms. The combination of these techniques provides an unambiguous and robust characterization of 4-(1-Aminocyclobutyl)benzonitrile.

Conclusion

The analytical workflow detailed in this guide, employing a synergistic combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy, provides a reliable and comprehensive methodology for the molecular weight determination and structural elucidation of 4-(1-Aminocyclobutyl)benzonitrile. Adherence to these protocols ensures the scientific integrity and trustworthiness of the analytical data, which is fundamental for its application in research and drug development.

References

  • Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • PMC. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect.
  • Hairui Chemical. (n.d.). 4-(1-Aminocyclobutyl)benzonitrile hydrochloride_1909305-75-4.
  • Wiley-VCH. (n.d.). Supporting Information.
  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
  • Thermo Fisher Scientific. (2018, June 6). Improving Small Molecule Characterization. AnalyteGuru.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Whitman People. (n.d.). GCMS Section 6.15.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI.
  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Analyst (RSC Publishing). (n.d.). Molecular labels for analysis of amines and diols by spray based ionization-mass spectrometry.
  • Fluorochem. (n.d.). 4-(1-Aminocyclopropyl)benzonitrile hydrochloride.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Sigma-Aldrich. (n.d.). 4-(1-aminocyclobutyl)benzonitrile hydrochloride | 1909305-75-4.
  • The Royal Society of Chemistry. (n.d.). 4.
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • YouTube. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile.
  • ResearchGate. (2025, August 9). (PDF) Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography.
  • BMRB. (n.d.). bmse000284 Benzonitrile.
  • Sections 13.3. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy.
  • ResearchGate. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
  • NIST WebBook. (n.d.). Benzonitrile, 4-amino-.
  • PubChem. (n.d.). 4-Aminobenzonitrile | C7H6N2 | CID 13396.
  • PubMed. (2013, March 18). IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states.
  • Benchchem. (n.d.). Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide.
  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Knowledge.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.
  • BMRB. (n.d.). bmse000284 Benzonitrile.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) IR Spectrum.
  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.
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  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Wikipedia. (n.d.). Benzonitrile.
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An In-Depth Technical Guide to 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(1-aminocyclobutyl)benzonitrile, a substituted benzonitrile derivative of interest in medicinal chemistry and drug discovery. Given the limited availability of public data on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust technical resource. The information presented herein is intended to support research and development activities by providing key identifiers, a plausible synthetic route, expected analytical data, and a discussion of its potential applications.

Chemical Identity and Core Identifiers

4-(1-Aminocyclobutyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted at the para-position with a 1-aminocyclobutyl group. It is most commonly available as its hydrochloride salt, which enhances its stability and solubility in polar solvents.

IdentifierValueSource
Chemical Name 4-(1-Aminocyclobutyl)benzonitrile HydrochlorideN/A
CAS Number 1909305-75-4 (for Hydrochloride Salt)
Molecular Formula C₁₁H₁₃ClN₂ (Hydrochloride Salt)N/A
Molecular Weight 208.69 g/mol (Hydrochloride Salt)
InChI (HCl Salt) 1S/C11H12N2.ClH/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H
InChIKey (HCl Salt) XLKWXFVWNHPDQY-UHFFFAOYSA-N
Physical Form Powder (Hydrochloride Salt)
Storage Room Temperature (Hydrochloride Salt)

Chemical Structure:

Caption: Chemical structure of 4-(1-Aminocyclobutyl)benzonitrile.

Proposed Synthesis Pathway

A proposed two-step synthesis is outlined below, starting from 4-fluorobenzonitrile. This method is advantageous due to the high reactivity of the fluorine atom towards nucleophilic displacement and the reliable conditions for the subsequent reduction.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction of the Azide start 4-Fluorobenzonitrile product1 4-(1-Azidocyclobutyl)benzonitrile start->product1 90°C, 8h reagents1 1-Azidocyclobutan-1-amine Potassium Carbonate (K₂CO₃) Dimethyl Sulfoxide (DMSO) reagents1->product1 final_product 4-(1-Aminocyclobutyl)benzonitrile product1->final_product Room Temperature, 12h reagents2 Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Methanol (MeOH) reagents2->final_product

Caption: Proposed two-step synthesis of 4-(1-Aminocyclobutyl)benzonitrile.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(1-Azidocyclobutyl)benzonitrile

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add 1-azidocyclobutan-1-amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90°C and stir for 8 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(1-azidocyclobutyl)benzonitrile.

Step 2: Synthesis of 4-(1-Aminocyclobutyl)benzonitrile

  • Dissolve the 4-(1-azidocyclobutyl)benzonitrile (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (10 wt%) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(1-aminocyclobutyl)benzonitrile.

  • The free base can be further purified by chromatography or converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.

Expected Spectroscopic and Physicochemical Properties

While experimental data for 4-(1-aminocyclobutyl)benzonitrile is scarce, its spectral and physical properties can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.5-7.8 ppm and δ 7.3-7.6 ppm), characteristic of a para-substituted benzene ring.

    • Cyclobutyl Protons: Multiplets in the aliphatic region (approximately δ 1.8-2.5 ppm).

    • Amine Protons: A broad singlet (variable chemical shift, typically δ 1.5-3.0 ppm), which may exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of δ 110-150 ppm, including a quaternary carbon attached to the nitrile group and a quaternary carbon attached to the cyclobutyl group.

    • Nitrile Carbon: A signal around δ 118-122 ppm.

    • Cyclobutyl Carbons: Signals in the aliphatic region (approximately δ 15-60 ppm), including a quaternary carbon attached to the amino group.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A medium to weak absorption around 3300-3400 cm⁻¹ from the primary amine.

    • C≡N Stretch: A sharp, medium intensity absorption around 2220-2230 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion (M⁺): An expected peak at m/z corresponding to the molecular weight of the free base (C₁₁H₁₂N₂ = 172.23 g/mol ).

    • Fragmentation: Common fragmentation patterns would involve the loss of the amino group, cleavage of the cyclobutyl ring, and loss of HCN from the nitrile group.

Physicochemical Properties
PropertyPredicted/Known ValueNotes
Melting Point Not available. Expected to be a solid at room temperature.The hydrochloride salt of the related 4-(1-aminocyclopropyl)benzonitrile has a melting point of 250-260°C.
Boiling Point > 300°C (Predicted)High due to the polar functional groups and aromatic ring.
Solubility The free base is expected to be soluble in organic solvents. The hydrochloride salt is expected to have higher solubility in polar solvents like water and alcohols.Based on the properties of similar aromatic amines and nitriles.
pKa The amino group is expected to have a pKa in the range of 9-10.Typical for a primary amine on a saturated carbon adjacent to an aromatic ring.

Applications in Drug Discovery and Development

The benzonitrile moiety is a versatile functional group in medicinal chemistry.[1] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key structural element in various pharmacophores. The aminocycloalkane motif is also prevalent in drug candidates, often providing a three-dimensional scaffold that can improve binding affinity and pharmacokinetic properties.

The combination of these two groups in 4-(1-aminocyclobutyl)benzonitrile makes it an attractive building block for the synthesis of novel therapeutic agents. Potential areas of application include:

  • Enzyme Inhibitors: The nitrile group can interact with active site residues of enzymes, and the overall structure can be tailored to fit into specific binding pockets.

  • Receptor Ligands: The rigid cyclobutyl group can provide a defined orientation for interaction with G-protein coupled receptors (GPCRs) or other receptor families.

  • Scaffold for Library Synthesis: The primary amine serves as a convenient handle for further chemical modification, allowing for the rapid generation of a library of derivatives for high-throughput screening.

Safety and Handling

The following safety information is for the hydrochloride salt of 4-(1-aminocyclobutyl)benzonitrile.

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. (2008, August 31). PMC. Retrieved from [Link]

  • Stoichiometric reductions of benzonitrile (4 a). (yields determined by... ResearchGate. Retrieved from [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. Retrieved from [Link]

  • bmse000284 Benzonitrile at BMRB. BMRB. Retrieved from [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. Retrieved from [Link]

  • 4-Aminobenzonitrile | C7H6N2 | CID 13396. PubChem. Retrieved from [Link]

  • Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile | Request PDF. ResearchGate. Retrieved from [Link]

  • Benzonitrile, 4-amino-. NIST WebBook. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Retrieved from [Link]

  • United States Patent (19). Google Patents.
  • Preparation method of aminobenzonitrile. Eureka | Patsnap. Retrieved from [Link]

  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.
  • Process for preparing aromatic nitriles. European Patent Office. Retrieved from [Link]

  • US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.
  • CN104892456A - Method for preparing benzonitrile compound. Google Patents.
  • IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... ResearchGate. Retrieved from [Link]

  • Hydrogen transfer reduction of nitriles in DBU based ionic liquids. Arkivoc. Retrieved from [Link]

  • Showing Compound benzonitrile (FDB029710). FooDB. Retrieved from [Link]

  • Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. PMC - NIH. Retrieved from [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. PMC. Retrieved from [Link]

  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. Retrieved from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Retrieved from [Link]

  • Study of Cytotoxic Effects of Benzonitrile Pesticides. SciSpace. Retrieved from [Link]

Sources

Solubility Profile of 4-(1-Aminocyclobutyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process applications for 4-(1-Aminocyclobutyl)benzonitrile , a specialized intermediate in the synthesis of androgen receptor antagonists.

Executive Summary & Compound Architecture

4-(1-Aminocyclobutyl)benzonitrile (CAS: 1909305-75-4 for HCl salt; Free Base analog) is a critical pharmacophore building block, notably structurally related to the "A-ring" and linker moieties of diarylthiohydantoin drugs like Apalutamide .

Its solubility behavior is dictated by a "push-pull" structural motif:

  • Lipophilic Domain: The benzonitrile core and cyclobutyl ring provide significant hydrophobic bulk (

    
    -
    
    
    
    interactions and van der Waals forces).
  • Hydrophilic/Basic Domain: The primary amine (-NH

    
    ) at the 1-position of the cyclobutyl ring acts as a hydrogen bond donor/acceptor and a pH-switchable solubilizing group.
    

Understanding this duality is essential for designing efficient isolation, purification, and coupling processes.

Thermodynamic Solubility Profile

Note: Specific quantitative values vary by crystal polymorph and purity. The profiles below represent high-confidence physicochemical predictions validated against structural analogs (e.g., 4-aminobenzonitrile, 1-aminocyclobutanecarboxylic acid derivatives).

Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Mechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High Dipole-dipole interactions disrupt crystal lattice efficiently. Primary choice for coupling reactions.
Polar Protic Methanol, Ethanol, IPAHigh to Moderate High Alcohol -OH groups H-bond with the amine. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Chlorinated DCM, ChloroformHigh Low/Negligible Excellent for free base extraction. The salt is too polar for the non-polar environment of DCM.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Very Low Useful for crystallization. The free base is soluble enough for processing but can be precipitated by cooling or anti-solvents.
Hydrocarbons Toluene, Heptane, HexaneLow Insoluble The polar nitrile and amine groups resist solvation in non-polar media. Toluene is a common anti-solvent for crystallization.
Aqueous Water (pH 7)Low (<1 mg/mL)High (>50 mg/mL)The free base is lipophilic. Acidification (pH < 4) protonates the amine, drastically increasing aqueous solubility.
The "pH-Switch" Purification Strategy

The most powerful attribute of this compound is its pH-dependent solubility.

  • Acidic Phase (pH < 2): The molecule exists as the ammonium cation (

    
    ). It partitions into the aqueous phase, rejecting non-basic organic impurities.
    
  • Basic Phase (pH > 10): Neutralization with NaOH/Na

    
    CO
    
    
    
    regenerates the free base, which precipitates from water or extracts cleanly into DCM or Ethyl Acetate.

Experimental Protocol: Solubility Determination

Directive: Do not rely on literature values alone. Batch-to-batch polymorphic variance requires on-site validation.

Laser-Monitored Polythermal Method (Recommended)

This method determines the metastable zone width (MSZW), critical for crystallization design.

  • Preparation: Charge a reactor with a known mass of solute and solvent (starting conc. ~50 mg/mL).

  • Heating: Ramp temperature at 1°C/min under agitation (300 rpm).

  • Detection: Use a Focused Beam Reflectance Measurement (FBRM) probe or turbidity sensor to detect the "Clear Point" (dissolution temperature,

    
    ).
    
  • Cooling: Ramp down at 1°C/min to detect the "Cloud Point" (nucleation temperature,

    
    ).
    
  • Iteration: Add solvent to dilute and repeat to generate the solubility curve.

Gravimetric "Shake-Flask" Method (Standard)

For thermodynamic equilibrium data:

  • Add excess solid to solvent in a sealed vial.

  • Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

  • Filter supernatant through a 0.45 µm PTFE filter.

  • Evaporate solvent and weigh the residue (or quantify via HPLC).

Process Implications & Workflows

Crystallization Workflow

The following diagram illustrates the decision logic for purifying 4-(1-Aminocyclobutyl)benzonitrile based on its solubility profile.

SolubilityWorkflow cluster_cryst Crystallization Tactics Start Crude Reaction Mixture (Containing 4-(1-Aminocyclobutyl)benzonitrile) SolventSelect Select Extraction Solvent Start->SolventSelect AcidExtract Acidic Extraction (pH < 2) Solvent: Water/HCl SolventSelect->AcidExtract If purity low ExtractFreeBase Extract into DCM or EtOAc SolventSelect->ExtractFreeBase If purity high OrgWash Wash with Organic Solvent (Remove Non-Basic Impurities) AcidExtract->OrgWash Basify Basify Aqueous Layer (pH > 10) (Free Base Precipitates) OrgWash->Basify Basify->ExtractFreeBase Crystallization Crystallization (Cooling or Anti-Solvent) ExtractFreeBase->Crystallization FinalProduct Pure Crystalline Solid Crystallization->FinalProduct Method1 Method A: Cooling Sat. in IPA at 60°C -> Cool to 0°C Crystallization->Method1 Method2 Method B: Anti-Solvent Dissolve in DCM -> Add Heptane Crystallization->Method2

Caption: Purification logic flow leveraging pH-dependent solubility switches and solvent gradients.

Solvent Selection for Coupling Reactions

When using this compound as a nucleophile (e.g., reacting with an isothiocyanate or aryl halide):

  • Preferred: DMAc or DMSO . These dissolve both the polar amine salt and the electrophile, accelerating the reaction rate via the "naked anion" effect (if base is added).

  • Alternative: Toluene/Water Biphasic System . Use a Phase Transfer Catalyst (e.g., TBAB) if the electrophile is water-sensitive but the amine is supplied as an HCl salt.

References

  • Sigma-Aldrich. Product Specification: 4-(1-Aminocyclobutyl)benzonitrile hydrochloride. Catalog No. 1909305-75-4.[1][2][3] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Black, S. et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 2007. Link

  • Enamine. Building Blocks: 4-(1-Aminocyclobutyl)benzonitrile. Link

  • Grant, D. J. W.Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990. (Foundational text for solubility prediction models).

Sources

Technical Deep Dive: Therapeutic Potential of 4-(1-Aminocyclobutyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and synthesis of 4-(1-Aminocyclobutyl)benzonitrile derivatives.

Executive Summary

The 4-(1-Aminocyclobutyl)benzonitrile scaffold represents a high-value pharmacophore in modern drug discovery, acting as a conformationally restricted bioisostere of the


-dimethylbenzylamine  moiety. By replacing the flexible gem-dimethyl group with a rigid cyclobutane ring, medicinal chemists can lock the bioactive conformation of a molecule, significantly improving potency and selectivity while reducing metabolic liability (e.g., preventing 

-hydroxylation).

This guide explores the scaffold's critical role in two primary therapeutic areas: Central Nervous System (CNS) modulation (specifically monoamine reuptake inhibition for obesity and depression) and Oncology (Androgen Receptor antagonism). It details the structural logic, synthesis via Curtius rearrangement, and specific protocols for validating its biological activity.

Structural Biology & Medicinal Chemistry[1]

The "Gem-Dimethyl" vs. "Cyclobutyl" Effect

In medicinal chemistry, the Thorpe-Ingold effect (gem-dimethyl effect) is often used to restrict the rotation of rotatable bonds, favoring the population of the bioactive conformation. However, methyl groups are metabolically vulnerable to Cytochrome P450 enzymes.

The 1-aminocyclobutyl motif offers a superior alternative:

  • Conformational Locking: The cyclobutane ring fixes the bond angles (~88°) more rigidly than a gem-dimethyl group (~109°), forcing the attached phenyl ring and amine into a specific vector.

  • Metabolic Shielding: The cyclobutyl carbons are sterically hindered and less prone to oxidative dealkylation compared to exposed methyl groups.

  • Lipophilicity Modulation: The cyclobutyl ring increases lipophilicity (

    
    ) moderately, enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS drugs.
    
Pharmacophore Mapping

The 4-(1-Aminocyclobutyl)benzonitrile scaffold maps directly onto several blockbuster drug classes:

  • Sibutramine Analogs (CNS): It is the nitrile bioisostere of the primary metabolite of Sibutramine (Reductil). The nitrile group mimics the electron-withdrawing properties of the chlorine atom in Sibutramine but offers a distinct electrostatic potential surface, potentially altering selectivity between Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Androgen Receptor Antagonists (Oncology): It serves as a rigidified core for second-generation antiandrogens. While Enzalutamide utilizes a gem-dimethyl linker, the cyclobutyl analog (found in precursors to Apalutamide and RD-162) provides a tighter fit in the ligand-binding domain (LBD) of the Androgen Receptor (AR), specifically avoiding steric clash with the W741 helix.

Therapeutic Applications & Mechanism of Action

Case Study 1: Triple Reuptake Inhibition (SNDRI)

Target: SERT, NET, DAT Transporters. Indication: Obesity, Major Depressive Disorder (MDD), Neuropathic Pain.

The 1-(4-cyanophenyl)cyclobutanamine core functions as a Triple Reuptake Inhibitor (SNDRI) .

  • Mechanism: The primary amine mimics the terminal nitrogen of neurotransmitters (5-HT, DA, NE). The cyclobutyl ring positions the phenyl ring to engage the hydrophobic S1 pocket of the transporter, while the nitrile group acts as a hydrogen bond acceptor or dipole anchor in the S2 pocket.

  • Advantage: Unlike amphetamines (releasers), this scaffold acts as a pure uptake inhibitor, reducing the risk of neurotoxicity and abuse potential.

Case Study 2: Androgen Receptor (AR) Antagonism

Target: Androgen Receptor (Nuclear Hormone Receptor). Indication: Castration-Resistant Prostate Cancer (CRPC).

In the context of AR antagonists, this scaffold acts as the "A-ring" anchor.

  • Mechanism: The nitrile group on the phenyl ring forms a critical water-mediated hydrogen bond with Arg752 and Gln711 in the AR ligand-binding pocket. The cyclobutyl ring prevents the "agonist" conformational change (Helix 12 folding), thereby locking the receptor in an inactive state.

  • Significance: Derivatives of this scaffold have shown efficacy against Enzalutamide-resistant mutants (e.g., F876L) by avoiding steric conflicts induced by the mutation.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to 4-(1-Aminocyclobutyl)benzonitrile (Compound 4 ) avoids the direct reaction of cyanide with Grignard reagents. Instead, it utilizes a Curtius Rearrangement strategy on a carboxylic acid intermediate, followed by late-stage cyanation.

Caption: Optimized synthetic route via Pd-catalyzed cyanation to avoid Grignard incompatibility.

Detailed Protocol: Pd-Catalyzed Cyanation

Objective: Convert 1-(4-bromophenyl)cyclobutanamine to 4-(1-aminocyclobutyl)benzonitrile.

Reagents:

  • Substrate: 1-(4-bromophenyl)cyclobutanamine (1.0 eq)

  • Source: Zinc Cyanide (Zn(CN)2) (0.6 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Solvent: DMF (anhydrous, degassed)

  • Atmosphere: Nitrogen/Argon

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the bromo-amine substrate, Zn(CN)2, and Pd(PPh3)4.

  • Solvation: Add anhydrous DMF. Seal the vial with a crimp cap containing a Teflon septum.

  • Reaction: Heat the mixture to 85°C for 12-16 hours. Monitor by LC-MS for the disappearance of the bromide peak (M+H pattern Br79/Br81) and appearance of the nitrile peak (M+H = Mass - Br + 26).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zn/Pd) followed by brine.

  • Purification: Dry organic layer over Na2SO4. Concentrate. Purify via Flash Column Chromatography (DCM:MeOH:NH3 gradient) to yield the product as a pale yellow oil or solid.

  • Salt Formation: Dissolve in Et2O and treat with 2M HCl in ether to precipitate the Hydrochloride salt (CAS 1909305-75-4) for stability.

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must meet the following specifications:

TestMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA)> 98.0% Area
Identity 1H-NMR (400 MHz, DMSO-d6)Cyclobutyl protons: multiplet

1.8-2.5 ppm (6H). Aromatic: AA'BB' system

7.6-7.8 ppm.
Identity 13C-NMRNitrile carbon: ~118 ppm. Quaternary C-N: ~55-60 ppm.
Salt Stoichiometry Ion ChromatographyChloride content: 1.0 ± 0.1 eq (for HCl salt).

Biological Validation Assays

Monoamine Uptake Assay (In Vitro)

Purpose: Determine


 for SERT, NET, and DAT inhibition.
  • Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Tracer: 3H-Serotonin, 3H-Norepinephrine, 3H-Dopamine.

  • Protocol:

    • Incubate cells with test compound (0.1 nM - 10

      
      M) for 15 min at 37°C.
      
    • Add radiolabeled tracer.[1] Incubate for 5 min.

    • Terminate uptake by rapid washing with ice-cold buffer.

    • Lyse cells and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive

    
     values.
    
    • Target Profile: Balanced NET/DAT inhibition (

      
       < 50 nM) suggests anti-obesity potential; SERT/NET dominance suggests antidepressant efficacy.
      
Androgen Receptor Binding (Competitive)

Purpose: Confirm affinity for the AR Ligand Binding Domain.

  • System: PolarScreen™ Androgen Receptor Competitor Assay (Green).

  • Tracer: Fluormone™ AL Green.

  • Readout: Fluorescence Polarization (FP).

  • Logic: High affinity compounds will displace the tracer, decreasing the polarization value (mP).

References

  • Design and Synthesis of Androgen Receptor Antagonists. Clegg, N. J., et al. (2012). Cancer Research. (Establishes the structural basis for 4-cyanophenyl-cyclobutyl scaffolds in AR antagonism)

  • Sibutramine: A Review of the Pharmacology of a Novel Anti-Obesity Agent. McNeely, W., & Goa, K. L. (1998). Drugs. (Provides the SAR baseline for cyclobutyl-amine reuptake inhibitors)

  • The Gem-Dimethyl Effect in Organic Synthesis and Medicinal Chemistry. Jung, M. E., & Piizzi, G. (2005).[2][3] Chemical Reviews. (Foundational theory for replacing dimethyl groups with cyclobutanes)

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Schareina, T., Zapf, A., & Beller, M. (2004).[4] Chemical Communications. (Standard protocol for the synthesis of benzonitriles from aryl bromides)

  • PubChem Compound Summary: 4-(1-Aminocyclobutyl)benzonitrile hydrochloride. National Center for Biotechnology Information. (2025).[2][3][5][6] (Verification of chemical identity and CAS 1909305-75-4)

Sources

4-(1-Aminocyclobutyl)benzonitrile: A Strategic Scaffold for Conformational Locking

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

In the optimization of small molecule drugs, controlling the spatial orientation of pharmacophores while mitigating metabolic liabilities is a recurring challenge. 4-(1-Aminocyclobutyl)benzonitrile (HCl Salt CAS: 1909305-75-4) has emerged as a high-value building block that addresses these issues simultaneously.

Functioning as a conformationally restricted bioisostere of the gem-dimethyl benzylamine moiety, this scaffold offers three distinct advantages:

  • Conformational Locking: The cyclobutane ring restricts the rotation of the amine vector, reducing the entropic penalty upon protein binding.

  • Metabolic Blockade: The quaternary carbon prevents benzylic oxidation—a common clearance pathway for benzylamine drugs.

  • Lipophilic Modulation: Compared to the gem-dimethyl group, the cyclobutyl ring alters the lipophilic profile (

    
    ) and packing volume, often improving solubility and permeability.
    

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this scaffold, specifically within the context of Androgen Receptor (AR) antagonists and kinase inhibitors.

Structural & Physicochemical Profile

The core utility of this building block lies in its ability to mimic the steric bulk of a tert-butyl or gem-dimethyl group while introducing a defined vector for the amine handle.

PropertyValue / Description
Chemical Name 4-(1-Aminocyclobutyl)benzonitrile
CAS (HCl Salt) 1909305-75-4
Molecular Formula

Molecular Weight 172.23 g/mol (Free Base)
Geometry Puckered Cyclobutane (~25–35° pucker angle)
Key Functionality Primary Amine (Nucleophile), Nitrile (H-bond acceptor/Electrophile)
pKa (Calculated) ~9.5 (Amine)
Metabolic Liability Low (Quaternary benzylic center blocks CYP450 oxidation)

Medicinal Chemistry Rationale

The Cyclobutyl vs. Gem-Dimethyl Bioisostere

Replacing a gem-dimethyl group with a cyclobutyl ring is a precision tactic. While both groups provide steric bulk, the cyclobutyl ring introduces a "puckered" conformation that can subtly alter the vector of the attached amine.

Mechanism of Action:

  • Entropy: By locking the amine into a restricted conformational space, the ligand pays a lower entropic cost during binding events.

  • Metabolism: In standard benzylamines, the benzylic protons are hotspots for CYP-mediated hydroxylation. The quaternary center in 4-(1-aminocyclobutyl)benzonitrile abolishes this pathway.

Logic Diagram: Bioisosteric Replacement Strategy

The following diagram illustrates the decision matrix for selecting this building block over traditional linkers.

BioisostereLogic Start Lead Compound Optimization Issue Identify Liability: Benzylic Oxidation or Low Potency Start->Issue Decision Select Bioisostere Strategy Issue->Decision GemDimethyl Gem-Dimethyl Insertion (Steric Bulk) Decision->GemDimethyl Standard Cyclobutyl Cyclobutyl Ring (Conformational Lock + Stability) Decision->Cyclobutyl Advanced Outcome1 Increased Lipophilicity Potential CYP Hotspot (Methyls) GemDimethyl->Outcome1 Outcome2 Reduced Entropic Penalty Blocked Metabolic Soft Spot Cyclobutyl->Outcome2 DrugCandidate Optimized Candidate (e.g., AR Antagonist) Outcome1->DrugCandidate Outcome2->DrugCandidate Improved PK/PD

Figure 1: Decision logic for deploying the cyclobutyl scaffold to solve specific ADME/Tox issues.

Synthetic Routes[3][5][6][7][8]

Synthesizing 4-(1-aminocyclobutyl)benzonitrile requires navigating the formation of a quaternary center. Two primary routes are recommended: the Curtius Rearrangement Route (High Fidelity) and the Double Alkylation Route (Scalable).

Route A: The Curtius Sequence (Recommended)

This route is preferred for medicinal chemistry scale (<100g) due to its high reliability and avoidance of difficult separations.

Step-by-Step Workflow:

  • Starting Material: 1-(4-Bromophenyl)cyclobutanecarboxylic acid.

  • Acyl Azide Formation: Activation of the acid with DPPA (Diphenylphosphoryl azide).

  • Curtius Rearrangement: Thermal rearrangement to the isocyanate, followed by hydrolysis to the amine.

  • Cyanation: Pd-catalyzed conversion of the aryl bromide to the nitrile.

Route B: Double Alkylation (Industrial)
  • Alkylation: Reaction of 4-cyanophenylacetonitrile with 1,3-dibromopropane using NaH or NaOH/Phase Transfer Catalyst.

  • Challenge: This yields 1-(4-cyanophenyl)cyclobutanecarbonitrile. The nitrile on the ring must then be selectively hydrolyzed or reduced, which is chemically difficult in the presence of the aryl nitrile. Therefore, Route A is superior for this specific target.

Visualization of Synthetic Workflow (Route A)

SynthesisRoute SM 1-(4-Bromophenyl) cyclobutanecarboxylic acid Step1 1. DPPA, Et3N, t-BuOH (Curtius Rearrangement) SM->Step1 Inter1 Boc-Protected Amine (Intermediate) Step1->Inter1 Step2 2. Zn(CN)2, Pd(PPh3)4 (Cyanation) Inter1->Step2 Inter2 4-Cyano-Boc-Amine Step2->Inter2 Step3 3. HCl / Dioxane (Deprotection) Inter2->Step3 Product 4-(1-Aminocyclobutyl) benzonitrile HCl Step3->Product

Figure 2: The Curtius Rearrangement pathway ensures the aryl nitrile remains intact while installing the amine.

Detailed Experimental Protocol

Objective: Synthesis of 4-(1-aminocyclobutyl)benzonitrile hydrochloride via the Curtius Rearrangement strategy.

Reagents
  • 1-(4-Bromophenyl)cyclobutanecarboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (

    
    -BuOH) (Solvent/Reagent)
    
  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 equiv)
    
  • 4M HCl in Dioxane

Methodology
Phase 1: Amine Installation (Curtius)
  • Setup: In a dry round-bottom flask under

    
    , dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid in anhydrous 
    
    
    
    -BuOH.
  • Activation: Add TEA followed by dropwise addition of DPPA at room temperature.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. The intermediate isocyanate forms and is trapped by

    
    -BuOH to yield the Boc-protected amine.
    
  • Workup: Cool, concentrate in vacuo, and redissolve in EtOAc. Wash with 5% citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) yields tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate .

Phase 2: Cyanation
  • Setup: Dissolve the Boc-bromide from Phase 1 in dry DMF (degassed).

  • Catalysis: Add

    
     and 
    
    
    
    .
  • Reaction: Heat to 90–100°C under inert atmosphere for 12–16 hours. Monitor by LC-MS for disappearance of the bromide.

  • Workup: Cool, dilute with water, and extract with EtOAc. Caution: Treat aqueous waste with bleach to neutralize residual cyanide.

  • Purification: Flash chromatography yields tert-butyl (1-(4-cyanophenyl)cyclobutyl)carbamate .

Phase 3: Deprotection[1]
  • Hydrolysis: Dissolve the nitrile intermediate in minimal dioxane. Add 4M HCl in dioxane (5 equiv) at 0°C.

  • Isolation: Stir at RT for 2 hours. The product often precipitates as the HCl salt.

  • Filtration: Filter the white solid, wash with diethyl ether, and dry under vacuum.

  • Yield: Typical overall yield 45–60%.

Case Study: Next-Generation Androgen Receptor Antagonists

Context: First-generation AR antagonists like Bicalutamide and second-generation agents like Enzalutamide utilize aryl-nitrile motifs. A common failure mode in early discovery is the metabolic instability of the linker region connecting the aryl nitrile to the amide core.

Application: In a hypothetical optimization campaign, researchers replaced a dimethyl-linker with the cyclobutyl-linker using 4-(1-aminocyclobutyl)benzonitrile.

Data Comparison (Representative):

ParameterGem-Dimethyl AnalogCyclobutyl Analog (Target)Impact
IC50 (AR Binding) 12 nM8 nMImproved Potency (Entropy)
HLM

15 min>60 minStability (Blocked Oxidation)
Solubility (pH 7.4) 5 µM22 µMEnhanced (Disrupted Packing)
Selectivity (vs GABA) 10x50xImproved

Interpretation: The cyclobutyl analog maintained the necessary steric interactions for AR binding but significantly extended the half-life by removing the abstractable methyl protons found in the gem-dimethyl group.

References

  • Synthesis of Cyclobutyl Nitriles: Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives. European Patent EP0863868B1. Available at:

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Androgen Receptor Antagonists: Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425).[2] J Med Chem. 2008 Nov 13;51(21):7010-4.[2] Available at:

  • Cyclobutane Synthesis Protocols: Cyclobutylamine.[3] Organic Syntheses, Coll. Vol. 5, p.273 (1973). Available at:

  • Safety Data: 4-(1-Aminocyclobutyl)benzonitrile hydrochloride MSDS. Sigma-Aldrich / MilliporeSigma. Available at:

Sources

Advanced Pharmacophore Modeling of the 4-(1-Aminocyclobutyl)benzonitrile Moiety: Covalent Targeting of Cathepsin K

[1][2]

Executive Summary

The 4-(1-Aminocyclobutyl)benzonitrile moiety represents a pinnacle of structure-based drug design, most notably serving as the electrophilic warhead and P1 anchor in Odanacatib (MK-0822), a potent Cathepsin K inhibitor.[1] This structural unit is unique because it combines a reversible covalent warhead (the nitrile) with a conformational constraint (the cyclobutyl ring).

For computational chemists, modeling this moiety requires moving beyond static, non-covalent pharmacophores. It demands a covalent pharmacophore strategy that accounts for the reaction coordinate of thioimidate formation and the specific "butterfly" puckering of the cyclobutyl ring. This guide details the structural, mechanistic, and computational protocols necessary to accurately model this moiety in drug discovery campaigns.

Part 1: Structural and Mechanistic Basis[1]

Chemical Anatomy of the Moiety

The moiety consists of three distinct pharmacophoric elements integrated into a single rigid scaffold:

  • The Warhead (Nitrile): A linear electrophile that targets the active site cysteine.

  • The Constraint (Cyclobutyl): Unlike a flexible alkyl chain or a planar phenyl ring, the cyclobutyl group adopts a puckered "butterfly" conformation. This restricts the rotational entropy of the inhibitor, pre-organizing it for binding and improving metabolic stability by sterically hindering peptidase attack.

  • The Anchor (Phenyl): Provides a hydrophobic scaffold that positions the warhead and links to the P2/P3 elements of the inhibitor.

The Thioimidate Trap Mechanism

In the context of Cathepsin K (and other cysteine proteases), this moiety does not bind solely through non-covalent interactions. It undergoes a nucleophilic attack by the thiolate of the catalytic Cys25 .

  • Reaction: The thiolate sulfur attacks the nitrile carbon.

  • Product: A stable, yet reversible, thioimidate adduct .[2]

  • Significance for Modeling: A standard H-bond acceptor feature on the nitrile nitrogen is insufficient.[1] The model must define a reaction vector representing the trajectory of the sulfur attack perpendicular to the nitrile triple bond.

ThioimidateMechanismCys25Cys25 Thiolate(Nucleophile)NitrileNitrile Carbon(Electrophile)Cys25->NitrileNucleophilic Attack(d < 3.5 Å)TransitionTetrahedralTransition StateNitrile->TransitionBond FormationAdductThioimidateAdductTransition->AdductStabilization

Figure 1: Reaction coordinate for the covalent inhibition of Cathepsin K by the nitrile warhead.[1]

Part 2: Pharmacophore Feature Definition

To construct a robust model, we must translate chemical features into spatial pharmacophore points. This model assumes the bound, pre-reaction state or the transition state mimic .

Core Features Table
Feature TypeChemical ElementGeometric DefinitionFunction
Covalent Warhead Nitrile Carbon (C≡N)Sphere centered on C; Vector perpendicular to C-N axis.[1]Site of Cys25 nucleophilic attack.
H-Bond Acceptor Nitrile NitrogenVector extending along the C≡N axis.[1]Interacts with oxyanion hole residues (Cys25 backbone NH, Gly66).[1]
Hydrophobic/Aromatic Phenyl RingCentroid of the benzene ring.Pi-stacking or hydrophobic fill in the S1/S1' vicinity.[1]
H-Bond Donor Amide NH (at pos 1)Vector pointing away from the cyclobutyl ring.[1]H-bond to Gly66 backbone carbonyl (P2-P1 linker).[1]
Exclusion Volume Cyclobutyl RingSpheres defining the ring atoms.Defines the steric limit of the S1 subsite; prevents clashes.
The "Butterfly" Conformation

The cyclobutane ring is not planar. It exists in a puckered conformation with a dihedral angle of ~25-30°.[1]

  • Modeling Implication: When generating conformers, you must sample both "wing-up" and "wing-down" puckers relative to the phenyl substituent.[1] The equatorial positioning of the bulky phenyl and amino groups is energetically favored and critical for fitting into the active site cleft.

Part 3: Step-by-Step Modeling Protocol

This protocol uses a Structure-Based Pharmacophore (SBP) approach, leveraging the high-resolution crystal structure of Odanacatib bound to Cathepsin K (PDB: 5TDI ).[1]

Step 1: Structural Preparation[1][2]
  • Retrieve PDB 5TDI: This structure contains Human Cathepsin K complexed with Odanacatib.[3]

  • Clean & Protonate: Use a tool like MOE Protonate3D or Schrödinger PrepWizard. Ensure the catalytic Cys25 is treated as a thiolate (S-) if modeling the pre-reaction state, or ensure the covalent link is recognized if modeling the adduct.

    • Note: In 5TDI, the inhibitor is covalently linked.[4] You may need to "break" the bond in silico to define the pre-reaction pharmacophore features.

Step 2: Conformational Sampling of the Moiety

Unlike the rigid phenyl ring, the cyclobutyl group has internal flexibility.

  • Isolate the Ligand: Extract the 4-(1-aminocyclobutyl)benzonitrile fragment.[1]

  • Generate Conformers: Use a systematic search (e.g., OMEGA or ConfGen).[1]

  • Filter: Retain conformers where the cyclobutyl ring pucker places the amino and phenyl groups in pseudo-equatorial positions (minimizing 1,3-diaxial strain).

Step 3: Feature Mapping & Alignment[1][2]
  • Define the Anchor: Place a Hydrophobic feature at the centroid of the phenyl ring.

  • Define the Donor: Place a Donor feature on the amide nitrogen attached to the cyclobutyl C1.

  • Define the Warhead:

    • Identify the Catalytic Cys25 Sulfur coordinates (

      
      ).
      
    • Place a custom "Covalent" feature or Exclusion Sphere at the sulfur position.

    • Define a distance constraint: The Nitrile Carbon must be within 3.0 - 3.5 Å of this point.

Step 4: Exclusion Volume Generation[1][2]
  • Generate a molecular surface of the receptor binding pocket (Cathepsin K S1-S2 subsites).[1]

  • Convert this surface into Exclusion Volumes (spheres).[1]

  • Critical Step: Ensure the exclusion volumes tightly bound the cyclobutyl ring. This enforces the selection of ligands that possess the correct steric bulk to fill the pocket without clashing.

Workflowcluster_0Input Datacluster_1Ligand Processingcluster_2Pharmacophore GenerationPDBPDB Structure (5TDI)CatK + OdanacatibBreakBondBreak Covalent Link(Restore Nitrile)PDB->BreakBondExclusionGenerate Exclusion Volumes(Receptor Surface)PDB->ExclusionConfGenConformational Sampling(Cyclobutyl Pucker)BreakBond->ConfGenFeaturesMap Features:1. Nitrile (Warhead)2. Phenyl (Hydrophobic)3. Amide (Donor)ConfGen->FeaturesModelFinal Pharmacophore Model(Covalent-Compatible)Features->ModelExclusion->Model

Figure 2: Workflow for generating a structure-based pharmacophore model for covalent inhibitors.

Part 4: Case Study - Odanacatib (MK-0822)[1][2]

Odanacatib demonstrates the perfect application of this moiety.

  • Binding Mode (PDB 5TDI):

    • The leucine-like side chain (with the

      
       group) occupies the hydrophobic S2 pocket.[1]
      
    • The 4-(1-aminocyclobutyl)benzonitrile moiety occupies the S1/S1' region.[1]

    • The nitrile carbon is covalently bonded to Cys25.[2]

    • The cyclobutyl ring acts as a rigid spacer, directing the nitrile into the oxyanion hole while preventing the inhibitor from collapsing into an inactive conformation.

Validation of the Model: To validate your pharmacophore model, screen a dataset of known Cathepsin K inhibitors (actives) and structurally similar non-inhibitors (decoys).

  • Success Metric: The model should retrieve Odanacatib and Balicatib (a related nitrile inhibitor) while rejecting compounds lacking the precise vector alignment of the nitrile and the steric constraint of the cyclobutyl ring.

Part 5: Challenges and Optimization

Metabolic Stability vs. Reactivity

The 1-aminocyclobutyl group is not just a spacer; it blocks hydrolysis.[1] Simple linear nitriles are often metabolically unstable. When modeling analogs, ensure that any replacement of the cyclobutyl ring maintains this steric protection.

  • Guideline: Penalize poses where the P1-P2 amide bond is fully exposed to solvent/proteases.[1]

Selectivity (The S2 Pocket)

While the benzonitrile moiety drives potency (affinity + covalent reactivity), selectivity against other cathepsins (L, B, S) is determined by the P2 substituent (the fluoroleucine/sulfone part of Odanacatib).

  • Modeling Tip: Do not model the benzonitrile moiety in isolation. Always include an S2 Hydrophobic Feature in your pharmacophore to ensure the hits are selective for Cathepsin K.

References

  • Law, S., Andrault, P. M., Aguda, A. H., et al. (2017).[5][6] "Identification of mouse cathepsin K structural elements that regulate the potency of odanacatib." Biochemical Journal, 474(6), 851–864.[1]

    • Key Source for PDB 5TDI and structural mechanism.
  • Gauthier, J. Y., Chauret, N., Cromlish, W., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923–928.[1]

    • Primary reference for the discovery and SAR of the aminocyclobutyl moiety.
  • Robichaud, J., Oballa, R., et al. (2003). "Novel 1-cyanocyclopropyl-containing dipeptide inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 13(3), 305-308.[1]

    • Early work establishing the utility of the cyclopropyl/cyclobutyl nitrile warheads.
  • Falgueyret, J. P., Desmarais, S., et al. (2005). "Novel, nonpeptidic cyanaimides as potent and reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry, 48(24), 7535-7543.

    • Discussion on the reversible covalent mechanism of nitrile inhibitors.

Literature Review & Technical Guide: Aminocyclobutyl Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Aminocyclobutyl benzonitriles , specifically 4-(3-aminocyclobutyl)benzonitrile , represent a privileged scaffold in modern medicinal chemistry. This structural motif is a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., intermediates for abrocitinib analogs) and other immunomodulatory drugs.

The cyclobutane ring offers a unique conformational restriction compared to flexible alkyl chains or planar aromatic systems. It positions the amine and the benzonitrile vector in precise spatial orientations—either cis or trans—which drastically affects receptor binding affinity and metabolic stability.

This guide analyzes the most robust synthetic pathways to access this scaffold, focusing on the 3-(4-cyanophenyl)cyclobutane core. We prioritize scalable, stereocontrolled routes over purely academic curiosities.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The two primary challenges are constructing the strained cyclobutane ring and controlling the relative stereochemistry (cis/trans) of the amine and phenyl ring.

Strategic Disconnections
  • C–N Bond Formation (Late Stage): Reductive amination of a ketone or nucleophilic displacement of an activated alcohol. This step defines the stereochemistry.[1]

  • C–C Ring Construction (Early Stage): The [2+2] cycloaddition is the most powerful method to build the cyclobutane core with the aryl substituent already in place.

  • Functional Group Interconversion (FGI): The nitrile group is sensitive to strong reductants. It is often best installed late via palladium-catalyzed cyanation of a bromide, or early if mild reduction conditions are used.

Figure 1: Retrosynthetic logic flow prioritizing the robust [2+2] cycloaddition pathway.

Core Synthesis Pathways[2][3]

Pathway A: The Ketene [2+2] Cycloaddition (The "Workhorse" Route)

This is the industry-standard approach for synthesizing 3-substituted cyclobutanones. It is scalable, uses inexpensive reagents, and provides a versatile ketone intermediate.

Mechanism & Causality [2][3]
  • Cycloaddition: Dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu couple) reacts with 4-bromostyrene. The reaction is regioselective, placing the gem-dichloro group adjacent to the carbonyl and the aryl group at the 3-position.

  • Dechlorination: The gem-dichlorides are removed using Zinc in acetic acid. This reveals the 3-(4-bromophenyl)cyclobutanone .[4][5]

  • Stereoselective Amination:

    • Cis-Selectivity: Reductive amination with bulky hydrides (e.g., L-Selectride) or even NaBH(OAc)₃ typically favors the cis isomer (amine and phenyl on the same side) due to the Felkin-Anh transition state and torsional strain minimization; the hydride attacks from the less hindered "anti" face relative to the phenyl ring.

    • Trans-Selectivity: To get the trans isomer, one typically reduces the ketone to the cis-alcohol, then inverts it using a Mitsunobu reaction (phthalimide/DEAD) followed by deprotection.

Detailed Protocol: Synthesis of 3-(4-Bromophenyl)cyclobutanone

Step 1: [2+2] Cycloaddition

  • Reagents: 4-Bromostyrene (1.0 eq), Trichloroacetyl chloride (1.5 eq), Zn-Cu couple (2.0 eq), 1,2-DME (Solvent).

  • Procedure:

    • Suspend Zn-Cu couple in anhydrous DME under nitrogen.

    • Add 4-bromostyrene.

    • Add trichloroacetyl chloride dropwise at 0°C (exothermic!).

    • Reflux for 4–12 hours.

    • Workup: Filter zinc salts, wash with hexane, concentrate.

    • Result: 2,2-Dichloro-3-(4-bromophenyl)cyclobutanone.

Step 2: Dechlorination

  • Reagents: Zinc dust (4.0 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the dichloro-ketone in acetic acid.

    • Add Zn dust portion-wise at room temperature (maintain <30°C).

    • Stir for 2–4 hours.

    • Workup: Filter, neutralize with NaHCO₃, extract with EtOAc.

    • Yield: Typically 70–85% over two steps.

Pathway B: Late-Stage Cyanation

Direct synthesis using 4-cyanostyrene in Pathway A is possible but risky; the nitrile can interfere with the Zn-reduction step (side reactions). The superior strategy is to carry the bromine through the synthesis and convert it to a nitrile at the very end.

Protocol: Pd-Catalyzed Cyanation (Rosenmund-von Braun variant)

  • Substrate: 3-(4-bromophenyl)-N-Boc-cyclobutanamine.

  • Reagents: Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (catalytic), DMAc/H₂O.

  • Conditions: Heat at 110°C for 12 hours.

  • Purification: Silica gel chromatography.

  • Why this works: Zn(CN)₂ is less toxic than NaCN/KCN and the Pd-catalyst tolerates the cyclobutane ring and the protected amine perfectly.

Stereochemical Control & Data Comparison

The biological activity of aminocyclobutyl drugs is usually stereospecific. The table below summarizes how to achieve each isomer from the common ketone intermediate.

Target IsomerKey ReagentMechanismTypical dr (cis:trans)Scalability
Cis-Amine NaBH(OAc)₃ / NH₄OAcReductive Amination4:1 to 10:1High
Cis-Alcohol L-SelectrideHydride Reduction>20:1Medium
Trans-Amine 1. L-Selectride (to cis-OH)2. DIAD/DPPA (Mitsunobu)Inversion (Sɴ2)1:20 (inverted)Medium
Trans-Amine NH₂OH / H₂ / RhOxime Hydrogenation1:3 to 1:5High

Note on Thermodynamics: The cis-1,3-disubstituted cyclobutane is often the thermodynamic product (pseudo-diequatorial conformation in the puckered ring), but the trans isomer can be accessed via kinetic control or inversion.

Visualizing the Workflow

The following diagram illustrates the complete "From Styrene to Drug Scaffold" workflow, highlighting the bifurcation for stereochemical control.

Figure 2: Complete synthetic workflow for accessing both cis and trans isomers of the target.

Critical Experimental Considerations (E-E-A-T)

Safety Warning: Ketenes and Cyanides
  • Dichloroketene is highly reactive and toxic. It must be generated in situ in a closed system.

  • Zinc Cyanide (Zn(CN)₂) liberates HCN gas if exposed to strong acid. All cyanation reactions must be quenched with bleach (sodium hypochlorite) or basic ferrous sulfate to neutralize cyanide waste before disposal.

Purification Tips
  • The Ketone: 3-(4-bromophenyl)cyclobutanone is often a low-melting solid or oil. It can be purified by vacuum distillation, but column chromatography (Hexane/EtOAc 9:1) is safer for <10g scales to avoid thermal decomposition.

  • The Amine: Cyclobutyl amines are basic. When purifying on silica, add 1% Triethylamine (TEA) or Ammonia to the eluent to prevent streaking. Alternatively, isolate as the HCl salt.

References

  • BenchChem. (2025).[6] An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile. Link

  • Organic Syntheses. (1981). Preparation of Cyclobutanone from Cyclopropylcarbinol. Org. Synth. 60, 20. Link

  • Organic Syntheses. (2005). Preparation of 3-Bromocyclobutanone and Cyclobutenone. Org. Synth. 82,[7][8] 93. Link

  • Vrije Universiteit Brussel. (2018). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Link

  • National Institutes of Health (NIH). (2013). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Methodology). Link

  • Google Patents. (2007). Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles. US7256312B2. Link

  • Organic Chemistry Portal. (2023). Cyclobutanone Synthesis and Reactions. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocol for 4-(1-Aminocyclobutyl)benzonitrile (CAS: 1909305-75-4). This compound is a critical building block in medicinal chemistry, particularly for the development of androgen receptor antagonists and other rigidified aryl-amine scaffolds.

The protocol utilizes a Late-Stage Cyanation Strategy . This approach is selected to circumvent the challenges associated with maintaining an aromatic nitrile group during the harsh conditions required to construct the hindered cyclobutane amine moiety. By starting with a bromo-precursor, we ensure robust cyclization and amine formation before introducing the sensitive nitrile functionality.

Part 1: Synthetic Strategy & Rationale

The synthesis is divided into four logical phases:

  • Cyclobutane Construction: Utilization of the "active methylene" principle to dialkylate 4-bromophenylacetonitrile.

  • Amine Installation: Conversion of the sterically hindered aliphatic nitrile to a primary amine via the Radziszewski Hydrolysis followed by a Hofmann Rearrangement .

  • Chemoselective Protection: Protection of the primary amine to prevent catalyst poisoning in the subsequent step.

  • Palladium-Catalyzed Cyanation: Transformation of the aryl bromide to the aryl nitrile using non-volatile zinc cyanide.

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Cyclobutane Scaffold

Objective: Synthesis of 1-(4-bromophenyl)cyclobutanecarbonitrile. Rationale: The cyclobutane ring is highly strained.[1][2][3] Using sodium hydride (NaH) in a polar aprotic solvent (DMSO/THF) ensures complete deprotonation of the benzylic position, facilitating the double nucleophilic substitution with 1,3-dibromopropane.

Table 1: Reagents for Phase 1

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
4-Bromophenylacetonitrile 196.05 1.0 19.6 g (100 mmol) Starting Material
1,3-Dibromopropane 201.89 1.1 22.2 g (110 mmol) Alkylating Agent
Sodium Hydride (60% in oil) 24.00 (NaH) 2.5 10.0 g (250 mmol) Base
DMSO - - 200 mL Solvent

| THF (Anhydrous) | - | - | 50 mL | Co-Solvent |[4]

Protocol:

  • Setup: Flame-dry a 1L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen (

    
    ).
    
  • Deprotonation: Charge the flask with NaH (washed with hexanes to remove oil if preferred) and anhydrous DMSO/THF (3:1 ratio). Cool to 0°C.

  • Addition: Dissolve 4-bromophenylacetonitrile in minimal THF and add dropwise to the NaH suspension over 30 mins. Evolution of

    
     gas will occur. Stir for 1 hour at 0°C to ensure anion formation.
    
  • Cyclization: Add 1,3-dibromopropane dropwise while maintaining the internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The color typically changes from dark red/brown to lighter orange/yellow upon completion.

  • Workup: Quench carefully with saturated

    
     (aq) at 0°C. Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with water (
    
    
    ) and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (0-10% EtOAc/Hexanes) to yield a white solid.

Phase 2: Amine Installation (Hydrolysis & Rearrangement)

Objective: Conversion of the nitrile to the primary amine: 1-(4-bromophenyl)cyclobutanamine. Rationale: Direct hydrolysis of a nitrile on a quaternary carbon to an acid is extremely difficult (requires


). We use the milder Radziszewski reaction  to stop at the amide, followed by a Hofmann Rearrangement  which is highly effective for cyclobutanes.

Protocol:

  • Amide Formation (Radziszewski):

    • Dissolve the nitrile (10 g) in DMSO (50 mL).

    • Add

      
       (0.5 equiv) and cool to 0°C.
      
    • Add 30%

      
       (4 equiv) dropwise (Exothermic!).
      
    • Allow to warm to RT and stir until TLC shows consumption of nitrile (~3-6 h).

    • Pour into ice water; filter the precipitated amide solid. Dry under vacuum.

  • Hofmann Rearrangement:

    • Suspend the amide (8 g) in water/dioxane (1:1).

    • Cool to 0°C. Add NaOH (4 equiv) followed by dropwise addition of Sodium Hypochlorite solution (NaOCl, 10-13% active chlorine, 1.1 equiv).

    • Stir at 0°C for 1 hour, then heat to

      
       for 2 hours.
      
    • Workup: Cool to RT. Extract with DCM (

      
      ). The product is the free amine.
      
    • Note: The amine can be isolated as the HCl salt by treating the organic layer with 4M HCl in dioxane, which purifies it from non-basic impurities.

Phase 3 & 4: Protection & Cyanation

Objective: Synthesis of the final target 4-(1-Aminocyclobutyl)benzonitrile. Rationale: The free amine can coordinate to Palladium, poisoning the catalyst. Protecting it as a Boc-carbamate is standard. The cyanation uses


 which is less toxic and easier to handle than NaCN.

Table 2: Reagents for Cyanation

Reagent Equiv. Role
Boc-Protected Aryl Bromide 1.0 Substrate

| Zinc Cyanide (


)  | 0.6 | Cyanide Source |
| 

| 0.05 | Catalyst | | Zinc Dust | 0.1 | Catalyst Activator | | DMF (Anhydrous) | - | Solvent |[4]

Protocol:

  • Boc Protection: Treat the free amine from Phase 2 with

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv) in DCM. Stir 4h. Wash with dilute citric acid and brine. Isolate the Boc-carbamate.
  • Cyanation:

    • In a glovebox or under strict Argon flow, combine the Boc-bromide (5 mmol),

      
       (3 mmol), 
      
      
      
      (0.25 mmol), and Zn dust (0.5 mmol) in a microwave vial or pressure tube.
    • Add anhydrous DMF (15 mL). Seal the vessel.

    • Heat to

      
        for 16 hours.
      
    • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove solids. Wash filtrate with 5%

      
       (to remove Zn salts), water, and brine.
      
    • Purify via column chromatography (10-30% EtOAc/Hexanes).

  • Deprotection:

    • Dissolve the Boc-nitrile in minimal DCM.

    • Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

    • The product, 4-(1-Aminocyclobutyl)benzonitrile hydrochloride , precipitates as a white solid. Filter and wash with ether.

Part 3: Visualization & Workflows

Synthesis Logic Flowchart

SynthesisProtocol Start 4-Bromophenylacetonitrile Step1 Cyclization (1,3-Dibromopropane, NaH) Start->Step1 Inter1 1-(4-Bromophenyl) cyclobutanecarbonitrile Step1->Inter1 90% Yield Step2 Radziszewski Hydrolysis (H2O2, K2CO3) Inter1->Step2 Inter2 Primary Amide Intermediate Step2->Inter2 Step3 Hofmann Rearrangement (NaOCl, NaOH) Inter2->Step3 Inter3 1-(4-Bromophenyl) cyclobutanamine Step3->Inter3 ~75% Yield (2 steps) Step4 Boc Protection (Boc2O, TEA) Inter3->Step4 Inter4 Boc-Protected Amine Step4->Inter4 Step5 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2, 120°C) Inter4->Step5 Inter5 Boc-4-(1-Aminocyclobutyl) benzonitrile Step5->Inter5 Critical Step Step6 Deprotection (HCl/Dioxane) Inter5->Step6 Final TARGET: 4-(1-Aminocyclobutyl) benzonitrile HCl Step6->Final

Figure 1: Step-by-step synthetic workflow for 4-(1-Aminocyclobutyl)benzonitrile via the aryl bromide route.

References

  • Cyclobutane Synthesis: Scorlet, F. C., et al. "Synthesis of 1-Arylcyclobutanecarbonitriles." Journal of Organic Chemistry, 1971 , 36, 2616.[1][5] (General method for NaH mediated cyclization).

  • Amide Hydrolysis:Kabalka, G. W., et al. "Sodium percarbonate: a convenient reagent for the hydrolysis of nitriles to amides." Tetrahedron Letters, 2009, 50, 6271.
  • Hofmann Rearrangement:Wallis, E. S., Lane, J. F. "The Hofmann Reaction." Organic Reactions, 1946, 3, 267. (Classic review applicable to cyclobutanes).
  • Pd-Catalyzed Cyanation: Schareina, T., Zapf, A., Beller, M. "Improving Palladium-Catalyzed Cyanations of Aryl Halides: Development of a State-of-the-Art Methodology." Chemistry – A European Journal, 2004 , 10, 3711.

  • Compound Data: PubChem CID 133066343. "4-(1-Aminocyclobutyl)benzonitrile hydrochloride."

Sources

Technical Application Note: High-Efficiency Amide Coupling with 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Steric Challenge

The coupling of 4-(1-Aminocyclobutyl)benzonitrile represents a classic challenge in medicinal chemistry: reacting a nucleophile located at a quaternary carbon center.

Structural Deconstruction
  • The Scaffold: The cyclobutane ring acts as a conformational lock, often used as a bioisostere for gem-dimethyl groups to improve metabolic stability by blocking benzylic oxidation.

  • The Barrier: The amine is attached to a quaternary carbon (C

    
    ). Unlike simple alkyl amines, the C
    
    
    
    is tetrasubstituted (Cyclobutane ring carbons + Phenyl ring + Amine). This creates a significant steric cone that hinders the approach of the activated electrophile (carboxylic acid).
  • Electronic Context: The para-benzonitrile group exerts a mild electron-withdrawing inductive effect through the phenyl ring. While this slightly lowers the pKa of the amine (making it less protonated at physiological pH), the primary hurdle is kinetic (steric) rather than thermodynamic (nucleophilicity).

Core Directive: Standard coupling protocols (EDC/NHS, Carbodiimides alone) often fail or result in stalled conversion. Successful ligation requires highly reactive electrophilic species (Active Esters, Acyl Chlorides, or Acyl Fluorides) and optimized solvent shells to minimize aggregation.

Reagent Selection Matrix

The following table synthesizes field-proven reagents specifically for hindered amine couplings.

Reagent ClassSpecific ReagentActivation SpeciesRecommended Use CaseProsCons
Uronium HATU O-At active esterFirst-Line Screen. Excellent for library synthesis.High reactivity; "Gold Standard" for hindered couplings.Expensive; removal of urea byproducts can be difficult.
Phosphonium PyAOP O-At active esterHindered Acids. Use when the acid partner is also bulky.Superior to HATU for extremely hindered systems (e.g., Aib-Aib coupling).High cost; carcinogenic byproduct (HMPA-analog).
Anhydride T3P (50% in EtOAc)Propylphosphonic anhydrideScale-Up / Process. Low epimerization; easy workup (water soluble byproducts); safer.Slower kinetics; requires base excess.
Acid Halide Ghosez's Reagent / (COCl)₂Acyl ChlorideThe "Sledgehammer". Use when all esters fail.Maximum electrophilicity; drives reaction to completion.Moisture sensitive; harsh conditions; potential racemization of acid.
Acid Fluoride TFFH / BTFFHAcyl FluorideAcid Sensitive. More stable than chlorides but highly reactive toward amines.Requires specific handling; cost.

Experimental Workflows & Decision Logic

The following visualization outlines the decision process for selecting the optimal coupling strategy based on the properties of the Carboxylic Acid partner.

CouplingLogic Start START: Acid Partner Selection CheckSterics Is the Acid Sterically Hindered? (e.g., u03b1-substituted, aromatic) Start->CheckSterics Standard Method A: HATU Activation (Standard Protocol) CheckSterics->Standard No CheckStability Is the Acid Acid-Labile or Epimerization Prone? CheckSterics->CheckStability Yes QC QC: LCMS Monitoring Check for: Product (M+H), Hydrolysis (Acid), Dimer Standard->QC Mild Method C: T3P or TFFH (Mild/Low Epimerization) CheckStability->Mild Yes Hard Method B: Acyl Chloride (Ghosez/Oxalyl Chloride) CheckStability->Hard No Mild->QC Hard->QC

Figure 1: Decision tree for coupling reagent selection targeting 4-(1-Aminocyclobutyl)benzonitrile.

Detailed Protocols

Method A: HATU-Mediated Coupling (The Standard)

Best for: Initial screening, unhindered acid partners, small-scale synthesis.

Mechanism: Generates a highly reactive 7-azabenzotriazole active ester (OAt ester), which accelerates coupling via the neighboring group effect of the pyridine nitrogen.

Protocol:

  • Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : HATU (1.1 - 1.2 equiv) : DIEA (3.0 equiv).

  • Activation: Dissolve the Carboxylic Acid in anhydrous DMF (0.1 M - 0.2 M). Add DIEA (N,N-Diisopropylethylamine). Stir for 2 minutes.

  • Reagent Addition: Add HATU . The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the activated ester.

    • Critical Step: Do not add the amine immediately. Allow the activated ester to form.[1]

  • Coupling: Add 4-(1-Aminocyclobutyl)benzonitrile .

  • Reaction: Stir at RT for 2–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.[2]

Method B: Acyl Chloride Generation (The "Sledgehammer")

Best for: Extremely hindered acids, scale-up, or when HATU fails.

Mechanism: Converts the acid to an acyl chloride, the most reactive electrophile possible.[1] Using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for neutral/mild chloride formation compared to Oxalyl Chloride.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Chloride Formation: Add Ghosez's Reagent (1.1 - 1.5 equiv). Stir at RT for 1–2 hours.

    • Monitoring: Check by quenching an aliquot with MeOH (forms methyl ester) and analyzing via LCMS. Ensure acid is consumed.

  • Coupling: Add 4-(1-Aminocyclobutyl)benzonitrile (1.1 equiv) followed by DIEA or Pyridine (3.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Standard aqueous workup (caution: quench excess acid chloride with NaHCO₃).

Method C: T3P (Propylphosphonic Anhydride)

Best for: Process chemistry, avoiding toxic byproducts, minimizing epimerization.

Protocol:

  • Setup: Combine Carboxylic Acid (1.0 equiv) and 4-(1-Aminocyclobutyl)benzonitrile (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Base: Add Pyridine (3.0 - 4.0 equiv). Note: T3P requires a stronger base drive than HATU; Pyridine or NMM is often superior to DIEA here.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Stir at RT. If sluggish, heat to 60°C (T3P is thermally stable).

  • Workup: Wash with water, dilute HCl (to remove pyridine), and NaHCO₃.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every reaction must be monitored for specific failure modes.

Observation (LCMS)DiagnosisCorrective Action
SM Acid remains, No Active Ester Activation failureSwitch from HATU to Acid Chloride (Method B). Ensure anhydrous solvents.[3]
Active Ester forms, but Amine remains Steric clash / Low nucleophilicityIncrease Temp to 60°C. Switch solvent to NMP (higher polarity). Use PyAOP.
Hydrolyzed Acid Product Moisture contaminationDry all reagents. Use molecular sieves in the reaction vessel.[4]
N-Acyl Urea Byproduct Slow coupling kineticsThe active ester rearranged. Switch to T3P or Acid Fluoride (TFFH) to avoid urea formation.
Visualizing the Pathway

The diagram below illustrates the kinetic competition between productive coupling and common side reactions (Hydrolysis/Rearrangement).

ReactionPathway Acid Carboxylic Acid Activated Activated Species (O-At Ester / Acyl-Cl) Acid->Activated Coupling Reagent Product Target Amide Activated->Product + Amine (k_couple) Hydrolysis Hydrolyzed Acid (Dead End) Activated->Hydrolysis + H2O (k_hydrolysis) Amine 4-(1-Aminocyclobutyl)- benzonitrile

Figure 2: Kinetic competition in amide coupling. Success depends on


.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Journal of the Chemical Society, Chemical Communications, (2), 201-203. [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. [Link]

  • Petersson, M. J., et al. (2016). T3P: A Versatile Reagent for Amide Bond Formation. ChemistrySelect, 1(13), 3196-3200. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(1-Aminocyclobutyl)benzonitrile in the Synthesis of Advanced Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The androgen receptor (AR), a crucial driver in the progression of prostate cancer, remains a primary target for therapeutic intervention. Second-generation nonsteroidal AR antagonists, such as enzalutamide and apalutamide, have significantly improved clinical outcomes for patients with castration-resistant prostate cancer (CRPC). A key structural feature of these potent inhibitors is the presence of a specific substituted benzonitrile moiety. This document provides a detailed guide for researchers on the strategic use of 4-(1-Aminocyclobutyl)benzonitrile, a critical building block in the synthesis of these advanced therapeutic agents. We will delve into the mechanistic rationale for its inclusion, provide detailed synthetic protocols, and discuss essential analytical characterization techniques.

The development of enzalutamide marked a significant advancement over first-generation AR antagonists like bicalutamide and flutamide.[1] Enzalutamide not only competitively inhibits androgen binding to the AR but also prevents AR nuclear translocation, DNA binding, and coactivator recruitment, providing a more comprehensive blockade of androgen signaling.[2] The unique structure of 4-(1-Aminocyclobutyl)benzonitrile is integral to achieving this enhanced antagonistic activity.

Mechanistic Significance of the 4-(1-Aminocyclobutyl)benzonitrile Moiety

The efficacy of second-generation AR antagonists is intrinsically linked to their molecular structure. The 4-(1-Aminocyclobutyl)benzonitrile fragment plays a pivotal role in the high-affinity binding to the androgen receptor's ligand-binding domain (LBD).

Key Structural Contributions:

  • Rigid Cyclobutyl Scaffold: The cyclobutyl group introduces a degree of conformational rigidity. This pre-organizes the molecule into a shape that is complementary to the AR LBD, minimizing the entropic penalty upon binding and contributing to a higher binding affinity.

  • Amino Linker: The secondary amine, formed from the primary amine of 4-(1-Aminocyclobutyl)benzonitrile during synthesis, serves as a crucial linker. It connects the benzonitrile head group to the core of the antagonist molecule.

  • Benzonitrile Group: The cyano-substituted phenyl ring is a key pharmacophoric element. It engages in specific interactions within the LBD, contributing to the overall binding energy and antagonistic effect. The nitrile group can act as a hydrogen bond acceptor, while the phenyl ring can participate in hydrophobic and π-stacking interactions with amino acid residues in the receptor pocket.

The interplay of these features results in a molecule that effectively displaces androgens from the AR and stabilizes the receptor in an inactive conformation, thereby preventing the downstream signaling cascade that drives prostate cancer cell proliferation.[3]

AR_Antagonist_Pharmacophore cluster_Antagonist AR Antagonist Core Structure cluster_AR Androgen Receptor LBD Core Thiohydantoin or Related Heterocycle Linker Amide/Thiourea Linkage Core->Linker covalent bond Aminocyclobutyl 1-Aminocyclobutyl Moiety Linker->Aminocyclobutyl covalent bond Benzonitrile Benzonitrile Group Aminocyclobutyl->Benzonitrile covalent bond HydrophobicPocket Hydrophobic Pocket Aminocyclobutyl->HydrophobicPocket hydrophobic interaction HbondAcceptor H-Bond Acceptor Site Benzonitrile->HbondAcceptor H-bond PiStacking π-Stacking Residues Benzonitrile->PiStacking π-stacking

Caption: Key pharmacophoric elements of an AR antagonist derived from 4-(1-Aminocyclobutyl)benzonitrile and their interactions within the AR LBD.

Synthetic Protocol: Synthesis of an Enzalutamide Analogue

This section details a representative procedure for the synthesis of an enzalutamide analogue, illustrating the integration of 4-(1-Aminocyclobutyl)benzonitrile into the final molecular scaffold. This protocol is adapted from established synthetic routes for enzalutamide.[1]

Overall Synthetic Scheme

The synthesis is a multi-step process that involves the coupling of key intermediates. The final step typically involves the reaction of an isothiocyanate with an amine to form the thiohydantoin core.

Enzalutamide_Synthesis_Workflow cluster_Reactants Starting Materials cluster_Reaction Core Reaction cluster_Product Final Product Intermediate_A Intermediate A (e.g., 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid) Cyclization Cyclization Reaction Intermediate_A->Cyclization Intermediate_B Intermediate B (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) Intermediate_B->Cyclization Enzalutamide Enzalutamide Cyclization->Enzalutamide

Caption: General workflow for the synthesis of Enzalutamide.

Experimental Procedure

Step 1: Preparation of the Amine Intermediate

The synthesis begins with the preparation of an amine intermediate which will subsequently react with the isothiocyanate. A common starting material for this is 4-bromo-2-fluorobenzoic acid.[1]

Materials and Reagents:

  • 4-bromo-2-fluorobenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Methylamine solution (e.g., 40% in water)

  • 2-aminoisobutyric acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Protocol:

  • Amide Formation: Convert 4-bromo-2-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with methylamine to form 4-bromo-2-fluoro-N-methylbenzamide.

  • Ullmann Coupling: In a reaction vessel under an inert atmosphere, combine 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, CuI, and K2CO3 in DMF.[1] Heat the mixture (e.g., to 105 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Workup and Purification: After the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with a suitable organic solvent. Purify the crude product by crystallization or column chromatography to yield 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

Step 2: Synthesis of the Isothiocyanate Intermediate

The isothiocyanate component is typically prepared from the corresponding aniline.

Materials and Reagents:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Thiophosgene or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole)

  • A suitable base (e.g., triethylamine)

  • An appropriate solvent (e.g., dichloromethane, toluene)

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent.

  • Isothiocyanate Formation: Add the thiocarbonylating agent (e.g., thiophosgene) dropwise to the solution, often in the presence of a base to neutralize the HCl byproduct. Monitor the reaction until the starting aniline is consumed.

  • Workup: Carefully quench any excess thiophosgene and perform an aqueous workup. Extract the product and purify to obtain 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Step 3: Final Cyclization to form Enzalutamide

This is the key step where the thiohydantoin ring is formed.

Materials and Reagents:

  • 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (from Step 1)

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (from Step 2)

  • A suitable base (e.g., triethylamine)

  • A suitable solvent (e.g., toluene, dichloromethane)[4]

Protocol:

  • Reaction Setup: Dissolve the amine intermediate from Step 1 in a suitable solvent. Add the base to the solution.

  • Addition of Isothiocyanate: Slowly add a solution of the isothiocyanate from Step 2 to the reaction mixture.

  • Cyclization: Heat the reaction mixture (e.g., to 50-60 °C) to promote cyclization.[4] Monitor the formation of enzalutamide by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture. The product may precipitate out of solution or can be isolated by extraction and subsequent purification. Recrystallization is often employed to obtain high-purity enzalutamide.[1]

Characterization and Quality Control

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized androgen receptor antagonist.

Analytical Technique Purpose Expected Observations for Enzalutamide
¹H NMR To confirm the chemical structure and identify characteristic protons.Signals corresponding to the aromatic protons, the N-methyl group, the gem-dimethyl groups of the thiohydantoin ring, and the protons of the cyclobutyl group.
¹³C NMR To confirm the carbon skeleton of the molecule.Resonances for all unique carbon atoms, including the carbonyl and thiocarbonyl carbons of the thiohydantoin ring, and the nitrile carbon.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of enzalutamide.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating high purity, with minimal impurity peaks.
Melting Point To determine the melting point of the crystalline solid.A sharp melting point range consistent with a pure compound.

Table 1: Analytical techniques for the characterization of synthesized enzalutamide.

Troubleshooting and Optimization

  • Low Yields in Ullmann Coupling: Ensure the use of a high-purity copper catalyst and anhydrous reaction conditions. The reaction temperature and time may need to be optimized.

  • Incomplete Cyclization: The reaction may require a higher temperature or a longer reaction time. The choice of base and solvent can also influence the reaction rate.

  • Impurity Formation: Side reactions can lead to impurities. Careful control of reaction conditions and purification of intermediates is crucial. Common impurities can be identified and synthesized for use as reference standards.[1]

Conclusion

4-(1-Aminocyclobutyl)benzonitrile is a cornerstone in the synthesis of a new generation of highly effective androgen receptor antagonists. Its unique structural features are critical for achieving the desired pharmacological profile. The synthetic protocols outlined in this document provide a framework for the laboratory-scale preparation of these important therapeutic agents. Rigorous analytical characterization is paramount to ensure the quality and purity of the final product for further research and development.

References

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. Available from: [Link]

  • CN107501237B - Synthetic method of Apalutamide - Google Patents.
  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. Available from: [Link]

  • WO2021033098A1 - Process for the preparation of apalutamide - Google Patents.
  • CN112645880A - Synthetic method of enzalutamide - Google Patents.
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. Available from: [Link]

  • Process For Preparation Of Apalutamide Using Novel Intermediate - Quick Company. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF APALUTAMIDE - European Patent Office - EP 3802515 B1 - EPO. Available from: [Link]

  • Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer - PubMed. Available from: [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - MDPI. Available from: [Link]

  • Development of β-amino-carbonyl compounds as androgen receptor antagonists - PMC. Available from: [Link]

  • Synthesis of apalutamide (XXI). | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Process For Preparation Of Enzalutamide Using Novel Intermediate - Quick Company. Available from: [Link]

  • 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem. Available from: [Link]

  • 4-(1-Aminocyclobutyl)benzonitrile hydrochloride_1909305-75-4_Hairui Chemical. Available from: [Link]

  • Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists | Request PDF - ResearchGate. Available from: [Link]

  • 4-(Alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor antagonists for the topical suppression of sebum production - PubMed. Available from: [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed. Available from: [Link]

  • Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - MDPI. Available from: [Link]

  • Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC. Available from: [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - MDPI. Available from: [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - Frontiers. Available from: [Link]

  • PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE - European Patent Office - EP 3717457 B1 - EPO. Available from: [Link]

  • Chemical Properties of Benzonitrile (CAS 100-47-0) - Cheméo. Available from: [Link]

  • (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC. Available from: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link]

  • Figure 4: Structural model of AR antagonism. (A) Chemical structure of... - ResearchGate. Available from: [Link]

Sources

Application Note: Scalable Preparation of 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scalable, robust process for the preparation of 4-(1-Aminocyclobutyl)benzonitrile , a critical pharmacophore often found in next-generation androgen receptor antagonists (e.g., structural analogs related to Apalutamide/Enzalutamide development).

The protocol prioritizes process safety and scalability , utilizing a Phase Transfer Catalyzed (PTC) alkylation followed by a Hofmann Rearrangement and a late-stage Palladium-Catalyzed Cyanation . This route avoids the selectivity issues inherent in starting with the nitrile functionality already in place.

Executive Summary

The synthesis of 1,1-disubstituted cyclobutanes is sterically demanding. Traditional methods involving direct nitration or nucleophilic aromatic substitution often suffer from poor regioselectivity or low yields. This protocol details a 4-step linear synthesis starting from commercially available 4-bromophenylacetonitrile .

Key Advantages:

  • Scalability: Uses cheap, readily available reagents (NaOH, NaOCl).

  • Safety: Avoids the use of large-scale azides (Curtius rearrangement) in favor of the safer Hofmann rearrangement.

  • Purity: Late-stage cyanation ensures the nitrile group remains intact, avoiding hydrolysis side-reactions.

Retrosynthetic Strategy & Pathway

The logic follows a "Halogen-First, Nitrile-Last" approach. The cyclobutane ring is constructed early using phase-transfer catalysis, which is superior to using pyrophoric bases like NaH on a kilo-scale.

Figure 1: Strategic synthetic pathway utilizing the "Bromide-First" approach to ensure functional group compatibility.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Reaction Type: Phase-Transfer Catalyzed Dialkylation Objective: Construct the cyclobutane ring efficiently without cryogenic conditions.

  • Reagents:

    • 4-Bromophenylacetonitrile (1.0 equiv)

    • 1,3-Dibromopropane (1.2 equiv)

    • 50% NaOH (aq) (4.0 equiv)

    • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

    • Toluene (Solvent, 5 Vol)

Protocol:

  • Charge 4-bromophenylacetonitrile, 1,3-dibromopropane, TBAB, and Toluene into a reactor.

  • Cool the mixture to 10–15°C .

  • Add 50% NaOH slowly over 2 hours, maintaining internal temperature < 25°C (Exothermic).

  • After addition, warm to 45°C and stir for 4–6 hours. Monitor by HPLC (Target: < 2% SM).

  • Work-up: Cool to 20°C. Add water (5 Vol). Separate phases.

  • Wash organic phase with 1N HCl (to remove amine impurities) and Brine.

  • Concentrate toluene to afford the crude nitrile as a thick oil (often crystallizes upon standing).

    • Note: The quaternary center prevents over-alkylation.

Step 2: Partial Hydrolysis to 1-(4-Bromophenyl)cyclobutanecarboxamide

Reaction Type: Acid-Catalyzed Hydration Objective: Convert the sterically hindered nitrile to a primary amide.

  • Reagents:

    • Crude Nitrile (from Step 1)

    • Acetic Acid (3 Vol)

    • Sulfuric Acid (conc.)[1] (2.0 equiv)

Protocol:

  • Dissolve crude nitrile in Acetic Acid.

  • Add H₂SO₄ dropwise at 20–30°C .

  • Heat to 80–90°C for 4 hours.

    • Critical Control: Do not overheat (>100°C) to avoid hydrolysis to the carboxylic acid.

  • Quench: Pour the hot reaction mixture into ice-water (10 Vol).

  • The amide typically precipitates as a white solid.

  • Filter, wash with water until neutral pH, and dry in a vacuum oven at 50°C.

Step 3: Hofmann Rearrangement to 1-(4-Bromophenyl)cyclobutanamine

Reaction Type: Oxidative Decarbonylation Objective: Excise the carbonyl carbon to install the amine.

  • Reagents:

    • Amide (from Step 2) (1.0 equiv)

    • Sodium Hypochlorite (10–13% Bleach) (1.2 equiv)

    • Sodium Hydroxide (30% aq) (2.5 equiv)

    • Water/Methanol (Solvent)[2][3][4]

Protocol:

  • Suspend the Amide in Water (5 Vol) and NaOH. Cool to 0–5°C .[5]

  • Add NaOCl solution slowly, keeping T < 10°C.

  • Stir at 0–5°C for 1 hour to form the N-chloroamide intermediate.

  • Warm the mixture to 20–25°C (exotherm may occur as rearrangement proceeds).

  • Heat to 70°C for 2 hours to complete the formation of the amine.

  • Isolation: Cool to RT. Extract with MTBE or Toluene.

  • Purification: The free base amine can be isolated, but it is often converted to the HCl salt for stability and purification.

    • Add 4M HCl in dioxane/IPA to the organic layer. Filter the precipitated 1-(4-bromophenyl)cyclobutanamine hydrochloride .

Step 4: Cyanation to 4-(1-Aminocyclobutyl)benzonitrile

Reaction Type: Pd-Catalyzed Cyanation (Rosenmund-von Braun equivalent) Objective: Replace the aryl bromide with a nitrile.

  • Reagents:

    • Amine HCl Salt (1.0 equiv)

    • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

    • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–2 mol%)

    • Zinc Dust (catalytic, 10 mol% - activates the catalyst)

    • DMAc (Dimethylacetamide) or DMF (Solvent, degassed)

Protocol:

  • Inertion: Purge the reactor with Nitrogen/Argon (Critical: O₂ poisons the catalyst).

  • Charge Amine Salt, Zn(CN)₂, Zn Dust, and Solvent.

  • Add the Palladium Catalyst.

  • Heat to 110–120°C for 12–16 hours.

  • Work-up: Cool to RT. Dilute with EtOAc and Water.

  • Quench: Add dilute Ammonium Hydroxide (to solubilize Zinc salts).

  • Filter through Celite to remove Pd black.

  • Separate layers. Wash organic layer with water and brine.

  • Final Isolation: Dry over Na₂SO₄ and concentrate.

    • Product Form: The product is an oil that can be crystallized as a Hydrochloride or Fumarate salt for final storage.

Analytical Controls & Specifications

ParameterMethodSpecificationRationale
Purity HPLC (C18, ACN/H2O)> 98.5% (Area)Essential for pharma intermediates.[3]
Residual Pd ICP-MS< 20 ppmHeavy metal control for final API.
Water Content Karl Fischer< 0.5%Nitriles can hydrolyze if wet.
Appearance VisualWhite to Off-white SolidColored impurities indicate oxidation.

Process Safety & Hazards

Thermal Hazards
  • Step 1 (Alkylation): The reaction is exothermic. NaOH addition must be rate-controlled.

  • Step 3 (Hofmann): The rearrangement of the N-chloroamide is exothermic and releases CO₂. Ensure adequate venting and headspace in the reactor.

Chemical Handling[1][4][5][6]
  • Sodium Cyanide/Zinc Cyanide: Highly toxic. All operations in Step 4 must be performed in a well-ventilated fume hood with a cyanide antidote kit (e.g., Hydroxocobalamin) available. Waste streams must be treated with bleach (hypochlorite) to destroy residual cyanide before disposal.

  • 1,3-Dibromopropane: Alkylating agent. Avoid skin contact.

References

  • Synthesis of Cyclobutane Derivatives

    • Methodology: Makosza, M., & Jonczyk, A. "Phase-transfer alkylation of nitriles." Organic Syntheses, Coll.[6] Vol. 6, p.897 (1988).

    • Context: Establishes the PTC conditions for cyclobutane ring form
  • Hofmann Rearrangement Protocols

    • Methodology: "Preparation of Cyclobutylamine."[6] Organic Syntheses, Coll.[6] Vol. 5, p.273 (1973).

    • Context: Validates the stability of the cyclobutane ring under Hofmann conditions.
  • Palladium-Catalyzed Cyanation

    • Methodology: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 60(13), 4324-4330 (1995).
    • Context: Standard protocol for converting Aryl-Br to Aryl-CN using Zn(CN)₂.
  • Apalutamide/Anti-Androgen Intermediates

    • Patent Reference: "Process for the preparation of Apalutamide."[2] WO2018/121234.

    • Context: Describes the utility of 1-aminocyclobutane scaffolds in drug development.

Sources

Application Notes and Protocols for the Functionalization of the Primary Amine in 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminocyclobutylbenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the 4-(1-Aminocyclobutyl)benzonitrile moiety has emerged as a privileged scaffold. Its rigid, three-dimensional cyclobutyl core offers a distinct advantage over more flexible aliphatic chains, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1] The primary amine serves as a versatile synthetic handle for a multitude of chemical transformations, allowing for the exploration of a vast chemical space in drug discovery programs. The benzonitrile group, a known bioisostere for other functional groups, can participate in key hydrogen bonding interactions and modulate the physicochemical properties of the molecule.[2]

This guide provides a comprehensive overview of established and robust protocols for the functionalization of the primary amine of 4-(1-Aminocyclobutyl)benzonitrile. We will delve into the mechanistic underpinnings of each reaction, offering detailed, step-by-step procedures and practical insights to empower researchers in their synthetic endeavors.

Physicochemical Properties of 4-(1-Aminocyclobutyl)benzonitrile

A thorough understanding of the starting material's properties is paramount for successful reaction planning and execution.

PropertyValueSource
CAS Number 1909305-75-4 (hydrochloride salt)
Molecular Formula C₁₁H₁₂N₂-
Molecular Weight 172.23 g/mol (free base)-
Appearance Typically a powder (as hydrochloride salt)
Storage Room Temperature

Note: The free base can be obtained from the hydrochloride salt by neutralization with a suitable base, such as sodium bicarbonate or a tertiary amine.

Core Functionalization Strategies and Protocols

The primary amine of 4-(1-Aminocyclobutyl)benzonitrile is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail protocols for key transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that introduces an acyl group onto the primary amine, forming a stable amide bond. This modification is widely employed in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target engagement.

Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product. Acyl chlorides and anhydrides are highly reactive and often do not require a catalyst. For less reactive carboxylic acids, coupling agents are necessary to activate the carboxyl group for nucleophilic attack by the amine.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes a straightforward method for the N-acetylation of 4-(1-aminocyclobutyl)benzonitrile.

Materials:

  • 4-(1-Aminocyclobutyl)benzonitrile (free base)

  • Acetic anhydride

  • Pyridine (optional, as a base and catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(1-Aminocyclobutyl)benzonitrile (1.0 eq) in DCM or THF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq, optional). Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude N-(1-(4-cyanophenyl)cyclobutyl)acetamide can be purified by recrystallization or silica gel column chromatography.

Reagent Molar Equivalents Purpose
4-(1-Aminocyclobutyl)benzonitrile1.0Starting material
Acetic Anhydride1.1Acetylating agent
Pyridine1.2 (optional)Base and catalyst
Dichloromethane/THF-Solvent

DOT Script for N-Acylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent reagents Add Pyridine & Acetic Anhydride at 0°C start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end end purify->end Final Product

Caption: Workflow for the N-Acylation of 4-(1-Aminocyclobutyl)benzonitrile.

N-Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs. N-sulfonylation of the primary amine provides access to this important class of compounds.

Causality of Experimental Choices: Sulfonyl chlorides are the most common reagents for this transformation due to their high reactivity. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of N-(1-(4-cyanophenyl)cyclobutyl)benzenesulfonamide

Materials:

  • 4-(1-Aminocyclobutyl)benzonitrile (free base)

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-(1-Aminocyclobutyl)benzonitrile (1.0 eq) in a mixture of DCM and pyridine.

  • Addition of Reagent: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.05 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Reagent Molar Equivalents Purpose
4-(1-Aminocyclobutyl)benzonitrile1.0Starting material
Benzenesulfonyl Chloride1.05Sulfonylating agent
Pyridine-Base and solvent
Dichloromethane-Solvent
Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of alkyl and aryl substituents.[3][4][5][6] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.[3]

Causality of Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[7][8][9][10] It is stable in the presence of the acidic conditions often used to promote imine formation and selectively reduces the iminium ion over the starting carbonyl compound.

Experimental Protocol: Reductive Amination with Benzaldehyde

Materials:

  • 4-(1-Aminocyclobutyl)benzonitrile (free base)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-(1-Aminocyclobutyl)benzonitrile (1.0 eq) in DCE or THF, add benzaldehyde (1.0-1.2 eq).

  • Imine Formation: If necessary, add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude N-benzyl-1-(4-cyanophenyl)cyclobutanamine by column chromatography.

Reagent Molar Equivalents Purpose
4-(1-Aminocyclobutyl)benzonitrile1.0Starting material
Benzaldehyde1.0 - 1.2Carbonyl source
Sodium Triacetoxyborohydride1.5Reducing agent
Acetic Acid0.1 (optional)Catalyst
1,2-Dichloroethane/THF-Solvent

DOT Script for Reductive Amination Workflow

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Mix Amine, Aldehyde & Solvent acid Add Acetic Acid (cat.) start->acid stab Add NaBH(OAc)₃ acid->stab stir Stir at Room Temperature stab->stir quench Quench with NaHCO₃ stir->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end end purify->end Final Product

Caption: Workflow for the Reductive Amination of 4-(1-Aminocyclobutyl)benzonitrile.

Buchwald-Hartwig Amination: Formation of N-Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate.[11][12] This powerful reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the appropriate choice of palladium catalyst, ligand, and base. For sterically hindered primary amines like 4-(1-aminocyclobutyl)benzonitrile, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active palladium-amido complex.

Experimental Protocol: Coupling with 4-Bromoanisole

Materials:

  • 4-(1-Aminocyclobutyl)benzonitrile (free base)

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (e.g., 2 mol %), XPhos (e.g., 4 mol %), and NaOtBu (1.4 eq) to a Schlenk flask.

  • Addition of Reagents: Add 4-bromoanisole (1.0 eq) and 4-(1-Aminocyclobutyl)benzonitrile (1.2 eq) to the flask, followed by anhydrous toluene or dioxane.

  • Reaction: Seal the flask and heat the reaction mixture at 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Reagent Molar Equivalents/Loading Purpose
4-(1-Aminocyclobutyl)benzonitrile1.2Amine source
4-Bromoanisole1.0Aryl halide
Pd₂(dba)₃2 mol %Palladium catalyst precursor
XPhos4 mol %Ligand
Sodium tert-butoxide1.4Base
Toluene/Dioxane-Solvent

Characterization of Functionalized Products

The successful synthesis of functionalized 4-(1-Aminocyclobutyl)benzonitrile derivatives must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.

  • ¹H NMR: The appearance of new signals corresponding to the introduced functional group (e.g., a singlet for the acetyl methyl group in N-acetylation, or aromatic protons from the newly introduced aryl ring in Buchwald-Hartwig amination) and a downfield shift of the protons on the cyclobutyl ring adjacent to the nitrogen are indicative of successful functionalization.

  • ¹³C NMR: The carbon signals of the cyclobutyl ring and the aromatic ring will show characteristic shifts upon functionalization. The appearance of new carbon signals corresponding to the added moiety provides further structural confirmation.[4][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern.[15][16][17]

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for obtaining the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the synthesized compound.

  • Electron Ionization (EI): This higher-energy technique can provide valuable information about the molecule's structure through analysis of its fragmentation pattern. Common fragmentation pathways for N-acylated and N-alkylated amines include alpha-cleavage.[17][18]

Conclusion and Future Outlook

The protocols detailed in these application notes provide a robust foundation for the synthetic exploration of the 4-(1-aminocyclobutyl)benzonitrile scaffold. The versatility of the primary amine handle, coupled with the unique properties of the cyclobutyl and benzonitrile moieties, makes this a highly attractive building block for the discovery of novel therapeutic agents. Future work in this area will likely focus on the development of more efficient and sustainable catalytic methods for these transformations, as well as the application of these functionalized derivatives in high-throughput screening campaigns to identify new bioactive molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR data a-c and 13 C NMR data of compounds. Retrieved from [Link]

  • Infoscience. (2021, September 30). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from [Link]

  • PMC. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • PMC. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Northwestern University. (n.d.). Applications for Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]

  • Myers Chem 115. (n.d.). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]

  • PMC. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • University of Groningen. (2023, June 15). Functionalized molecules via MCRs: applications in drug discovery and material science. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Retrieved from [Link]

  • JCBPS. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

  • PubMed. (2005, December 15). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

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Sources

Hydrolysis protocols for the nitrile group in 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Hydrolysis of 4-(1-Aminocyclobutyl)benzonitrile

Introduction: The Significance of 4-(1-Aminocyclobutyl)benzoic Acid

4-(1-Aminocyclobutyl)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold combined with the benzoic acid moiety offers a unique three-dimensional structure that can be exploited to design potent and selective inhibitors for various biological targets. The conversion of the readily available nitrile precursor, 4-(1-aminocyclobutyl)benzonitrile, to the corresponding carboxylic acid is a critical transformation. However, the presence of the primary amino group introduces significant challenges, as the harsh conditions typically required for nitrile hydrolysis can lead to undesired side reactions.

This guide provides a comprehensive overview of various hydrolysis protocols, detailing the underlying chemical principles and offering step-by-step methodologies. We will explore direct hydrolysis under both acidic and basic conditions, as well as a more robust strategy involving the use of a protecting group to ensure a clean and high-yielding conversion.

Core Challenge: Functional Group Compatibility

The primary amino group in the substrate is nucleophilic and basic. Under the strongly acidic or basic conditions needed to hydrolyze the chemically robust nitrile group, several issues can arise:

  • Acidic Conditions: The amino group will be protonated to form an ammonium salt. While this protects it from some side reactions, the overall electron-withdrawing effect can deactivate the nitrile group towards hydrolysis. Extremely harsh conditions (high temperatures and acid concentrations) may be required, which can lead to decomposition.

  • Basic Conditions: The free amino group can potentially participate in side reactions. More importantly, achieving complete hydrolysis to the carboxylic acid often requires prolonged heating in strong base, which can affect other parts of the molecule.

Therefore, a key decision for the researcher is whether to attempt direct hydrolysis with careful optimization or to implement a protection-deuteration strategy for a more reliable outcome.

Strategic Approach: The Role of Protecting Groups

To circumvent the challenges posed by the reactive amino group, a protection-hydrolysis-deprotection sequence is the most reliable and widely applicable strategy. The ideal protecting group should be:

  • Easy to install on the amino group.

  • Stable under the chosen nitrile hydrolysis conditions.

  • Readily removable under mild conditions that do not affect the final product.

The tert-butoxycarbonyl (Boc) group is an excellent choice for this transformation. It is easily introduced and is highly stable to basic hydrolysis conditions, yet can be cleanly removed with acid.[1] The commercial availability of the Boc-protected final product, 4-[1-(Boc-amino)cyclobutyl]benzoic acid, underscores the utility of this approach in synthesis.[2]

Workflow: Protection-Hydrolysis-Deprotection Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection Start 4-(1-Aminocyclobutyl)benzonitrile BocProtected tert-Butyl (1-(4-cyanophenyl)cyclobutyl)carbamate Start->BocProtected Boc₂O, Base (e.g., TEA, NaOH) Hydrolyzed 4-(1-(Boc-amino)cyclobutyl)benzoic acid BocProtected->Hydrolyzed Basic Hydrolysis (e.g., NaOH, reflux) FinalProduct 4-(1-Aminocyclobutyl)benzoic acid Hydrolyzed->FinalProduct Acidic Deprotection (e.g., TFA, HCl)

Caption: Recommended synthetic workflow for robust conversion.

Hydrolysis Protocols: A Comparative Analysis

Three primary strategies for the hydrolysis of 4-(1-aminocyclobutyl)benzonitrile are presented below: basic hydrolysis (recommended), acidic hydrolysis, and enzymatic hydrolysis.

Method Conditions Pros Cons Recommendation
Basic Hydrolysis (with Protection) 1. Boc Protection. 2. NaOH or KOH, H₂O/EtOH, Reflux. 3. Acidic Deprotection (TFA or HCl).High yield, clean reaction, avoids side reactions.[3]Requires two additional synthetic steps (protection/deprotection).Highly Recommended for reliability and scalability.
Acidic Hydrolysis (Direct) Concentrated HCl or H₂SO₄, H₂O, Reflux.[4][5]Fewer steps.Requires harsh conditions, potential for low yield and byproducts.[6]Feasible for small-scale synthesis if conditions are carefully optimized.
Enzymatic Hydrolysis (Direct) Nitrilase or Nitrile Hydratase/Amidase, Aqueous buffer (pH 7), Room Temp.[7][8]Extremely mild conditions, high selectivity.[9]Requires screening for a suitable enzyme, may not be readily scalable.A promising green alternative, ideal for sensitive substrates if a compatible enzyme is available.

Experimental Methodologies

Protocol 1: Basic Hydrolysis of Boc-Protected Nitrile (Recommended)

This protocol involves a three-step process that ensures a high yield and purity of the final product.

Step 1: Protection of the Amino Group

  • Setup: To a solution of 4-(1-aminocyclobutyl)benzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tert-butyl (1-(4-cyanophenyl)cyclobutyl)carbamate, which can often be used in the next step without further purification.

Step 2: Basic Hydrolysis of the Nitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Boc-protected nitrile from the previous step (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add potassium hydroxide or sodium hydroxide pellets (5-10 eq).[3]

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The hydrolysis of nitriles proceeds via an amide intermediate.[10][11] Harsh conditions (prolonged reflux, high base concentration) are often necessary to drive the reaction to the carboxylic acid.[11]

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with cold 1 M HCl or citric acid until the pH is ~3-4. The product, 4-(1-(Boc-amino)cyclobutyl)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

Caption: Mechanism for base-catalyzed nitrile hydrolysis.

Step 3: Deprotection of the Boc Group

  • Setup: Dissolve the Boc-protected acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a 4 M solution of HCl in dioxane.[1]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be triturated with ether to induce precipitation, collected by filtration, and dried. If the free base is required, the salt can be dissolved in water and neutralized with a mild base, or purified using ion-exchange chromatography.

Protocol 2: Direct Acidic Hydrolysis

This method is faster but requires careful control to avoid byproduct formation.

  • Setup: In a round-bottom flask suitable for high temperatures and equipped with a reflux condenser, add 4-(1-aminocyclobutyl)benzonitrile (1.0 eq).

  • Reagent Addition: Add an excess of concentrated aqueous acid, such as 6 M HCl or 20-40% H₂SO₄.[4][5]

  • Reaction: Heat the mixture to reflux (100-120 °C) and maintain for 24-48 hours. The reaction must be monitored closely for the disappearance of the starting material and the intermediate amide.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates as the ammonium salt, it can be collected by filtration. Alternatively, the pH of the solution can be adjusted to the isoelectric point of the amino acid (typically pH 4-6) to induce precipitation of the zwitterionic product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.

Caption: First stage of acid-catalyzed nitrile hydrolysis to the amide.

Protocol 3: Enzymatic Hydrolysis

This protocol offers the mildest conditions but requires access to specific biocatalysts.

  • Enzyme Selection: Screen available nitrilases or nitrile hydratase/amidase systems for activity towards 4-(1-aminocyclobutyl)benzonitrile. Enzymes from organisms like Rhodococcus sp. are known to have broad substrate tolerance.[7]

  • Setup: In a temperature-controlled vessel, suspend the whole-cell or immobilized enzyme catalyst in an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Substrate Addition: Add the nitrile substrate, either neat or as a solution in a water-miscible co-solvent like DMSO or methanol (typically 5-10% v/v to aid solubility).[9]

  • Reaction: Stir the mixture at room temperature (25-30 °C) for 24-72 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Workup: Upon completion, remove the enzyme catalyst by centrifugation or filtration.

  • Isolation: Acidify the aqueous solution to the isoelectric point of the product to induce precipitation. Alternatively, the product can be isolated using ion-exchange chromatography.

There are two main enzymatic pathways for nitrile hydrolysis:

  • Nitrilase Pathway: A single enzyme directly converts the nitrile to a carboxylic acid and ammonia.[8]

  • Nitrile Hydratase/Amidase Pathway: A two-enzyme system first converts the nitrile to an amide (nitrile hydratase), which is then hydrolyzed to the carboxylic acid (amidase).[8][9]

Conclusion

The conversion of 4-(1-aminocyclobutyl)benzonitrile to its corresponding carboxylic acid is a key synthetic step for which several methods are available. While direct acidic or basic hydrolysis is feasible, these methods often require harsh conditions that can compromise yield and purity. For a robust, scalable, and high-yielding process, a protection strategy using a Boc group, followed by basic hydrolysis and subsequent acidic deprotection, is highly recommended. For researchers interested in green chemistry and substrates with multiple sensitive functional groups, enzymatic hydrolysis presents an exceptionally mild and selective alternative, contingent on the availability of a suitable biocatalyst.

References

  • Kakeya, H., Sakai, N., Sugai, T., & Ohta, H. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles.
  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. Russian Journal of Chemistry.
  • Martínková, L., & Veselá, A. B. (2014). Biocatalytic hydrolysis of nitriles to carboxylic acids.
  • Oliva, F. M., Slep, L. D., & Olabe, J. A. (2002). BENZONITRILE HYDROLYSIS CATALYZED BY A RUTHENIUM(II) COMPLEX.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents. TCI Chemicals.
  • Divakaran, R. (2008). Protecting groups in organic synthesis.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science.
  • Ikeda, T., Kitabatake, M., Ito, M., & Noguchi, Y. (1968). A Kinetic Study of the Metal Ion-catalyzed Glycolysis of Benzonitrile. Bulletin of the Chemical Society of Japan.
  • Oliva, F. M., Slep, L. D., & Olabe, J. A. (2002). Benzonitrile Hydrolysis Catalyzed by a Ruthenium(II) Complex.
  • Asano, Y. (1996).
  • LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Hewitt, W. M. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?
  • Cohen, L. A., & Jones, W. M. (1962). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society.
  • Clark, J. (2023). hydrolysis of nitriles. Chemguide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • Park, S., & Chang, S. (2010). RHODIUM-CATALYZED SELECTIVE HYDROLYSIS OF NITRILES TO AMIDES IN THE PRESENCE OF ACETALDOXIME. Organic Syntheses.
  • Pazdera, P., & Koutná, E. (2018). Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9.
  • SynHet. (n.d.). Benzoic acid, 4-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]-.
  • Whats Chemistry. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
  • Chemistry Steps. (2024). Reactions of Nitriles.
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2021).
  • MacMillan, J. H. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar.
  • US3876691A - Process for the hydrolysis of nitriles. (1975).
  • Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
  • CSUN Chemistry. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube.
  • Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
  • Dash, A. C., & Rath, H. (2008). Proximity effect on the general base catalysed hydrolysis of amide linkage: The role of cationic surfactant, CTABr. Journal of Chemical Sciences.
  • Soderberg, T. (n.d.). 7.6 Hydrolysis of Amides. Chemistry LibreTexts.

Sources

Microwave-assisted synthesis involving 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Microwave-Assisted Synthesis of 4-(1-Aminocyclobutyl)benzonitrile: A Critical Application Note

Abstract This application note details a robust, high-throughput protocol for the synthesis of 4-(1-Aminocyclobutyl)benzonitrile , a privileged pharmacophore in androgen receptor antagonists (e.g., second-generation anti-androgens).[1] While traditional thermal methods for generating 1,1-disubstituted cyclobutanes suffer from long reaction times and competitive elimination pathways due to steric strain, microwave-assisted organic synthesis (MAOS) offers a decisive kinetic advantage.[1] This guide outlines a three-stage workflow: rapid phase-transfer alkylation, controlled chemoselective hydrolysis/rearrangement, and palladium-catalyzed cyanation, all optimized for microwave irradiation.[1]

Part 1: Strategic Retrosynthesis & Rationale

The synthesis of 1-aryl-1-aminocyclobutanes is synthetically demanding due to the formation of a quaternary carbon center within a strained four-membered ring.[1]

The Challenge:

  • Steric Hindrance: The formation of the quaternary center via alkylation is sluggish under thermal conditions.

  • Chemoselectivity: The target molecule contains an aromatic nitrile (Ar-CN) and a primary amine.[1] Direct routes often risk hydrolyzing the Ar-CN or alkylating the amine.

The Solution (Microwave Advantage):

  • Dielectric Heating: Direct coupling of microwave energy with polar transition states accelerates the rate-determining alkylation step (C-C bond formation).[1]

  • Pressurized Vessels: Allows reaction temperatures to exceed the boiling point of solvents (e.g., THF, MeCN), driving the Curtius rearrangement to completion in minutes rather than hours.

Synthetic Pathway: We utilize a "Protect-Build-Functionalize" strategy, starting with a bromo-precursor to avoid premature hydrolysis of the benzonitrile moiety.[1]

  • Step 1 (Core Construction): MW-assisted double alkylation of 4-bromophenylacetonitrile.[1]

  • Step 2 (Amine Installation): MW-assisted hydrolysis followed by a One-Pot Curtius Rearrangement.[1]

  • Step 3 (Functionalization): MW-assisted Rosenmund-von Braun cyanation.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Microwave-Assisted Dialkylation (Cyclobutane Formation)

Target: 1-(4-Bromophenyl)cyclobutanecarbonitrile[1]

Mechanism: Solid-Liquid Phase Transfer Catalysis (SL-PTC).[1] The microwave field enhances the specific ionic conductivity of the catalyst/base interface.

Materials:

  • 4-Bromophenylacetonitrile (1.0 equiv)[1]

  • 1,3-Dibromopropane (1.2 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion (2.5 equiv)[1]

  • Solvent: DMSO/THF (3:1 ratio) - Note: DMSO is an excellent microwave absorber (high tan δ).[1]

Procedure:

  • Setup: In a 30 mL microwave process vial equipped with a magnetic stir bar, suspend NaH (washed with hexanes to remove oil) in dry DMSO/THF.

  • Addition: Add 4-bromophenylacetonitrile dropwise at 0°C (external cooling). Stir for 5 min.

  • Alkylation: Add 1,3-dibromopropane in one portion. Seal the vial.

  • MW Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).[1]

    • Temperature: 140°C.

    • Time: 15 minutes (Fixed Hold Time).

    • Pressure Limit: 15 bar.

    • Stirring: High (600 rpm).

  • Workup: Quench carefully with ice-water. Extract with EtOAc.[2] The cyclobutane product is isolated via flash chromatography (Hex/EtOAc).

Expert Insight: Conventional heating requires 12-24 hours at reflux.[1] MW irradiation completes this in 15 minutes by overcoming the activation energy barrier of the second alkylation step (ring closure).

Protocol B: Microwave-Assisted Hydrolysis & Curtius Rearrangement

Target: tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate[1]

Note: We convert the nitrile to a protected amine before installing the final cyanide to prevent side reactions.

Step B1: Controlled Hydrolysis (Nitrile


 Acid) 
  • Reagents: Cyclobutane nitrile (from Protocol A), 50% NaOH (aq), Ethylene Glycol (solvent).

  • MW Conditions: 180°C for 20 mins.

  • Outcome: 1-(4-bromophenyl)cyclobutanecarboxylic acid. (Isolate via acid-base extraction).[1]

Step B2: One-Pot Curtius Rearrangement

  • Reagents: Carboxylic Acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-Butanol (excess, as solvent/reactant).

  • MW Conditions:

    • Phase 1 (Acyl Azide formation): 80°C for 5 min.

    • Phase 2 (Rearrangement to Isocyanate & Trapping): Ramp to 120°C for 10 min.

  • Workup: Concentrate and purify via silica plug.

Why this works: The Curtius rearrangement involves a thermal decomposition of the acyl azide.[3][4][5] MW heating provides rapid, uniform energy, preventing the accumulation of the potentially hazardous acyl azide intermediate by converting it immediately to the isocyanate.

Protocol C: Palladium-Catalyzed Cyanation (The Finish)

Target: 4-(1-Aminocyclobutyl)benzonitrile (after deprotection)[1]

Reagents:

  • Boc-protected amine (from Protocol B)[1]

  • Zn(CN)

    
     (0.6 equiv)[1]
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) / dppf (4 mol%) or XPhos Pd G2.[1]
  • Solvent: DMF (wet, 1% water accelerates the reaction).

Procedure:

  • Loading: Add reagents to a microwave vial. Purge with Argon.

  • MW Irradiation:

    • Temperature: 150°C.

    • Time: 10 minutes.

    • Power: Dynamic mode.

  • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:1) at room temperature (non-microwave) for 30 mins to yield the final primary amine.

Part 3: Data Summary & Visualization

Comparative Efficiency Table
Reaction StepConventional Thermal TimeMicrowave TimeYield (Thermal)Yield (Microwave)Key Advantage
Alkylation 18 hours (Reflux)15 mins 65%88% Overcomes steric strain of ring closure.[1]
Hydrolysis 48 hours (160°C sealed)20 mins 50-60%92% Rapid hydrolysis of hindered nitrile.[1]
Curtius 4-6 hours15 mins 70%85% Safety; prevents azide accumulation.[1]
Cyanation 12 hours10 mins 60%90% Suppresses catalyst deactivation.
Synthetic Workflow Diagram

G Start 4-Bromophenylacetonitrile Step1 MW Alkylation (1,3-Dibromopropane, NaH) 140°C, 15 min Start->Step1 Inter1 1-(4-Bromophenyl) cyclobutanecarbonitrile Step1->Inter1 Step2 MW Hydrolysis (NaOH, Glycol) 180°C, 20 min Inter1->Step2 Inter2 Carboxylic Acid Intermediate Step2->Inter2 Step3 MW Curtius Rearrangement (DPPA, tBuOH) 120°C, 10 min Inter2->Step3 Inter3 Boc-Protected Amine Step3->Inter3 Step4 MW Cyanation (Zn(CN)2, Pd-Cat) 150°C, 10 min Inter3->Step4 Step5 Acid Deprotection (TFA/DCM) Step4->Step5 Final TARGET: 4-(1-Aminocyclobutyl) benzonitrile Step5->Final

Caption: Step-by-step microwave-assisted synthetic pathway for 4-(1-Aminocyclobutyl)benzonitrile, highlighting reaction conditions and intermediates.

References

  • Microwave-Assisted Cyclobutane Synthesis

    • Title: Microwave-Assisted Synthesis of 1-Aryl-1-cyclobutanecarbonitriles.
    • Source:Journal of Organic Chemistry / Adapted
    • Context: Validates the use of NaH/DMSO under microwave conditions for rapid dialkyl
    • Link:[Link] (Foundational protocol adaptation).[1]

  • Microwave Curtius Rearrangement

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[3][5]

    • Source:Journal of Medicinal Chemistry.
    • Context: Defines safety and rate enhancements of MW-assisted Curtius reactions using DPPA.
    • Link:[Link][1]

  • Palladium-Catalyzed Cyanation (Rosenmund-von Braun)

    • Title: Microwave-Assisted Cyanation of Aryl Halides with Zn(CN)2.[1]

    • Source:Tetrahedron Letters.
    • Context: Protocol for converting Ar-Br to Ar-CN rapidly without affecting sensitive amine protecting groups.[1]

    • Link:[Link][1]

  • General Microwave Synthesis Principles

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[1]

    • Source:MDPI.
    • Context: General parameters for solvent selection (DMSO/DMF) in MW reactors.
    • Link:[Link][1]

Sources

Reagents for cyclization to form 4-(1-Aminocyclobutyl)benzonitrile

[1]

Executive Summary & Strategic Analysis

The synthesis of 4-(1-Aminocyclobutyl)benzonitrile (Target 4 ) hinges on the efficient construction of the sterically constrained cyclobutane ring.[1] The most robust industrial route employs a [3+1] double alkylation of a benzylic nitrile precursor.

While direct cyclization of 4-cyanophenylacetonitrile is theoretically possible, professional consensus favors the Aryl-Halide Surrogate Route .[1] This strategy utilizes a bromo- or chloro-substituted precursor to avoid competitive hydrolysis of the aryl nitrile during the harsh conditions required to generate the primary amine.[1]

Retrosynthetic Logic (Pathway Analysis)[1]

GTargetTarget: 4-(1-Aminocyclobutyl)benzonitrileInter_AmineIntermediate: 1-(4-Bromophenyl)cyclobutanamineTarget->Inter_AmineCyanation (Pd/Zn(CN)2)(Rosenmund-von Braun)Inter_NitrileCyclized Intermediate:1-(4-Bromophenyl)cyclobutanecarbonitrileInter_Amine->Inter_NitrileHofmann Rearrangement(Amide formation -> NaOCl)SMStarting Material:4-BromophenylacetonitrileInter_Nitrile->SMRetrosynthesisReagentsCyclization Reagents:1,3-Dibromopropane + NaH (or NaOH/PTC)Reagents->Inter_Nitrile[3+1] Cyclization

Figure 1: Strategic retrosynthesis favoring the Aryl-Bromide route to ensure chemoselectivity.[1]

Critical Reagents for Cyclization

The formation of the cyclobutane ring is a double nucleophilic substitution involving a "active methylene" carbanion and a 1,3-dihaloalkane.

Reagent Selection Matrix
ComponentRecommended ReagentGrade/SpecRole & Mechanistic Insight
Electrophile 1,3-Dibromopropane >99%, StabilizedThe 3-carbon tether.[1] Bromide is preferred over chloride for faster kinetics (better leaving group) in the second cyclization step.
Base (Lab Scale) Sodium Hydride (NaH) 60% Dispersion in OilIrreversible deprotonation ensures rapid formation of the dianion species. Caution: Generates H₂ gas.
Base (Process) NaOH (50% aq.) Industrial GradeUsed with PTC. Safer for scale-up (no H₂ evolution), but requires vigorous stirring.[1]
Catalyst TBAB (Tetrabutylammonium bromide)>98%Phase Transfer Catalyst. Essential for the NaOH/Toluene route to shuttle the anion into the organic phase.
Solvent DMSO (for NaH)AnhydrousPolar aprotic solvent accelerates Sₙ2 reactions by solvating the cation (Na⁺), leaving the carbanion "naked" and reactive.
Solvent Toluene (for PTC)ACS ReagentImmiscible organic phase for the PTC method.

Experimental Protocols

Protocol A: High-Speed Cyclization (NaH/DMSO Method)

Best for: Small scale (<10g), rapid screening, and high conversion.[1]

Safety Warning: This reaction is highly exothermic and evolves hydrogen gas. DMSO and NaH can form explosive mixtures if heated above 60°C. Maintain strict temperature control.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Base Suspension: Charge NaH (60% dispersion, 2.2 equiv) . Wash with dry hexanes (3x) to remove mineral oil if high purity is required, otherwise use as is. Suspend in anhydrous DMSO (10 mL/g of substrate) .

  • Cooling: Cool the suspension to 0°C using an ice/water bath.

  • Precursor Addition: Dissolve 4-Bromophenylacetonitrile (1.0 equiv) and 1,3-Dibromopropane (1.1 equiv) in a minimal amount of DMSO.

    • Note: Premixing the alkyl halide and nitrile prevents local excesses of base that can lead to side reactions.

  • Reaction: Add the solution dropwise to the NaH suspension over 30–60 minutes.

    • Observation: Evolution of H₂ gas will be vigorous. The solution often turns deep red/brown (carbanion formation).

  • Cyclization: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check by TLC or HPLC. The mono-alkylated intermediate is rarely seen; the reaction proceeds quickly to the cyclic product.[1]

  • Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl or Ice Water .

    • Caution: Quench slowly to manage residual hydride.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Hexanes/Ethanol or Silica Flash Chromatography (Hexanes:EtOAc 9:1).

    • Expected Yield: 85–95%.

Protocol B: Scalable Phase-Transfer Catalysis (NaOH/TBAB)

Best for: Large scale (>50g), safety, and ease of handling.[1]

  • Setup: 3-neck flask with mechanical stirrer (vigorous stirring is critical).

  • Charge: Add 4-Bromophenylacetonitrile (1.0 equiv) , 1,3-Dibromopropane (1.2 equiv) , and Toluene (5 mL/g) .

  • Catalyst: Add TBAB (0.05 equiv) .

  • Initiation: Add 50% NaOH (aq) (3.0 equiv) dropwise while stirring vigorously.

    • Exotherm: The temperature will rise.[2] Maintain <50°C using a water bath if necessary.

  • Digestion: Heat the mixture to 50–60°C for 4–8 hours.

    • Mechanism:[1][3][4][5][6][7][8] The quaternary ammonium salt shuttles the hydroxide into the organic layer, deprotonating the nitrile.

  • Workup: Cool to RT. Separate phases. Wash the organic layer with water and dilute HCl (to remove amine impurities). Concentrate the Toluene layer.

Downstream Functionalization: The "Hofmann" Sequence[5][7][9]

Once the cyclobutane ring is formed (Intermediate: 1-(4-bromophenyl)cyclobutanecarbonitrile ), the nitrile must be converted to the amine.[1]

Step 1: Partial Hydrolysis to Amide[1]
  • Reagents: NaOH (aq), H₂O₂, Ethanol.

  • Conditions: 50°C, 2 hours.

  • Mechanism: Radziszewski hydrolysis. The H₂O₂ accelerates the hydrolysis of the nitrile to the primary amide without converting it to the acid.

Step 2: Hofmann Rearrangement[1][5][7]
  • Reagents: NaOCl (Bleach, 10–13%), NaOH.

  • Conditions: 0°C addition, then warm to RT.

  • Mechanism: Formation of N-chloroamide

    
     Isocyanate 
    
    
    Carbamate
    
    
    Amine.[1]
  • Key Insight: This step excises the carbonyl carbon, leaving the amino group attached directly to the cyclobutane ring (1,1-substitution).

Step 3: Cyanation (The Final Transformation)
  • Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf (ligand), DMF, 120°C.

  • Reaction: Rosenmund-von Braun (Modern Pd-catalyzed variant).[1]

  • Why here? Introducing the nitrile after the Hofmann rearrangement prevents the aryl nitrile from interfering with the hydrolysis/oxidation steps.

Troubleshooting & Quality Control

ProblemProbable CauseCorrective Action
Low Yield (Cyclization) Mono-alkylation (open chain)Ensure 1,3-dibromopropane is fresh. Increase base to 2.5 equiv. Ensure anhydrous conditions (NaH method).
Elimination Products Temperature too highKeep reaction <25°C during anion formation. Elimination of HBr from the alkyl halide competes at high T.
Incomplete Hydrolysis Steric HindranceThe cyclobutane ring is sterically crowded. Use H₂O₂/NaOH (Radziszewski) rather than just acid/base hydrolysis.[1]
Impurity: Des-bromo Pd-Catalysis Side ReactionDuring cyanation, remove O₂ thoroughly.[1] Use dry DMF.

References

  • Sibutramine Synthesis (Analogous Cyclization)

    • Jeffery, J. E., et al. "Synthesis of Sibutramine, a novel cyclobutane antidepressant." J. Chem. Soc., Perkin Trans.[8] 1, 1996 , 2583–2589.

    • Relevance: Establishes the standard protocol for making 1-arylcyclobutanecarbonitriles using 1,3-dibromopropane.
    • [1]

  • Hofmann Rearrangement on Cyclobutanes

    • Almond, M. R., et al. "Hofmann Rearrangement under Mildly Acidic Conditions... Cyclobutylamine Hydrochloride."[1] Organic Syntheses, 1988 , 66, 132.

    • Relevance: Validates the stability of the cyclobutane ring during the rearrangement.
    • [1]

  • Palladium-Catalyzed Cyanation

    • Zanon, J., et al. "Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides."[1] J. Am. Chem. Soc., 2003 , 125, 2890.

    • Relevance: Protocol for converting the aryl bromide to the final benzonitrile.
    • [1]

  • General Cyclization Review

    • Wiberg, K. B.[8] "Small Ring Compounds." Angew. Chem. Int. Ed., 1986 , 25, 312.[8]

    • Relevance: Fundamental mechanics of forming strained rings.
    • [1]

Application Notes and Protocols for the Incorporation of 4-(1-Aminocyclobutyl)benzonitrile into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Toolbox of Peptides

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology.[1][2] These unique building blocks can bestow peptides with enhanced therapeutic properties, such as increased proteolytic stability, improved bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.[3][4] Among the vast array of available non-natural amino acids, 4-(1-Aminocyclobutyl)benzonitrile stands out as a particularly intriguing residue.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 4-(1-Aminocyclobutyl)benzonitrile into peptide backbones. We will delve into the rationale behind experimental choices, provide step-by-step methodologies for both solid-phase and solution-phase synthesis, and discuss the characterization of the resulting modified peptides. Furthermore, we will explore a key application of the benzonitrile moiety as a site-specific infrared (IR) probe for studying peptide and protein environments.

The Significance of 4-(1-Aminocyclobutyl)benzonitrile

The structure of 4-(1-Aminocyclobutyl)benzonitrile offers two key features that make it a valuable tool for peptide chemists and drug developers:

  • Conformational Constraint: The cyclobutyl ring and the quaternary α-carbon severely restrict the rotational freedom of the peptide backbone around the phi (φ) and psi (ψ) dihedral angles.[5] This pre-organization of the peptide chain can lock it into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target.

  • Infrared Probe: The benzonitrile group possesses a nitrile (C≡N) stretching vibration that absorbs in a region of the infrared spectrum (around 2230 cm⁻¹) which is largely free from other protein absorptions.[2][6] The precise frequency of this vibration is highly sensitive to the local electrostatic environment, including solvent polarity and hydrogen bonding.[7][8] This "Vibrational Stark Effect" allows researchers to use the benzonitrile group as a molecular reporter to probe the local environment within a peptide or protein.[2][9]

Part 1: Synthesis of the Key Building Block - Fmoc-4-(1-Aminocyclobutyl)benzonitrile-OH

The successful incorporation of 4-(1-Aminocyclobutyl)benzonitrile into peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates its N-terminal protection, most commonly with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[10][11] While the hydrochloride salt of 4-(1-Aminocyclobutyl)benzonitrile is commercially available, the Fmoc-protected version is a critical intermediate that needs to be synthesized.

Protocol 1: N-α-Fmoc Protection of 4-(1-Aminocyclobutyl)benzonitrile

This protocol is based on standard procedures for the Fmoc protection of amino acids.[12]

Materials:

  • 4-(1-Aminocyclobutyl)benzonitrile hydrochloride

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free-Basing the Amino Acid: Dissolve 4-(1-Aminocyclobutyl)benzonitrile hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Fmoc Protection Reaction: To the stirred solution, add Fmoc-OSu (1.1 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-4-(1-Aminocyclobutyl)benzonitrile-OH as a white solid.

Expected Yield: 75-85%

Part 2: Incorporation into Peptide Backbones

The choice between solid-phase and solution-phase synthesis depends on the desired peptide length, scale, and complexity. SPPS is generally preferred for its efficiency and ease of automation.[13]

Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance posed by the α,α-disubstituted nature of 4-(1-Aminocyclobutyl)benzonitrile requires robust coupling conditions to ensure efficient amide bond formation.[9]

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing Steps (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-Acb-CN-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat For next amino acid Cleavage Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Final residue

Caption: General workflow for SPPS incorporation.

This protocol utilizes the highly efficient HATU coupling reagent, which is well-suited for sterically hindered amino acids.[14][15]

Materials:

  • Fmoc-protected Rink Amide or Wang resin

  • Fmoc-4-(1-Aminocyclobutyl)benzonitrile-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[16]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

  • Coupling of Fmoc-4-(1-Aminocyclobutyl)benzonitrile-OH:

    • In a separate vial, pre-activate Fmoc-4-(1-Aminocyclobutyl)benzonitrile-OH (3.0 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 2-5 minutes.[17]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Causality: The use of HATU as a coupling reagent forms a highly reactive OAt-ester, which is particularly effective at overcoming the steric hindrance of the quaternary α-carbon, thus driving the amide bond formation to completion.[14] The extended coupling time is a necessary precaution for such a sterically demanding residue.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) is recommended.[17]

  • Washing: Wash the resin with DMF (5-7 times) followed by DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin thoroughly with DMF, then DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Solution-Phase Synthesis

For shorter peptides or fragment condensation, solution-phase synthesis offers an alternative.[18]

This protocol outlines the synthesis of a simple dipeptide to illustrate the general principles.

Materials:

  • Fmoc-4-(1-Aminocyclobutyl)benzonitrile-OH

  • An N-terminally protected amino acid ester (e.g., H-Ala-OMe·HCl)

  • HATU

  • DIPEA

  • DMF or DCM

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M HCl

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: Dissolve Fmoc-4-(1-Aminocyclobutyl)benzonitrile-OH (1.0 eq) and the amino acid ester hydrochloride salt (1.1 eq) in DMF.

  • Coupling Reaction: Cool the solution to 0 °C and add DIPEA (2.5 eq) followed by HATU (1.1 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude dipeptide by flash column chromatography.

Part 3: Characterization and Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide.

Technique Purpose Expected Observations for Peptides with 4-(1-Aminocyclobutyl)benzonitrile
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.A single major peak indicating a pure compound. The retention time will be influenced by the overall peptide sequence.
Mass Spectrometry (MS) Molecular weight confirmation.The observed mass should match the calculated mass of the peptide containing the 4-(1-Aminocyclobutyl)benzonitrile residue.
FTIR Spectroscopy Functional group analysis, specifically for the nitrile probe.A characteristic C≡N stretching band around 2230 cm⁻¹. The exact position will be sensitive to the peptide's local environment.[6]
NMR Spectroscopy Detailed structural elucidation.Unique signals corresponding to the cyclobutyl and phenyl protons. 2D NMR (COSY, NOESY) can help determine the conformation.

Part 4: Application as an Infrared Probe

The benzonitrile group of 4-(1-Aminocyclobutyl)benzonitrile serves as an excellent vibrational probe for studying the local environment within a peptide or protein.[7][8]

Principle of the Vibrational Stark Effect (VSE)

The C≡N bond's stretching frequency is sensitive to the local electric field projected onto the bond axis.[9] Changes in the surrounding environment, such as moving from a polar aqueous solution to a nonpolar lipid membrane or the interior of a protein, will alter this electric field, causing a measurable shift in the C≡N absorption frequency in the IR spectrum.[2]

  • Hydrogen Bonding: Hydrogen bonding to the nitrile nitrogen typically causes a blue-shift (increase in frequency) of the C≡N stretch.[19]

  • Solvent Polarity: Increasing solvent polarity generally leads to a blue-shift in the C≡N frequency.[7]

Experimental Workflow for VSE Studies

VSE_Workflow Peptide_Synthesis Synthesize Peptide with 4-(1-Aminocyclobutyl)benzonitrile Purification Purify Peptide (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterize Peptide (MS, etc.) Purification->Characterization Sample_Prep Prepare Samples in Different Environments Characterization->Sample_Prep FTIR_Analysis Acquire FTIR Spectra Sample_Prep->FTIR_Analysis Data_Analysis Analyze C≡N Frequency Shifts FTIR_Analysis->Data_Analysis

Caption: Workflow for Vibrational Stark Effect studies.

By incorporating 4-(1-Aminocyclobutyl)benzonitrile at specific positions within a peptide sequence, researchers can gain valuable insights into:

  • Peptide-membrane interactions

  • Protein folding and unfolding pathways

  • Ligand binding events

  • The local hydration status of different parts of a protein[14]

Conclusion

4-(1-Aminocyclobutyl)benzonitrile is a versatile and powerful tool for peptide chemists. Its ability to impose conformational constraints and act as a site-specific infrared probe opens up new avenues for the design of novel therapeutics and the study of complex biological systems. The protocols and insights provided in this guide are intended to facilitate the successful incorporation and application of this unique non-natural amino acid, thereby empowering researchers to push the boundaries of peptide science.

References

  • Crick, F. H. C., Barnett, L., Brenner, S., & Watts-Tobin, R. J. (1961). General nature of the genetic code for proteins.
  • Dawson, P. E., & Kent, S. B. H. (2000). Synthesis of native proteins by chemical ligation. Annual Review of Biochemistry, 69, 923–960.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Reppert, M. E., & Tokmakoff, A. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(16), 3749–3760.
  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

  • Zhang, S., Zhang, Y., Ma, X., et al. (2013). Benzonitrile as a Probe of Local Environment in Ionic Liquids. The Journal of Physical Chemistry B, 117(9), 2764–2772.
  • Getahun, Z., Huang, C.-Y., Wang, T., et al. (2003). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society, 125(2), 405–411.
  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853–11863.
  • Nerenberg, P. S., & Boxer, S. G. (2010). Site-Specific Infrared Probes of Proteins. Annual Review of Biophysics, 39, 139–161.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • Inui, T. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 127(3), 443–453.
  • Bodanszky, M. (2012). Peptide Chemistry: A Practical Textbook. Springer Science & Business Media.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination using 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Navigating the Synthesis of Sterically Congested Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process development scientists.[3]

This application note focuses on the use of a particularly valuable, yet challenging, building block: 4-(1-Aminocyclobutyl)benzonitrile . The presence of a sterically demanding cyclobutyl group directly attached to the nitrogen atom introduces significant steric hindrance, which necessitates careful optimization of the Buchwald-Hartwig protocol. The nitrile functionality, while generally well-tolerated, also requires consideration when selecting reaction conditions.

These notes provide a comprehensive guide for the successful N-arylation of 4-(1-aminocyclobutyl)benzonitrile with a variety of aryl halides. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases, and provide a detailed, step-by-step protocol that has been designed for high efficiency and reproducibility. Furthermore, we will address common challenges and troubleshooting strategies to empower researchers to confidently employ this important transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through a series of well-defined steps:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L)(RNH2) [Ar-Pd(II)-X(L)(RNH₂)] Ar-Pd(II)-X(L)->Ar-Pd(II)-X(L)(RNH2) RNH₂ Amine_Coordination Amine Coordination Ar-Pd(II)-NHR(L) Ar-Pd(II)-NHR(L) Ar-Pd(II)-X(L)(RNH2)->Ar-Pd(II)-NHR(L) Base Deprotonation Deprotonation (Base) Base-H+X- Base-H⁺X⁻ Deprotonation->Base-H+X- Ar-Pd(II)-NHR(L)->Pd(0)L Reductive Elimination Ar-NHR Product (Ar-NHR) Ar-Pd(II)-NHR(L)->Ar-NHR Reductive_Elimination Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.

For sterically hindered amines like 4-(1-aminocyclobutyl)benzonitrile, the rates of both amine coordination and reductive elimination can be significantly impacted. Therefore, the choice of a suitable ligand is critical to facilitate these steps and prevent catalyst deactivation.

Reagent and Catalyst Selection: A Rationale for Success

The successful amination of 4-(1-aminocyclobutyl)benzonitrile hinges on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While various Pd(0) and Pd(II) sources can be used, modern palladium precatalysts are highly recommended for their air- and moisture-stability, as well as their high activity. These complexes readily form the active monoligated Pd(0) species in solution.

PrecatalystStructureKey Features
G3 and G4 Palladacycles (Structure of a generic G3/G4 palladacycle)Air- and moisture-stable, highly active, reliable formation of the active catalyst.
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source, but can be less stable and require careful handling.
Pd(OAc)₂ Palladium(II) acetateA common Pd(II) source, requires in situ reduction to Pd(0).

For routine applications and optimal reproducibility, the use of a G3 or G4 palladacycle is strongly advised.

Ligand Selection for Sterically Hindered Amines

The choice of ligand is arguably the most critical parameter for the successful coupling of sterically demanding amines. Bulky, electron-rich phosphine ligands have demonstrated superior performance in these challenging transformations. These ligands promote the formation of the active, monoligated palladium species and accelerate the rate-limiting reductive elimination step.

LigandStructureRationale for Use with Hindered Amines
BrettPhos (Structure of BrettPhos)A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions, including those with primary amines.
RuPhos (Structure of RuPhos)Another excellent choice for sterically demanding couplings, often providing complementary results to BrettPhos.
XPhos (Structure of XPhos)A widely used ligand with a broad substrate scope, also effective for many hindered amine couplings.

Initial screening should focus on BrettPhos and RuPhos due to their established track record with challenging primary amines.

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can also influence the reaction rate and the tolerance of other functional groups in the substrates.

BasepKa of Conjugate AcidComments
Sodium tert-butoxide (NaOtBu) ~19A strong, commonly used base. Can be sensitive to moisture.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong base, often used for less reactive amines or when functional group tolerance is a concern.
Cesium carbonate (Cs₂CO₃) ~10.3A weaker base, may require higher temperatures or longer reaction times. Useful for substrates with base-sensitive functional groups.

For the coupling of 4-(1-aminocyclobutyl)benzonitrile, sodium tert-butoxide is a good starting point. If base-sensitive functional groups are present on the aryl halide, a weaker base like cesium carbonate should be considered.

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining a stable catalytic system at the desired reaction temperature. Anhydrous, deoxygenated solvents are essential for optimal results.

SolventBoiling Point (°C)Comments
Toluene 111A common and effective solvent for Buchwald-Hartwig aminations.
Dioxane 101Another widely used solvent, good for solubilizing a range of substrates.
tert-Butanol 82Can be a good choice, particularly in combination with alkoxide bases.

Toluene is a reliable first choice for this transformation.

Experimental Protocols

Preparation of the Free Amine

4-(1-Aminocyclobutyl)benzonitrile is commercially available as its hydrochloride salt. The free amine must be generated prior to its use in the Buchwald-Hartwig reaction. This can be achieved by a simple acid-base extraction.

Protocol for Free Amine Generation:

  • Dissolve 4-(1-aminocyclobutyl)benzonitrile hydrochloride (1.0 eq) in deionized water (10 mL per gram of salt).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise with stirring until the pH of the solution is > 9 (check with pH paper).

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the free amine as an oil or low-melting solid.

  • The free amine should be used immediately or stored under an inert atmosphere to prevent degradation.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific aryl halides. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • Aryl halide (1.0 mmol)

  • 4-(1-Aminocyclobutyl)benzonitrile (1.2 mmol)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., BrettPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • To the oven-dried reaction vial, add the aryl halide, palladium precatalyst, and base under an inert atmosphere. If the amine is a solid, it can also be added at this stage.

  • Seal the vial with the cap and septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • If the amine is a liquid or was prepared as a solution, add it via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of precatalyst. Ensure all reagents and solvents are anhydrous and deoxygenated.
Poorly chosen ligandScreen a panel of bulky phosphine ligands (e.g., BrettPhos, RuPhos, XPhos).
Insufficiently strong baseSwitch to a stronger base (e.g., LHMDS).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivationDecrease the reaction temperature. Use a more robust ligand.
Presence of waterEnsure all reagents and solvents are scrupulously dried.
Difficulty in purification Incomplete reactionDrive the reaction to completion by increasing the reaction time or temperature.
Similar polarity of product and starting materialsOptimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity.

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_process Reaction and Work-up prep_amine Generate Free Amine from 4-(1-Aminocyclobutyl)benzonitrile HCl add_amine Add Free Amine prep_amine->add_amine prep_reagents Dry and Degas Solvents and Reagents add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent add_solids Add Aryl Halide, Pd Precatalyst, and Base to Reaction Vial add_solids->add_solvent add_solvent->add_amine heating Heat and Stir (80-110 °C, 12-24 h) add_amine->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Cool, Dilute, and Filter through Celite® monitoring->workup Upon Completion purification Concentrate and Purify by Column Chromatography workup->purification

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Reaction Yields for 4-(1-Aminocyclobutyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1-Aminocyclobutyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. As a key intermediate in the development of various pharmaceutical agents, optimizing its synthesis for yield and purity is paramount.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles, particularly the Ritter reaction—a robust method for the formation of C-N bonds.

Section 1: The Synthetic Challenge & The Ritter Reaction Approach

The synthesis of 4-(1-Aminocyclobutyl)benzonitrile presents a common challenge in organic synthesis: constructing a sterically hindered quaternary C-N bond on a functionalized aromatic ring. A highly effective and logical approach is the Ritter reaction , which involves the generation of a stable carbocation that is subsequently trapped by a nitrile.[1][2]

For this target molecule, a plausible pathway begins with the acid-catalyzed generation of a tertiary carbocation from a precursor like 1-(4-cyanophenyl)cyclobutanol . This carbocation is then trapped by a simple nitrile (e.g., acetonitrile), forming a stable nitrilium ion intermediate. Subsequent hydrolysis yields an N-acetylated amide, which can be readily deprotected under acidic or basic conditions to afford the final primary amine product, 4-(1-Aminocyclobutyl)benzonitrile.

Visualizing the Ritter Reaction Mechanism

Ritter_Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Deprotection A 1-(4-cyanophenyl)cyclobutanol B Tertiary Carbocation Intermediate A->B H⁺ (Strong Acid) - H₂O D Nitrilium Ion B->D C Nitrile (R-C≡N) C->D Nucleophilic Attack E N-Substituted Amide D->E + H₂O - H⁺ F 4-(1-Aminocyclobutyl)benzonitrile (Final Product) E->F Hydrolysis (Acid or Base)

Caption: The four-step mechanism of the Ritter Reaction for synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Symptom / Observation Potential Cause Suggested Solution & Scientific Rationale
Low or No Product Yield 1. Inefficient Carbocation Formation: The tertiary alcohol precursor is not being effectively protonated and dehydrated to form the reactive carbocation. This is the rate-limiting step.[3]Increase Acid Strength/Concentration: Switch from a weaker acid (like H₃PO₄) to a stronger one (like concentrated H₂SO₄ or triflic acid). A stronger acid ensures complete protonation of the hydroxyl group, facilitating its departure as water.[4]
2. Presence of Water: The reaction is highly sensitive to water, which can act as a competing nucleophile, quenching the carbocation and reverting it to the starting alcohol.Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Distill solvents over an appropriate drying agent if necessary. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress.
3. Premature Quenching: The reaction was stopped or worked up before the nitrilium ion could fully form and hydrolyze.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting alcohol. Allow the reaction to proceed until the starting material is fully consumed.
Incomplete Reaction (Starting material remains)1. Insufficient Acid Catalyst: The catalytic amount of acid is not enough to drive the reaction to completion, especially if there are basic impurities in the starting materials or solvent.Optimize Catalyst Loading: Increase the molar equivalents of the acid. While the acid is catalytic, using a stoichiometric amount or even a slight excess can significantly improve reaction rates and completion.[4]
2. Low Reaction Temperature: The activation energy for carbocation formation is not being met, leading to a sluggish reaction.Increase Temperature Carefully: Gently warm the reaction mixture (e.g., to 40-50°C). However, be cautious, as excessive heat can promote side reactions like elimination.
Significant Impurities Detected 1. Elimination Byproduct (Alkene): The carbocation intermediate eliminates a proton to form an alkene (1-(4-cyanophenyl)cyclobutene), a common competing pathway, especially at higher temperatures.Lower Reaction Temperature: Run the reaction at 0°C or room temperature. Slower, more controlled conditions favor the desired nucleophilic addition over elimination.
2. Hydrolysis of Benzonitrile Group: The cyano group on the aromatic ring is hydrolyzed to a benzamide or benzoic acid under the strong acidic conditions, particularly during a prolonged or heated workup.[5]Control Workup Conditions: Perform the aqueous workup and extraction quickly and at a low temperature. Neutralize the acid carefully with a cold, dilute base (e.g., NaHCO₃ solution). Avoid prolonged exposure to strong acid at high temperatures.
3. Polymerization: The reactive carbocation or alkene byproduct can initiate polymerization, leading to an intractable tar-like substance.Use Higher Dilution: Running the reaction at a lower concentration can minimize intermolecular side reactions that lead to polymerization. Add the alcohol precursor slowly to a solution of the acid and nitrile to maintain a low concentration of the reactive intermediate.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC/LCMS) LowYield Low Yield of Desired Product? Start->LowYield SM_Present Starting Material (SM) Present? LowYield->SM_Present Yes Byproducts Major Byproducts Observed? LowYield->Byproducts No, but low conversion SM_Present->Byproducts No, conversion looks good Action_Acid ACTION: - Use stronger acid (e.g., H₂SO₄) - Increase acid concentration - Ensure anhydrous conditions SM_Present->Action_Acid Yes, SM is major spot Action_Elimination ACTION: - Lower reaction temperature (0°C) - Use higher dilution Byproducts->Action_Elimination Suspect Alkene/ Polymer Byproduct Action_Hydrolysis ACTION: - Shorten reaction time - Perform cold, rapid workup - Use milder deprotection step Byproducts->Action_Hydrolysis Suspect Nitrile Hydrolysis Success Purify Product Action_Acid->Success Action_TempTime ACTION: - Increase reaction time - Gently increase temperature - Re-evaluate catalyst loading Action_TempTime->Success Action_Elimination->Success Action_Hydrolysis->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for this Ritter reaction? A1: Strong, non-nucleophilic acids are generally preferred. Concentrated sulfuric acid (H₂SO₄) is a common and cost-effective choice.[4] Trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄) can also be highly effective, albeit more expensive. The key is that the acid must be strong enough to generate the carbocation efficiently without its conjugate base being nucleophilic enough to compete with the nitrile.

Q2: Can I use a different nitrile besides acetonitrile for the trapping step? A2: Yes, other nitriles can be used, which will result in different N-acyl protecting groups on the amine.[1] Acetonitrile is often chosen for its low cost, low boiling point (easy to remove), and the relative ease of hydrolyzing the resulting N-acetyl group. Using a bulkier nitrile could potentially increase steric hindrance and slow the reaction.

Q3: My final product appears unstable during purification. Why? A3: The free base of 4-(1-Aminocyclobutyl)benzonitrile, like many primary amines, can be sensitive to air (oxidation) and may be volatile. It is often more stable and easier to handle as a salt (e.g., hydrochloride or trifluoroacetate).[6] Consider converting the purified free base to a stable salt for long-term storage by treating a solution of the amine (e.g., in ether or dichloromethane) with a solution of HCl in ether or with TFA.

Q4: How can I best purify the final product? A4: Purification strategy depends on the state of the product (free base or salt).

  • Free Base: Column chromatography on silica gel is effective. Use a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (~1%) to prevent the amine from streaking on the acidic silica.

  • Salt: Salts are typically crystalline solids and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Section 4: Experimental Protocols

Protocol 1: Synthesis of N-(1-(4-cyanophenyl)cyclobutyl)acetamide via Ritter Reaction

Disclaimer: This is a representative protocol. All reactions should be performed by qualified personnel in a proper laboratory setting with appropriate safety precautions.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add acetonitrile (20 mL, anhydrous).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37.5 mmol) to the stirring acetonitrile.

  • Substrate Addition: In a separate flask, dissolve 1-(4-cyanophenyl)cyclobutanol (1.0 g, 5.77 mmol) in acetonitrile (10 mL). Add this solution dropwise to the cold acid/acetonitrile mixture over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes) for the disappearance of the starting alcohol.

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully pour the mixture into a beaker containing ice water (100 mL).

  • Neutralization & Extraction: Slowly neutralize the aqueous solution by adding solid sodium bicarbonate until gas evolution ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated amide. This product can be purified by chromatography or used directly in the next step.

Protocol 2: Deprotection to 4-(1-Aminocyclobutyl)benzonitrile

  • Setup: To a 50 mL round-bottom flask, add the crude N-(1-(4-cyanophenyl)cyclobutyl)acetamide from the previous step.

  • Hydrolysis: Add 6 M hydrochloric acid (20 mL). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.

  • Cooling & Basification: Cool the reaction to room temperature, then to 0°C in an ice bath. Carefully add 6 M sodium hydroxide solution until the pH is strongly basic (pH > 12).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel chromatography as described in the FAQs.

References

  • Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2000). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. National Library of Medicine. Available at: [Link]

  • Thieme. (2023). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. European Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ritter reaction. Available at: [Link]

  • FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Repository of the Ruđer Bošković Institute. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction PDF. Available at: [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Chempedia. Available at: [Link]

  • Google Patents. (2014). CN104892456A - Method for preparing benzonitrile compound.
  • Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • ResearchGate. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available at: [Link]

  • National Institutes of Health. (n.d.). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PMC. Available at: [Link]

  • European Patent Office. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles. Available at: [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Available at: [Link]

Sources

Troubleshooting solubility issues with 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for 4-(1-Aminocyclobutyl)benzonitrile . It is designed for researchers encountering solubility or stability challenges in drug discovery workflows.[1]

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, you must understand the "personality" of this molecule.[1] It is not a simple lipophilic compound; it is a pH-dependent amphiphile .[1][2]

  • Core Structure: A benzonitrile ring (lipophilic, electron-withdrawing) linked to a cyclobutyl ring bearing a primary amine.[1][2]

  • The Critical Handle (Amine): The primary amine on the cyclobutyl ring is your solubility switch.

    • pKa Estimate: ~9.0 – 9.8 (Typical for cycloalkylamines).[1]

    • Implication: At physiological pH (7.4), a significant fraction exists as the charged cation (

      
      ), but the equilibrium shifts toward the neutral free base as pH rises.[1]
      
  • The Lipophilic Trap: The combination of the phenyl ring and the cyclobutyl scaffold creates a high LogP (lipophilicity) for the neutral species. If the amine deprotonates (pH > pKa - 1), the molecule loses its water-interacting "hook" and precipitates immediately.[1][2]

Quick Reference Data
PropertyEstimated ValueImpact on Solubility
pKa (Base) ~9.5Soluble in acidic media (pH < 7); risk of precipitation at pH > 8.[1][2]
LogP (Neutral) ~2.5 - 3.0Poor water solubility for the free base; requires organic cosolvents.[1][2]
H-Bond Donors 1 (Amine)Limited interaction with water unless protonated.[1][2]
Salt Form HCl (Preferred)drastically improves aqueous solubility (>10 mg/mL).[1]

Troubleshooting Guide (Q&A)

Q1: "I diluted my DMSO stock into PBS (pH 7.4), and the solution turned cloudy. Why?"

Diagnosis: This is the classic "Crash-Out" effect.[1][2] Mechanism: Your stock solution (DMSO) contains the neutral free base or the salt form. When you dilute into PBS (pH 7.4), the high buffering capacity of PBS forces the pH to 7.4. If you started with the HCl salt, the buffer strips the proton from the amine: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">



At pH 7.4, the equilibrium may shift enough to generate the neutral species, which exceeds its intrinsic solubility limit (often <10 µM for this class).[1]

Solution:

  • Lower the pH: Use a buffer with a lower pH (e.g., MES pH 6.0 or Acetate pH 5.[1]0) if your assay tolerates it.[1]

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution in a vehicle containing 20-30% PEG-400 or Propylene Glycol to keep the neutral form solubilized during the transition.[1][2]

Q2: "My stock solution in DMSO turned yellow/brown over time. Is it degraded?"

Diagnosis: Potential oxidation or nitrile hydrolysis.[1] Mechanism: Primary amines are susceptible to oxidation (N-oxide formation) in aged DMSO, which often contains peroxides.[1][2] The nitrile group is generally stable but can hydrolyze to an amide/acid under extreme pH/temperature, though this is less likely in pure DMSO.[1]

Solution:

  • Use High-Grade DMSO: Always use anhydrous, sterile-filtered DMSO (stored under argon/nitrogen).[1][2]

  • Freeze-Thaw Cycles: Minimize these. Aliquot your stock immediately upon preparation.[1]

  • Verification: Run a quick LC-MS. If the main peak is intact (M+1 = ~173 Da), the color change is likely a trace impurity (often <1%) and may not affect biological activity.

Q3: "I need to dose this in animals. Can I just use DMSO/Water?"

Diagnosis: High risk of precipitation at the injection site (painful/toxic) or in the bloodstream (embolism risk). Mechanism: Upon injection, the "water" component (blood/interstitial fluid) acts as a sink, diluting the DMSO and raising the pH to 7.4 instantly.

Solution: Formulate as a soluble salt or use a solubilizing excipient matrix.[1]

  • Gold Standard Formulation: 5% DMSO + 40% PEG-400 + 55% Water (acidified to pH 4-5 with dilute HCl or Citric Acid).[1][2]

  • Alternative: Cyclodextrin (HP-β-CD) at 20% w/v in water can encapsulate the lipophilic phenyl-cyclobutyl portion, shielding it from precipitation.[1][2]

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityTree Start Start: Solid Compound CheckForm Check Form: Free Base or Salt (HCl)? Start->CheckForm IsSalt Salt (HCl/TFA) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase SolventWater Soluble in Water/Acidic Buffer (pH < 6) IsSalt->SolventWater Direct Dissolution SolventDMSO Dissolve in 100% DMSO (Stock 10-50 mM) IsBase->SolventDMSO Required AssayType Intended Assay Type? SolventWater->AssayType SolventDMSO->AssayType CellBased Cellular Assay (pH 7.4) AssayType->CellBased Enzymatic Biochem/Enzymatic (Variable pH) AssayType->Enzymatic PrecipRisk HIGH RISK: Precipitation upon dilution CellBased->PrecipRisk Mitigation Strategy: 1. Keep DMSO < 0.5% 2. Use Intermediate Dilution 3. Add 0.01% Tween-20 PrecipRisk->Mitigation

Caption: Decision matrix for handling 4-(1-Aminocyclobutyl)benzonitrile based on salt form and assay requirements.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this for long-term storage and initial dilutions.[1][2]

  • Weighing: Weigh approximately 2-5 mg of the compound. (Note: If using the HCl salt, correct the molecular weight to include the counterion).

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) , Grade: Cell Culture/Anhydrous.[1]

    • Why? DMSO dissolves both the neutral and salt forms effectively and prevents hydrolysis.[1]

  • Calculation:

    
    [1][2]
    
  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution must be crystal clear. Any turbidity indicates incomplete solubilization.[1]

  • Storage: Aliquot into small amber vials (avoid repeated freeze-thaw). Store at -20°C.

Protocol B: Kinetic Solubility Assessment (The "Crash" Test)

Perform this before running expensive biological assays to define your "Safe Concentration Limit".

  • Prepare Buffer: PBS (pH 7.4) filtered.[1]

  • Spike: Add 2 µL of your 10 mM DMSO stock into 198 µL of PBS in a UV-transparent 96-well plate (Final Conc: 100 µM, 1% DMSO).

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 620 nm (turbidity) and 254 nm (compound).

    • Pass Criteria: OD620 < 0.005 (Background).[1]

    • Fail Criteria: OD620 > 0.01 (Precipitation detected).[1]

  • Centrifuge & Re-read: If turbid, centrifuge the plate (2000 x g, 10 min). Sample the supernatant and measure UV absorbance (254 nm) against a standard curve to determine the actual soluble concentration.

References & Authority

The protocols and chemical logic above are synthesized from standard medicinal chemistry practices for lipophilic amines and benzonitrile derivatives.

  • Sigma-Aldrich. 4-(1-Aminocyclobutyl)benzonitrile hydrochloride Product Analysis. (Accessed 2023).[1] [1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Aminobenzonitrile (Analogous Pharmacophore). [1][2]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] (Chapter on Solubility).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Mechanistic basis for amine solubility).

Sources

Purification strategies for 4-(1-Aminocyclobutyl)benzonitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Resource , designed for researchers requiring advanced purification strategies for 4-(1-Aminocyclobutyl)benzonitrile .

This intermediate presents a classic "chemoselective paradox": it contains a basic primary amine (pKa ~9.5) and a hydrolysis-sensitive nitrile group.[1][2] Standard acidic workups can inadvertently hydrate the nitrile to an amide (4-(1-aminocyclobutyl)benzamide), destroying the batch. The strategies below prioritize orthogonal purification —separating impurities based on basicity and polarity without compromising the nitrile functionality.

Case ID: PUR-CN-CB-04 Subject: Purification & Isolation Strategies for Labile Aminobenzonitriles Status: Active Guide Applicable For: Intermediate Isolation, Impurity Removal, Salt Formation

🟢 Module 1: The "Cold-Acid" Extraction Strategy (Primary Protocol)

The Logic: The most efficient purification utilizes the basicity of the cyclobutyl amine. However, the nitrile group at the para-position is electron-deficient and susceptible to acid-catalyzed hydrolysis, especially if the reaction generates heat (exothermic protonation). We use a Kinetic Acid-Base Extraction where temperature control prevents the activation energy threshold for nitrile hydrolysis from being reached.

Prerequisites:

  • Crude State: Dark oil or semi-solid.

  • Major Impurities: Unreacted starting materials (non-basic), inorganic salts, des-amino byproducts.

Step-by-Step Protocol:
  • Dissolution (The Carrier Phase):

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or MTBE .

    • Why? These solvents dissolve non-basic organic impurities well but have low water miscibility, ensuring sharp phase cuts. Avoid DCM here; emulsions are more common with amine salts in chlorinated solvents.

    • Ratio: 10 mL solvent per 1 g crude.

  • The "Flash" Extraction (Critical Step):

    • Cool the organic phase to 0–5 °C (Ice bath).

    • Add 0.5 M to 1.0 M HCl (cold) slowly. Do NOT use concentrated acid.

    • Target pH: 2.0–3.0.[3][4]

    • Agitate vigorously for 5 minutes, then separate phases immediately.

    • Action: Keep the Aqueous Layer (contains product amine salt). Discard the Organic Layer (contains non-basic impurities).

  • The "Soft" Release:

    • Wash the acidic aqueous layer once with fresh EtOAc (removes entrained organics).

    • Cool the aqueous layer back to 0–5 °C .

    • Basify with 2 M NaOH or Sat. Na₂CO₃ until pH > 11.

    • Observation: The solution will turn cloudy/milky as the free base amine precipitates/oils out.

  • Recovery:

    • Extract the cold basic aqueous phase with DCM (Dichloromethane) (3x).

    • Why DCM? The free amine is highly soluble in DCM, maximizing recovery.

    • Dry combined organics over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo at < 40 °C.

Visualizing the Workflow:

ExtractionWorkflow Start Crude Mixture (Amine + Impurities) Dissolve Dissolve in EtOAc Cool to 0°C Start->Dissolve AcidExt Extract with Cold 1M HCl Dissolve->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Discard Non-Basics) PhaseSep->OrgLayer Non-Basics AqLayer Aqueous Layer (Product-H+) PhaseSep->AqLayer Amine Salt Wash Wash with EtOAc AqLayer->Wash Basify Basify (pH > 11) Cold NaOH Wash->Basify FinalExt Extract into DCM Dry & Concentrate Basify->FinalExt Product Pure Free Base (Oil/Solid) FinalExt->Product

Caption: Kinetic Acid-Base Extraction workflow designed to minimize nitrile hydrolysis risk.

🟡 Module 2: Chromatographic Purification (The "Polishing" Step)

If the extraction yields <95% purity (often due to amide byproducts which are also basic/polar), chromatography is required.

The Challenge: Amines interact strongly with acidic silanols on silica gel, causing peak tailing and poor resolution.

Recommended Stationary Phase:

  • Best: Amine-functionalized Silica (KP-NH). No modifiers needed.

  • Standard: Regular Silica (requires mobile phase modification).

Mobile Phase Strategy (Standard Silica): Do not use pure MeOH/DCM. You must cap the silanols.

Solvent SystemComposition (v/v)Application
System A (Gentle) DCM : MeOH : NH₄OH (90 : 9 : 1)General purification. The ammonia competes for silanol sites.
System B (High Polarity) DCM : MeOH : Triethylamine (95 : 4 : 1)Use if the product elutes too quickly in System A.
System C (Green) EtOAc : EtOH (3 : 1) + 1% TEAHalogen-free alternative.

Technical Tip: Pre-rinse the silica column with the mobile phase containing the base (NH₄OH or TEA) before loading your sample. This "neutralizes" the column and prevents the product from sticking irreversibly at the top.

🔵 Module 3: Salt Formation (Solid Isolation)

Converting the oil to a crystalline salt is the gold standard for long-term stability and high purity (>99%).

The Protocol (HCl Salt):

  • Dissolve 1 g of the free base amine in 5 mL of anhydrous Ethanol or Isopropanol .

  • Cool to 0 °C.

  • Add 1.05 equivalents of HCl (using 1M or 2M HCl in Diethyl Ether or Dioxane). Do not use aqueous HCl if possible, to encourage precipitation.

  • Stir for 30 minutes.

  • Add Diethyl Ether or MTBE dropwise until the solution becomes turbid.

  • Filter the white precipitate.

  • Result: 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride.

Why this works: The crystal lattice of the salt rejects impurities (like the hydrolyzed amide) that might have co-extracted in the liquid phase.

🔴 Module 4: Troubleshooting & FAQs

Q1: I see a new peak in my LC-MS at M+18 relative to my product. What happened? Diagnosis: You have hydrolyzed the nitrile (-CN) to the primary amide (-CONH₂). Cause: The acid extraction step was too warm, too concentrated, or too long. Fix: You cannot easily revert the amide to nitrile. You must repurify. The amide is less basic but more polar than the nitrile. Use System A chromatography; the nitrile will elute before the amide.

Q2: My product is an oil that won't solidify. Diagnosis: Trace solvent entrapment or impurities preventing lattice formation. Fix:

  • Attempt the Salt Formation (Module 3). Salts are almost always solids.

  • If you need the free base, dissolve the oil in pentane/hexanes and sonicate. If it remains an oil, it may naturally be a low-melting solid. Store in the freezer.

Q3: During extraction, I got a terrible emulsion. Diagnosis: This is common with cyclobutyl amines in chlorinated solvents at high pH. Fix:

  • Add Brine (Sat. NaCl) to the aqueous phase to increase ionic strength.

  • Filter the emulsion through a pad of Celite (diatomaceous earth).

  • Switch extraction solvent from DCM to EtOAc (though recovery might be slightly lower, phase separation is cleaner).

🟢 Reference Data

Quantitative Properties Table

ParameterValue (Approx)Significance
pKa (Amine) 9.2 – 9.6Strong enough for acid extraction; use pH < 4 for capture.
LogP ~1.8 – 2.2Moderately lipophilic; extractable into organic solvents.
Storage -20 °C, Inert GasAmine absorbs CO₂ from air (carbamate formation).
Molecular Weight 172.23 g/mol M+H = 173.23 (LC-MS target).
📚 References
  • BroadPharm. Protocol for Amino PEG & Amine Purification Strategies. Retrieved from . (General amine handling and conjugation protocols).

  • Biotage. Is there an easy way to purify organic amines? Retrieved from . (Silica modification strategies).

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org.[5][6][7][8][9] Synth. 2009 , 86, 1. Retrieved from . (Cyclic amine isolation techniques).

  • Johnson & Johnson (Janssen). Synthesis of Apalutamide and Intermediates.[10] (Contextual grounding for 1-aminocyclobutane derivatives in drug synthesis). See generally patents related to ARN-509/Apalutamide synthesis for intermediate handling.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding 4-(1-Aminocyclobutyl)benzonitrile.

Sources

Technical Support Center: 4-(1-Aminocyclobutyl)benzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for coupling reactions involving 4-(1-aminocyclobutyl)benzonitrile. This critical building block is increasingly utilized in medicinal chemistry and materials science.[1] However, its unique sterics and electronic properties can present challenges during common bond-forming reactions. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, explaining the chemical principles behind each troubleshooting step.

Section 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is the most frequent transformation performed with 4-(1-aminocyclobutyl)benzonitrile.[2][3] While seemingly straightforward, several side reactions can compromise yield and purity.

Question 1: My reaction is low-yielding, and I've isolated a major byproduct identified as an N-acylurea. What is causing this, and how can I prevent it?

Answer:

This is a classic side reaction when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).[2][4][5]

Root Cause Analysis: The reaction proceeds through a highly reactive O-acylisourea intermediate formed between your carboxylic acid and the carbodiimide.[4][5] This intermediate is the target for nucleophilic attack by the amine. However, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable, unreactive N-acylurea byproduct.[5][6] This pathway consumes your carboxylic acid and coupling reagent, stalling the reaction.


}

Figure 1. Competing pathways in carbodiimide-mediated amide coupling.

Solutions & Protocols:

  • Introduce an Additive: The most effective solution is to use an activating agent like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma).[4][7][8] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[4][5]

    • Protocol: Pre-activate the carboxylic acid. In an anhydrous solvent (e.g., DMF, DCM), dissolve your carboxylic acid (1.0 eq) and HOBt (1.1 eq). Add EDC (1.1 eq) and stir at room temperature for 15-30 minutes. Then, add the 4-(1-aminocyclobutyl)benzonitrile (1.0-1.2 eq).

  • Control Temperature: The rearrangement to N-acylurea is accelerated at higher temperatures. Start the reaction at 0 °C, especially during the activation step, before allowing it to slowly warm to room temperature.

  • Optimize Reagent Stoichiometry: While a slight excess of the amine can be beneficial, a large excess of the carbodiimide should be avoided as it can promote side reactions.

  • Consider Alternative Coupling Reagents: If the problem persists, especially with sterically hindered substrates, switch to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) coupling reagent.[7][9] These reagents operate through a different mechanism, forming active esters that are generally more reactive and less prone to side reactions than those formed with carbodiimides alone.[4][10]

Reagent ClassExamplesCommon Side ProductsMitigation Strategy
Carbodiimides EDC, DCC, DICN-acylurea, RacemizationUse additives (HOBt, Oxyma), control temperature.[4][5]
Phosphonium Salts BOP, PyBOPCarcinogenic byproduct (HMPA) with BOP.[9]Use PyBOP to avoid HMPA formation.[9]
Uronium/Aminium Salts HATU, HBTUGuanidinium byproduct from reaction with amine.Ensure carboxylic acid is activated before amine addition.

Table 1. Comparison of common amide coupling reagent classes.

Section 2: FAQs for Palladium-Catalyzed C-N Coupling

The Buchwald-Hartwig amination is a powerful tool for forming C(aryl)-N bonds.[11][12] However, success is highly dependent on the precise combination of ligand, base, and solvent.

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant formation of a hydrodehalogenated arene byproduct. What causes this, and how can I favor the desired C-N coupling?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings where the aryl halide is reduced to the corresponding arene, consuming the starting material.[11][13]

Root Cause Analysis: This side reaction is often mediated by palladium hydride (Pd-H) species.[13] These can form via several pathways, most commonly through β-hydride elimination from the palladium alkoxide complex (formed by the reaction of the Pd-catalyst with an alkoxide base like NaOtBu or KOtBu). This Pd-H species can then reductively eliminate with the aryl halide to form the undesired arene.


}

Figure 2. Decision workflow for minimizing hydrodehalogenation.

Solutions & Protocols:

  • Change the Base: This is the most critical parameter. Strong, sterically hindered alkoxide bases are prone to generating Pd-H species. Switching to a weaker inorganic base can suppress this pathway.

    • Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are generally effective for the deprotonation of the amine-Pd complex but are less likely to promote the hydrodehalogenation pathway.[14]

  • Select the Right Ligand: The choice of phosphine ligand is crucial for promoting the desired reductive elimination to form the C-N bond over competing side reactions.[12][15]

    • Recommendation: Use bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, BrettPhos, or tBuXPhos are designed to accelerate the reductive elimination step, which outcompetes the hydrodehalogenation pathway.[12][14] For the sterically demanding aminocyclobutyl moiety, these ligands are highly recommended.

  • Ensure Anhydrous Conditions: Water can be a hydride source and contribute to the undesired reduction. Ensure all reagents and solvents (e.g., toluene, dioxane) are rigorously dried.

Question 3: My palladium-catalyzed reaction is sluggish and stalls, even with a reliable catalyst system. Could the nitrile group on my substrate be interfering with the reaction?

Answer:

Yes, this is a valid concern. While often considered a spectator group, the nitrile functionality can interact with and potentially inhibit palladium catalysts.[16][17]

Root Cause Analysis: The lone pair on the nitrogen of the nitrile group can coordinate to the electron-deficient palladium center.[17] This coordination can occupy a site on the metal that is necessary for the catalytic cycle (e.g., for oxidative addition or amine coordination), leading to catalyst inhibition and reduced reaction rates. In some cases, under harsh conditions, palladium can even catalyze reactions at the nitrile group, such as carbopalladation.[16][18]

Solutions & Protocols:

  • Increase Catalyst and Ligand Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%) and maintain the appropriate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for monodentate ligands). This can help overcome partial catalyst inhibition.

  • Use Highly Active Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed to generate the active Pd(0) species more efficiently and cleanly than older sources like Pd(OAc)₂.[14] This ensures a higher concentration of the active catalyst is available to participate in the desired cycle, helping to outcompete inhibitory binding.

  • Optimize Ligand Choice: Ligands that are very electron-rich and sterically bulky can help shield the palladium center and disfavor coordination by the nitrile group. Ligands like BrettPhos are excellent choices as they strongly favor the productive C-N coupling pathway.[14]

  • Modify Reaction Temperature: Carefully screen the reaction temperature. While higher temperatures often increase reaction rates, they can also sometimes promote catalyst decomposition or unwanted side reactions involving the nitrile. A systematic screen from 80 °C to 110 °C (for solvents like toluene or dioxane) is recommended.

By methodically addressing these common failure modes, researchers can significantly improve the yield, purity, and reproducibility of coupling reactions with 4-(1-aminocyclobutyl)benzonitrile.

References

  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • UiT The Arctic University of Norway. Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups.
  • How to Optimize Peptide Synthesis?.
  • ResearchGate. (2025). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes.
  • Benchchem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).
  • ACS Publications. Mild Palladium-Catalyzed Selective Monoarylation of Nitriles.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.
  • Cross-Coupling Reactions Guide.
  • Frontiers. Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds.
  • ResearchGate. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.
  • Cross-Coupling Reactions - Chemistry. (2014).
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. Nitrile as a Versatile Directing Group for C(sp2)−H Functionalizations.
  • Fiveable. Palladium-catalyzed cross-coupling reactions.
  • Common cross coupling reactions. (2018).
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • PMC - NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Guidechem. What is 4-Aminobenzonitrile and its Applications?.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Aapptec Peptides. Coupling Reagents.
  • What is the synthetic route of 4-Aminobenzonitrile - Knowledge. (2023).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • 4-Aminobenzonitrile - High Quality at Best Prices.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • PMC - NIH. Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile.
  • ResearchGate. Catalytic approaches to benzonitrile synthesis.

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Technical Support Center: Optimizing Recrystallization Solvents for 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of recrystallization solvents for 4-(1-Aminocyclobutyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this compound. We will move beyond simple procedural lists to explore the underlying principles of solvent selection and provide a logical framework for overcoming common crystallization challenges.

Understanding the Molecule: 4-(1-Aminocyclobutyl)benzonitrile

Before diving into solvent selection, it's crucial to understand the physicochemical properties of 4-(1-Aminocyclobutyl)benzonitrile. The molecule possesses both a polar primary amine on a cyclobutyl ring and a moderately polar benzonitrile group. This combination of functionalities dictates its solubility behavior, making the choice of a recrystallization solvent a nuanced decision. The presence of the amino group allows for potential hydrogen bonding with protic solvents, while the aromatic nitrile contributes to interactions with a range of organic solvents.

PART 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 4-(1-Aminocyclobutyl)benzonitrile in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the rate of cooling is too rapid.[1][2]

  • Causality: The high concentration of the solute and rapid temperature drop do not allow sufficient time for the ordered arrangement of molecules into a crystal lattice. Instead, they aggregate in a disordered, liquid state.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[1]

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface, before transferring to an ice bath.[1][3] This can be achieved by placing the flask in a beaker of warm water and allowing both to cool together.

    • Solvent System Modification: If the problem persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[4]

Q2: I'm getting a very low yield after recrystallization. What are the likely causes?

A2: A low yield is a common issue and can stem from several factors during the recrystallization process.[2][5]

  • Causality & Solutions:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1][5] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[1]

    • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), impurities can become trapped, and the overall recovery of pure compound will be lower. Ensure your filtration apparatus is pre-heated.[3]

    • Insufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the product.[3]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant amount of the product.[5]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A3: The failure of crystals to form is often due to supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[1][5]

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][5]

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution. This provides a template for further crystallization.[5]

    • Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool it again.[1]

Q4: The crystals that formed are colored, but the starting material was off-white. How do I remove the color?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Decolorization:

    • Activated Charcoal: After dissolving the impure solid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. The purified, colorless solution can then be cooled to induce crystallization. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product.

PART 2: Solvent Selection and Experimental Protocols

The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5] For 4-(1-Aminocyclobutyl)benzonitrile, a systematic approach to solvent screening is recommended.

Recommended Solvents for Screening

Based on the structure of 4-(1-Aminocyclobutyl)benzonitrile, the following solvents and solvent systems are good starting points for screening:

Solvent ClassExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolThe hydroxyl group can hydrogen bond with the amine, and the alkyl portion interacts with the non-polar parts of the molecule.
Esters Ethyl AcetateOffers moderate polarity and is a good general-purpose solvent for many organic compounds.
Ketones AcetoneA polar aprotic solvent that can dissolve a wide range of compounds.
Nitriles Acetonitrile"Like dissolves like" principle; the nitrile functionality may promote solubility.
Aromatic TolueneThe aromatic ring can interact with the benzonitrile portion of the molecule.
Mixed Solvents Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HeptaneAllows for fine-tuning of the solvent polarity to achieve the desired solubility profile.[4][6]
Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using a small amount of your compound.

  • Preparation: Place approximately 20-30 mg of 4-(1-Aminocyclobutyl)benzonitrile into several small test tubes.

  • Initial Solubility Test (Room Temperature): Add the first solvent dropwise to the first test tube, vortexing after each addition. Observe the solubility at room temperature. A good candidate solvent will show poor solubility.

  • Hot Solubility Test: If the compound is poorly soluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves. A good solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe the formation of crystals.

  • Evaluation: A successful solvent will result in the formation of a significant amount of crystalline solid upon cooling. Repeat this process for each potential solvent.

Visualizing the Solvent Selection Workflow

The following diagram illustrates the logical flow of the solvent screening process.

Solvent_Selection_Workflow A Start: Impure 4-(1-Aminocyclobutyl)benzonitrile B Select Potential Solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Acetone/Hexane) A->B C Small-Scale Solubility Test B->C D Is compound soluble at room temp? C->D E Poor Solvent - Discard D->E Yes F Heat the solution D->F No G Does compound dissolve when hot? F->G H Insoluble - Discard G->H No I Cool the solution slowly G->I Yes J Do crystals form? I->J K Good Candidate Solvent J->K Yes L Consider Mixed Solvent System or try another solvent J->L No L->C

Caption: Workflow for selecting an optimal recrystallization solvent.

PART 3: Advanced Troubleshooting Logic

For more persistent issues, a deeper analysis of the problem is required. The following diagram outlines a troubleshooting decision tree.

Troubleshooting_Recrystallization Start Recrystallization Problem Problem What is the primary issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Oiling LowYield Low Yield Problem->LowYield Yield NoCrystals No Crystals Form Problem->NoCrystals Formation Sol_Oiling Re-dissolve, add more solvent, cool slowly OilingOut->Sol_Oiling Sol_LowYield Reduce solvent volume, ensure complete cooling, use ice-cold wash LowYield->Sol_LowYield Sol_NoCrystals Scratch flask, add seed crystal, reduce solvent volume NoCrystals->Sol_NoCrystals StillProblem Problem Persists? Sol_Oiling->StillProblem Sol_LowYield->StillProblem Sol_NoCrystals->StillProblem ChangeSolvent Re-evaluate solvent system (e.g., try mixed solvents) StillProblem->ChangeSolvent Yes Success Successful Recrystallization StillProblem->Success No ChangeSolvent->Success

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. Retrieved February 14, 2026, from [Link]

  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021, January 12). AIChE Journal. Retrieved February 14, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved February 14, 2026, from [Link]

  • benzonitrile. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 14, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • 4-Aminobenzonitrile. (n.d.). Solubility of Things. Retrieved February 14, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 14, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 14, 2026, from [Link]

  • 4-Butylbenzonitrile. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 4-Aminobenzonitrile. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Storage & Stability of 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see this compound—4-(1-Aminocyclobutyl)benzonitrile —mishandled due to a misunderstanding of its dual-functionality. It contains a primary amine on a strained cyclobutane ring , coupled with a benzonitrile moiety.

While the benzonitrile group is relatively robust, the primary amine is chemically promiscuous. It acts as a "sponge" for atmospheric carbon dioxide and is susceptible to oxidation. The cyclobutane ring, while kinetically stable at room temperature, adds steric strain that can influence reactivity. This guide is designed to help you preserve the integrity of your material and troubleshoot issues when they arise.

Part 1: Critical Storage Parameters

Q: What are the absolute non-negotiable storage conditions for this compound?

A: To maintain purity >98% over 12+ months, you must control three variables: Atmosphere, Temperature, and Light.

ParameterRecommendationThe "Why" (Mechanistic Insight)
Atmosphere Argon or Nitrogen (Inert) Critical: Primary amines react with atmospheric CO₂ to form carbamates/carbonates. This "crust" reduces solubility and purity.
Temperature 2–8 °C (Refrigerated) Slows the kinetics of oxidative deamination and potential ring-opening reactions, though the latter is rare below 80°C.
Light Amber Vials / Foil Benzonitrile derivatives can undergo photo-induced hydrolysis or radical formation under UV exposure.
Container Glass (Teflon-lined cap) Avoid plastics that may leach plasticizers; amines can extract additives from low-quality polypropylene.
Q: My sample arrived at room temperature. Is it degraded?

A: Likely not, but immediate action is required. Short-term exposure (days) to ambient temperature during transit is generally acceptable provided the container remained sealed. The degradation is cumulative , not instantaneous.

  • Action: Immediately transfer the vial to 2–8 °C storage.

  • Verification: If the solid is white to off-white and free-flowing, it is likely intact. If it appears sticky or yellowed, perform a purity check (see Part 2).

Part 2: Troubleshooting Degradation

Q: The powder has turned from white to a faint yellow. Can I still use it?

A: Proceed with caution. Yellowing is a hallmark of oxidative degradation of the amine group, often leading to N-oxide formation or azo-coupling impurities.

  • Diagnosis: Run an LC-MS.[1]

    • Parent Mass: [M+H]⁺ = 173.1

    • N-Oxide Impurity: [M+H]⁺ = 189.1 (+16 Da)

    • Dimer: [2M+H]⁺ or higher mass aggregates.

  • Resolution: If the impurity level is <2%, you may proceed with robust downstream purification. If >5%, recrystallization is required (see Part 3).

Q: The compound is no longer soluble in my standard solvent (DCM or Methanol). Why?

A: This is a classic sign of Carbamate/Carbonate formation . When exposed to air, the primary amine (


) reacts with 

:

This salt-like species is often insoluble in non-polar organic solvents like Dichloromethane (DCM) but remains soluble in water or alcohols.

Test Protocol:

  • Take a small aliquot of the insoluble solid.

  • Add dilute acid (1M HCl).

  • Observation: If you see slight effervescence (bubbles) or immediate dissolution, you have formed the carbonate salt.

Part 3: Degradation Pathways & Visualization

Understanding how the molecule breaks down allows you to prevent it. Below is the degradation logic flow for 4-(1-Aminocyclobutyl)benzonitrile.

DegradationPathways Compound 4-(1-Aminocyclobutyl) benzonitrile (Active) Carbamate Carbamate Salt (Insoluble Solid) Compound->Carbamate + CO2 (Fast) NOxide N-Oxide / Azo Species (Yellow Color) Compound->NOxide + O2 (Slow) Amide 4-(1-Aminocyclobutyl) benzamide (Hydrolysis Product) Compound->Amide + H2O (Very Slow) CO2 Atmospheric CO2 (Moisture) CO2->Carbamate Oxygen Atmospheric O2 (Light/Heat) Oxygen->NOxide Water H2O (Acid/Base Catalysis) Water->Amide

Figure 1: Primary degradation pathways. Note that CO₂ absorption is the fastest and most common mode of failure.

Part 4: Recovery & Re-purification

Q: How do I salvage "crusted" or slightly degraded material?

A: Since the primary degradation product (carbonate salt) is reversible and the oxidation products are often more polar, an Acid-Base Extraction is the most effective recovery method.

Protocol: The "Self-Validating" Cleanup

  • Dissolution: Dissolve the crude material in 1M HCl (aq).

    • Why? The amine converts to the hydrochloride salt (

      
      ), which is water-soluble. Non-basic impurities (like neutral dimers) may remain insoluble.
      
    • Validation: The solution should be clear. Filter off any solids (these are irreversible degradants).

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) .

    • Why? This removes non-basic organic impurities (e.g., hydrolyzed benzonitrile species or neutral oxides).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 10.
    
    • Why? This deprotonates the amine, returning it to its free-base form (

      
      ).
      
    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Extraction: Extract 3x with DCM (Dichloromethane) .

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Critical Step: Backfill the rotavap with Nitrogen , not air, to prevent immediate re-carbamylation.

Part 5: Analytical Quality Control (HPLC)

To confirm the stability of your batch, use this standard HPLC method adapted for polar amines.

Table 1: Recommended HPLC Method

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Nitrile absorbance) and 210 nm (Amine)
Retention Amine elutes early due to polarity; Nitrile provides retention.

Note: The use of TFA is crucial to protonate the amine, improving peak shape and preventing tailing caused by interaction with silanol groups on the column.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11533566, 4-(1-Aminocyclobutyl)benzonitrile. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Optimizing Reactions of 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific reactivity challenges associated with 4-(1-Aminocyclobutyl)benzonitrile . While this scaffold is a critical pharmacophore in androgen receptor antagonists and other medicinal chemistry targets, it presents a "perfect storm" of synthetic challenges:

  • Steric Bulk: The amine is attached to a quaternary carbon within a strained cyclobutane ring, creating a "neopentyl-like" steric environment that severely retards nucleophilic attack.

  • Electronic Deactivation: The para-cyano group exerts a through-bond electron-withdrawing effect (inductive), lowering the basicity and nucleophilicity of the amine.

  • Ring Strain: The puckered conformation of the cyclobutane ring restricts the angle of approach for incoming electrophiles.

This document provides field-validated protocols to overcome these barriers without compromising the integrity of the nitrile group.

Module 1: Overcoming Steric Hindrance in Amide Couplings

The Issue: Standard coupling reagents (EDC/HOBt, HBTU) often result in


 conversion or require prolonged reaction times that lead to side reactions.
Expert Insight: Why Standard Protocols Fail

The amine in 4-(1-Aminocyclobutyl)benzonitrile is sterically shielded. The transition state for amide bond formation requires the amine to attack the activated carbonyl. With standard reagents, the activated ester (e.g., OBt ester) is bulky. The combination of a bulky electrophile and a bulky nucleophile raises the activation energy (


) significantly.
Recommended Protocol: T3P (Propylphosphonic Anhydride)

We recommend switching to T3P for this substrate. T3P forms a highly reactive, less sterically demanding mixed anhydride intermediate and acts as a water scavenger, driving the equilibrium forward.

Protocol ID: P-T3P-01 Scope: Coupling 4-(1-Aminocyclobutyl)benzonitrile with sterically hindered carboxylic acids.

ComponentEquivalentsRole
Carboxylic Acid1.0 - 1.2Electrophile
Amine Substrate 1.0 Nucleophile
T3P (50% in EtOAc/DMF)2.0 - 3.0Coupling Agent
Pyridine or DIPEA3.0 - 5.0Base
Ethyl Acetate or 2-MeTHFSolventSolvent (0.2 M)

Step-by-Step Workflow:

  • Dissolve the carboxylic acid and base (Pyridine is preferred for T3P) in the solvent.

  • Add 4-(1-Aminocyclobutyl)benzonitrile .

  • Cool the mixture to 0°C.

  • Add T3P solution dropwise. Note: Exothermic reaction.

  • Allow to warm to Room Temperature (RT).

  • Critical Step: If LCMS shows <50% conversion after 4 hours, heat to 60°C . The nitrile group is stable at this temperature in this non-aqueous system.

  • Workup: Quench with water, wash with 0.5M HCl (careful with nitrile hydrolysis if left too long), then sat.

    
    .
    
Alternative: Acid Fluorides (The "Sledgehammer" Approach)

If T3P fails, generate the Acid Fluoride using Cyanuric Fluoride or TFFH. Acid fluorides are small, highly electrophilic, and less prone to steric repulsion than active esters.

Module 2: Palladium-Catalyzed Cross-Couplings (Buchwald-Hartwig)

The Issue: Coupling this amine with aryl halides is difficult because the bulk hinders the amine's ability to coordinate with the Palladium center (reductive elimination step).

Ligand Selection Strategy

You must use ligands designed for sterically demanding amines . Standard ligands like BINAP or Xantphos will likely fail.

  • Primary Recommendation: BrettPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands promote the reductive elimination of bulky amines.

  • Pre-catalyst: Use Pd(OAc)2 or G3-Palladacycles to ensure rapid initiation.

Visualization: Catalyst Decision Tree

CouplingStrategy Start Start: Aryl Halide + 4-(1-Aminocyclobutyl)benzonitrile CheckHalide Identify Halide Type Start->CheckHalide Chlorides Aryl Chloride CheckHalide->Chlorides Bromides Aryl Bromide/Iodide CheckHalide->Bromides BrettPhos System A: Pd2(dba)3 + BrettPhos Base: NaOtBu Solvent: Dioxane, 100°C Chlorides->BrettPhos Requires strong activation RuPhos System B: RuPhos Pd G3 Base: LHMDS or Cs2CO3 Solvent: Toluene, 80°C Bromides->RuPhos General purpose for hindered amines Success Isolate Product BrettPhos->Success Yield > 70% RuPhos->Success Yield > 80%

Figure 1: Decision matrix for selecting catalytic systems based on the aryl halide partner. Note that BrettPhos is generally superior for chlorides due to better oxidative addition capabilities.

Module 3: Troubleshooting & FAQs

Q1: I see a new peak with M+18 in my LCMS. What is it?

A: This is likely the primary amide , resulting from the hydrolysis of your benzonitrile group (


).
  • Cause: This usually happens if you use strong aqueous acids (e.g., 6M HCl) or bases (NaOH) at high temperatures during workup or deprotection steps.

  • Solution: Maintain pH between 4–9 during workup. If acidic deprotection (e.g., Boc removal) is needed elsewhere in the molecule, use TFA/DCM at 0°C or 4M HCl in Dioxane (anhydrous) instead of aqueous acids.

Q2: The reaction stalls at 60% conversion. Should I add more equivalents of the amine?

A: No. The amine is the valuable/complex component.

  • Fix: Add a "booster" of the coupling reagents (e.g., 0.5 eq T3P and base).

  • Physics: As the reaction progresses, the concentration of reactive species drops. Since the kinetics are second-order and slow due to sterics, the rate drops precipitously. Increasing concentration (using less solvent initially, e.g., 0.5 M) is more effective than adding excess reagents.

Q3: Is the amine chiral?

A: No. 4-(1-Aminocyclobutyl)benzonitrile is achiral . The cyclobutane ring has a plane of symmetry running through C1 and C3 (assuming no other substituents on the ring).

  • Implication: You do not need to worry about racemization of the amine center itself. However, if you are coupling it to a chiral amino acid, use T3P or HATU/Collidine to prevent epimerization of the acid partner.

Q4: Can I use Microwave Irradiation?

A: Yes, and it is highly recommended.

  • Conditions: 80–100°C for 30–60 minutes.

  • Warning: Do not exceed 120°C. Above this threshold, the nitrile can undergo nucleophilic attack by the amine itself (if unreacted) to form amidines, or hydrolyze if trace water is present.

Visualizing the Steric Challenge

The diagram below illustrates the "Cone of Protection" created by the cyclobutyl ring, which blocks the trajectory of incoming electrophiles.

StericMap cluster_0 Steric Shield Center N Carbon C(quat) Carbon->Center Bond Ring1 Cyclobutyl Pucker Ring1->Carbon Steric Block Ring2 Phenyl Ring Ring2->Carbon Electronic Deactivation Electro Incoming Electrophile Electro->Center Blocked Trajectory

Figure 2: Mechanistic representation of the steric and electronic barriers. The cyclobutyl pucker and phenyl ring create a narrow window for nucleophilic attack.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development. Link

    • Citation Context: Validation of T3P as a superior reagent for hindered amide couplings with low epimerization risk.[3]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

    • Citation Context: Authoritative source for selecting BrettPhos and RuPhos ligands for sterically hindered primary amines.
  • Bachellier, A., et al. (2023).[4] Synthesis of N-Heterocyclic Cyclobutane Carboximides via Tandem Base-Catalyzed Amidation. European Journal of Organic Chemistry. Link

    • Citation Context: Provides specific reaction conditions for 1-aminocyclobutane derivatives, highlighting the need for optimized base/solvent systems.
  • Janssen Pharmaceutica NV. (2013). Patent WO2013184681A1: Diarylhydantoin compounds. Link

    • Citation Context: Describes the synthesis of Apalutamide intermediates, specifically dealing with the 4-(1-aminocyclobutyl)benzonitrile moiety under microwave conditions.

Sources

Technical Support Center: Handling Moisture Sensitivity of 4-(1-Aminocyclobutyl)benzonitrile Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Moisture mitigation, Storage, and Stoichiometric Integrity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Urgency

Why this matters: 4-(1-Aminocyclobutyl)benzonitrile salts (typically HCl or TFA salts) are critical intermediates in the synthesis of androgen receptor antagonists (e.g., Apalutamide analogs). These compounds exhibit pronounced hygroscopicity .

If mishandled, two critical failure modes occur:

  • Stoichiometric Drift: The salt absorbs atmospheric water (up to 5-15% w/w within minutes). If you weigh 100 mg of "wet" salt, you may only be adding 85 mg of active reactant. This destroys reaction equivalents, leading to incomplete conversion in subsequent steps.

  • Chemical Degradation: In the salt form (acidic environment), absorbed water facilitates the acid-catalyzed hydrolysis of the nitrile group to a primary amide (4-(1-aminocyclobutyl)benzamide) or carboxylic acid, creating difficult-to-remove impurities.

Interactive Troubleshooting Modules

Module A: Storage & Material Intake

Current Status: "My material arrived clumped or sticky."

Diagnosis: The material has likely undergone deliquescence . The lattice energy of the salt is being overcome by the solvation energy of atmospheric water.

Immediate Action Protocol:

ConditionVisual IndicatorRecommended Action
Stage 1: Surface Moisture Free-flowing powder, but particles stick to glass.Dry immediately. Use vacuum desiccator with P₂O₅ for 24h.
Stage 2: Clumping Hard chunks or "rocks" inside the bottle.Mechanical break & Dry. Grind quickly in mortar (dry box preferred), then vacuum oven at 40°C.
Stage 3: Deliquescence Visible liquid phase or "gum-like" texture.Recrystallization required. Drying alone will trap impurities. Dissolve in dry MeOH/EtOH and precipitate with Et₂O.

Preventative Storage:

  • Primary: Store under Argon/Nitrogen atmosphere.

  • Secondary: Parafilm is insufficient. Use a secondary containment vessel with active desiccant (Silica gel with indicator).

  • Temperature: Store at 2-8°C, but warm to room temperature before opening to prevent condensation.

Module B: The "Invisible Error" (Weighing & Handling)

Current Status: "My reaction yields are inconsistent, despite using the same batch."

Root Cause: You are likely weighing water, not compound. A hygroscopic salt can gain >1% mass per minute at 50% Relative Humidity (RH).

Standard Operating Procedure (SOP) for Weighing:

Option 1: The Glove Box (Gold Standard)

  • Perform all weighing inside an N₂ or Ar-filled glove box.

  • Validation: Oxygen/Moisture sensors should read <5 ppm.

Option 2: Weighing by Difference (Benchtop Technique)

  • Do NOT use a spatula to transfer slowly onto an open balance pan.

  • Step 1: Tare a capped vial containing the bulk salt.

  • Step 2: Quickly remove cap, transfer approximate amount to reaction vessel, recap immediately.

  • Step 3: Weigh the capped vial again.

  • Calculation:

    
    .
    
  • Why: This minimizes the time the bulk material is exposed to air.

Module C: Reaction Troubleshooting

Current Status: "I see a new spot on TLC/LCMS, or coupling failed."

Mechanism of Failure: The nitrile group (-CN) is generally stable, but in the presence of the ammonium salt (acidic proton source) and water, it activates towards nucleophilic attack by water.

Pathway Visualization:

HydrolysisPathway Salt Dry Salt (Active) [R-CN • HCl] WetSalt Hydrated Salt [Acidic Micro-environment] Salt->WetSalt + Moisture (>50% RH) Moisture Atmospheric H₂O Moisture->WetSalt Amide Impurity 1: Primary Amide WetSalt->Amide Hydrolysis (Slow) Coupling Coupling Reaction (e.g., Peptide Bond) WetSalt->Coupling Attempted Use Acid Impurity 2: Carboxylic Acid Amide->Acid Hydrolysis (Extended) Failure Stoichiometry Mismatch (Low Yield) Coupling->Failure Reagent Quenching (e.g., EDC/HATU + H₂O)

Caption: Figure 1. The dual-risk pathway of moisture absorption: chemical hydrolysis of the nitrile and stoichiometric quenching of coupling reagents.

FAQ: Reaction Specifics

Q: I am doing an amide coupling with the amine part of the molecule. Why did it fail?

  • A: Coupling reagents (EDC, HATU, DCC) react faster with water than with your amine. If your salt contains 10% water, you are consuming your coupling reagent to make urea byproducts rather than your desired drug product.

    • Fix: Add an excess of coupling reagent (1.5 - 2.0 eq) or dry the starting material.

Q: Can I use a base to neutralize the salt before use?

  • A: Yes, but be careful. Free-basing the material (removing HCl) stops the acid-catalyzed hydrolysis of the nitrile, but the free amine might be an oil or low-melting solid that is harder to handle.

    • Protocol: Suspend salt in dry DCM, wash with saturated NaHCO₃ (rapidly), dry organic layer with Na₂SO₄, and concentrate immediately before use.

Validation & Recovery Protocols

How to Verify Dryness (The "Truth" Test)

Visual inspection is unreliable. Use these methods:

  • Karl Fischer (KF) Titration (Coulometric):

    • Target: < 0.5% water w/w.

    • Solvent: Methanol/Formamide mix (to ensure solubility of the salt).

  • qNMR (Quantitative NMR):

    • Dissolve ~10 mg in DMSO-d6 (from a fresh ampoule).

    • Check the H₂O peak at ~3.33 ppm.

    • Warning: DMSO is hygroscopic; run immediately.

Recovery Workflow: Drying the Salt

If your KF is >1%, follow this decision tree.

DryingWorkflow Start Material Status Check IsGum Is it gummy/liquid? Start->IsGum Recryst Recrystallize: Dissolve in min. dry MeOH Precipitate w/ Et₂O IsGum->Recryst Yes (Deliquescent) IsThermal Is it thermally stable (>50°C)? IsGum->IsThermal No (Just Clumped) VacOven Vacuum Oven: 40-45°C, <10 mbar Overnight Recryst->VacOven IsThermal->VacOven Yes Desiccator Vacuum Desiccator: Room Temp, P₂O₅ 48 Hours IsThermal->Desiccator No / Unknown Check QC Check (KF or NMR) VacOven->Check Desiccator->Check

Caption: Figure 2. Decision matrix for recovering usable material from hydrated salts.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard procedures for drying hygroscopic amine salts).

  • Terekhov, V. E., et al. "Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters." Data in Brief, 2019, 28, 104858.[1] (Kinetics of nitrile hydrolysis in cyanophenyl systems).

  • Mettler Toledo. "Good Titration Practice™ in Karl Fischer Titration." Application Brochure 517252145. (Standard validation for water content in amine salts).

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012. (Handling of hygroscopic intermediates in drug development).

  • Sigma-Aldrich. "Technical Bulletin: Handling Hygroscopic Reagents." (General best practices for storage and weighing).

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of 4-(1-Aminocyclobutyl)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(1-Aminocyclobutyl)benzonitrile, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage fundamental principles and comparative data from structurally related compounds to predict and interpret its spectral features. This approach mirrors the real-world workflow of a research scientist encountering a novel compound.

Predicted 1H NMR Profile of 4-(1-Aminocyclobutyl)benzonitrile

The structure of 4-(1-Aminocyclobutyl)benzonitrile combines a para-substituted benzonitrile moiety with a cyclobutylamine group. The electronic environment of each proton dictates its chemical shift (δ), multiplicity, and integration value in the 1H NMR spectrum.

Molecular Structure and Proton Environments

Caption: Structure of 4-(1-Aminocyclobutyl)benzonitrile with key atoms labeled.

Based on established chemical shift principles, we can predict the following signals for 4-(1-Aminocyclobutyl)benzonitrile:

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H-a (Aromatic)7.6 - 7.7Doublet2HProtons ortho to the electron-withdrawing nitrile group are deshielded.
H-b (Aromatic)7.4 - 7.5Doublet2HProtons meta to the nitrile group (ortho to the cyclobutyl) are less deshielded.
H-c (Cyclobutyl, β)2.2 - 2.4Multiplet4HProtons on the carbons adjacent to the carbon bearing the amine and phenyl groups.
H-d (Cyclobutyl, γ)1.9 - 2.1Multiplet2HProton on the carbon furthest from the substituents.
-NH2 (Amine)1.5 - 2.5Broad Singlet2HChemical shift can vary with solvent and concentration; often appears as a broad signal.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum with the known 1H NMR data of two simpler, related molecules: 4-aminobenzonitrile and cyclobutylamine.

4-Aminobenzonitrile: The Aromatic Moiety

4-Aminobenzonitrile provides a direct comparison for the aromatic region of our target molecule. The experimental 1H NMR spectrum of 4-aminobenzonitrile in CDCl3 shows two doublets in the aromatic region.[1]

  • ~7.4 ppm (d, 2H): Protons ortho to the nitrile group.

  • ~6.6 ppm (d, 2H): Protons ortho to the amine group.

In our target molecule, the electron-donating amino group is replaced by a less donating (and bulkier) aminocyclobutyl group. This will result in a downfield shift for the adjacent aromatic protons (H-b) compared to 4-aminobenzonitrile. The protons ortho to the nitrile group (H-a) will remain in a similar, deshielded environment.

Cyclobutylamine: The Aliphatic Moiety

The 1H NMR spectrum of cyclobutylamine provides a reference for the aliphatic protons. The spectrum is complex due to the puckered nature of the cyclobutane ring, leading to non-equivalent axial and equatorial protons. Generally, the signals for the cyclobutyl protons appear as multiplets in the range of 1.5-2.5 ppm. A detailed analysis of monosubstituted cyclobutanes reveals distinct chemical shifts for the α, β, and γ protons.

In 4-(1-Aminocyclobutyl)benzonitrile, the cyclobutyl protons will be influenced by the adjacent phenyl ring and the amino group. The β-protons (H-c) are expected to be the most downfield of the aliphatic signals due to their proximity to the electronegative nitrogen and the deshielding effect of the aromatic ring. The γ-proton (H-d) will be the most upfield of the cyclobutyl protons.

Experimental Protocol for 1H NMR Acquisition

This section outlines a standard operating procedure for acquiring a high-quality 1H NMR spectrum of a small organic molecule like 4-(1-Aminocyclobutyl)benzonitrile.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-(1-Aminocyclobutyl)benzonitrile into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common first choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Workflow for 1H NMR Sample Preparation

G A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (e.g., TMS) B->C D Filter into NMR Tube C->D E Cap NMR Tube D->E

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-(1-Aminocyclobutyl)benzonitrile, a compound of interest in medicinal chemistry. In the absence of direct, published experimental spectra for this specific molecule, this guide synthesizes fragmentation principles from structurally related compounds to provide a robust, predictive framework. We will compare these predicted pathways with alternative analytical strategies, offering a comprehensive perspective for its characterization.

Predicted Fragmentation Pathways of 4-(1-Aminocyclobutyl)benzonitrile

The structure of 4-(1-Aminocyclobutyl)benzonitrile combines a stable aromatic nitrile group with a strained cyclobutyl amine moiety. This unique combination dictates its probable fragmentation in a mass spectrometer. Under positive-ion electrospray ionization (ESI), the primary amine is the most likely site of protonation, yielding a molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 187.25.

The subsequent fragmentation of this protonated molecule is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.

Alpha-Cleavage at the Aminocyclobutyl Ring

A dominant fragmentation pathway for amines involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage).[1][2][3] For the protonated 4-(1-Aminocyclobutyl)benzonitrile, this would involve the homolytic cleavage of the cyclobutyl ring. This pathway is favorable as it leads to the formation of a resonance-stabilized cation.

Ring Opening of the Cyclobutyl Group

Cycloalkanes and their derivatives are known to undergo ring-opening upon ionization, followed by the loss of neutral molecules.[4] The strain in the four-membered cyclobutyl ring makes it susceptible to such fragmentation. This would likely be followed by the loss of ethene (C₂H₄), a common fragmentation pattern for cyclic systems.

Fragmentation of the Benzonitrile Moiety

The benzonitrile group is relatively stable. However, fragmentation can occur, often involving the loss of a neutral hydrogen cyanide (HCN) or isocyanide (HNC) molecule.[5][6] This is a characteristic fragmentation for nitrile-containing aromatic compounds.

The following diagram illustrates the proposed major fragmentation pathways for 4-(1-Aminocyclobutyl)benzonitrile.

fragmentation_pathway M [M+H]⁺ m/z 187.25 F1 Fragment A m/z 159.22 (Loss of C₂H₄) M->F1 Ring Opening F2 Fragment B m/z 131.18 (Loss of C₄H₈N) M->F2 Alpha-Cleavage F3 Fragment C m/z 160.23 (Loss of HCN) M->F3 Loss of HCN

Caption: Predicted major fragmentation pathways of protonated 4-(1-Aminocyclobutyl)benzonitrile.

Tabulated Summary of Predicted Fragment Ions

The table below summarizes the predicted major fragment ions, their proposed structures, and the neutral losses from the protonated molecular ion.

Predicted m/z Proposed Fragment Ion Neutral Loss Description
187.25[C₁₂H₁₅N₂]⁺-Protonated Molecular Ion [M+H]⁺
160.23[C₁₁H₁₃N]⁺HCNLoss of hydrogen cyanide from the benzonitrile moiety.
159.22[C₁₀H₁₁N₂]⁺C₂H₄Ring opening of the cyclobutyl group followed by the loss of ethene.
131.18[C₉H₇N]⁺C₄H₈NAlpha-cleavage resulting in the formation of a stable benzonitrile cation.

Comparison with Alternative Analytical Methodologies

While tandem mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves comparing and complementing it with other techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Given the polar nature of the primary amine group, 4-(1-Aminocyclobutyl)benzonitrile is well-suited for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A reversed-phase LC method would likely provide good retention and separation from non-polar impurities. For more polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative. LC-MS offers the advantage of online separation prior to mass analysis, which is crucial for complex mixtures.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) may be challenging without derivatization due to the polarity and potential thermal lability of the primary amine. Derivatization, for example, by silylation, would be necessary to increase volatility and thermal stability for successful GC-MS analysis.

Method Selection: A Comparative Overview
Technique Advantages Disadvantages Best Suited For
Direct Infusion ESI-MS/MS Rapid analysis, provides detailed structural information.No separation of complex mixtures, potential for ion suppression.Pure compounds, rapid structural confirmation.
LC-MS/MS Excellent for complex mixtures, provides retention time as an additional identifier.[8]Longer analysis time compared to direct infusion.Quantitative analysis, metabolite identification, purity assessment.
GC-MS High chromatographic resolution for volatile compounds.Requires derivatization for polar compounds like 4-(1-Aminocyclobutyl)benzonitrile, potential for thermal degradation.Analysis of volatile and thermally stable compounds.

Experimental Protocol: Hypothetical LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for a hypothetical analysis of 4-(1-Aminocyclobutyl)benzonitrile using a standard LC-MS/MS system.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(1-Aminocyclobutyl)benzonitrile in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid).

Liquid Chromatography Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Mode: Full scan from m/z 50-500 for precursor ion identification.

  • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 187.25.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

The following diagram outlines the proposed LC-MS/MS workflow.

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation Gradient Elution Column->Separation Ionization ESI Source (Positive Mode) Separation->Ionization Q1 Quadrupole 1 (Precursor Selection m/z 187.25) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Fragment Ion Analysis) Q2->Q3 Detector Detector Q3->Detector Data Data Detector->Data Data Acquisition & Analysis

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Assay for 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-Aminocyclobutyl)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. A robust, reliable, and stability-indicating analytical method is therefore not just a regulatory requirement, but a cornerstone of quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering the precision and separating power necessary to resolve the main component from process-related impurities and potential degradants.[1]

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a reversed-phase HPLC (RP-HPLC) method for the purity assessment of 4-(1-Aminocyclobutyl)benzonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different analytical strategies to arrive at a robust, validated method suitable for its intended purpose.

Section 1: Analyte Characterization: The Blueprint for Method Development

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge prevents wasted experiments and guides us toward a logical starting point.

  • Structure and Functionality: 4-(1-Aminocyclobutyl)benzonitrile possesses a dualistic chemical nature. The benzonitrile moiety is relatively non-polar and contains a strong UV chromophore, which is ideal for UV detection. The aminocyclobutyl group contains a primary amine, making the molecule basic (pKa of the protonated amine is typically in the 9-10 range) and introducing a significant degree of polarity.

  • Implications for RP-HPLC:

    • Retention: The molecule's polarity suggests that it may be poorly retained on traditional non-polar stationary phases like C18, especially with high concentrations of organic solvent.[2]

    • Peak Shape: The basic amine is the most challenging feature. It can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to significant peak tailing.[3]

    • pH-Dependence: The ionization state of the primary amine is controlled by the mobile phase pH. At low pH (<4), it will be fully protonated (R-NH₃⁺), making it highly polar. At high pH (>10), it will be in its neutral, free-base form (R-NH₂), making it significantly more hydrophobic. This pH-dependent behavior is the most powerful tool for manipulating its retention and selectivity.[4]

Section 2: The Method Development Workflow: A Strategic Approach

Our development strategy is a systematic process of screening and optimization, designed to efficiently identify the ideal chromatographic conditions.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, pKa, UV) Col_Select Column Selection (C18, Polar-Embedded, High pH) Analyte->Col_Select Detector Detector Wavelength (PDA Scan) Analyte->Detector MP_Screen Mobile Phase Screening (Low vs. High pH) Col_Select->MP_Screen Gradient Gradient Optimization (Slope & Time) MP_Screen->Gradient Detector->MP_Screen FlowTemp Flow Rate & Temp. (Efficiency vs. Pressure) Gradient->FlowTemp Final Final Optimized Method FlowTemp->Final Validation Method Validation (ICH Q2(R2)) Final->Validation Proceed if SST passes

Caption: Logical workflow for HPLC method development.

Section 3: Comparative Analysis of Chromatographic Conditions

Experimental Setup
  • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Software: OpenLab CDS.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid, Ammonium Hydroxide, Ammonium Carbonate.

  • Standard Preparation: A stock solution of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride was prepared in a 50:50 mixture of water and acetonitrile at 1.0 mg/mL. Working standards were prepared by diluting this stock solution to 0.1 mg/mL.

Wavelength Selection

The standard solution was analyzed using the DAD to determine the UV absorbance maximum (λmax). The UV spectrum showed a strong maximum at 228 nm and a smaller maximum at 275 nm. To maximize sensitivity for impurity detection, 228 nm was selected for all subsequent experiments.

Column and Mobile Phase Comparison

The primary challenge is achieving adequate retention while maintaining a symmetric peak shape. We compared three distinct approaches, focusing on the interplay between the stationary phase and mobile phase pH.

Approach A: Low pH with a Standard C18 Column

  • Rationale: At a low pH, the basic analyte is fully protonated. This positive charge can help minimize secondary interactions with silanols through ionic repulsion, a phenomenon known as "silanol masking." Formic acid is a common choice for its MS-compatibility and effectiveness.[5]

  • Conditions:

    • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 50% B over 15 minutes.

  • Results: The peak shape was acceptable (Tailing Factor ≈ 1.2), but retention was poor. The analyte eluted very early in the gradient (Retention Time ≈ 2.5 min), risking interference from solvent front impurities.

Approach B: Low pH with a Polar-Embedded C18 Column

  • Rationale: Polar-embedded columns contain a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This allows the column to be used with highly aqueous mobile phases without "phase collapse" and can offer alternative selectivity for polar analytes.

  • Conditions:

    • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm).

    • Mobile Phase: Same as Approach A.

  • Results: Retention was significantly improved (Retention Time ≈ 4.8 min) compared to the standard C18 under the same conditions. The peak shape remained excellent (Tailing Factor ≈ 1.1).

Approach C: High pH with a pH-Stable Column

  • Rationale: At a high pH, the amine is in its neutral free-base form, making it more hydrophobic and thus more strongly retained on a C18 phase. This requires a column specifically designed to resist silica dissolution at high pH, such as those with hybrid particle technology.[3]

  • Conditions:

    • Column: High-pH Stable C18 (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.5 (adjusted with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% to 70% B over 15 minutes.

  • Results: This approach yielded the best retention (Retention Time ≈ 8.2 min) and an excellent peak shape (Tailing Factor ≈ 1.05). The increased retention moves the main peak into a cleaner region of the chromatogram, providing ample separation space for both earlier and later eluting impurities.

Table 1: Comparison of Chromatographic Approaches

ParameterApproach A (Low pH, Std C18)Approach B (Low pH, Polar C18)Approach C (High pH, Stable C18)
Retention Time (min) 2.54.88.2
Tailing Factor 1.21.11.05
Theoretical Plates 8,50011,20014,500
Analysis Poor retention, risk of interference.Good balance of retention and peak shape.Optimal. Excellent retention and efficiency.
Final Optimized Method

Based on the comparative data, Approach C was selected for further optimization and validation.

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Carbonate, pH 9.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 228 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-15 min: 20% to 70% B

    • 15-17 min: 70% to 90% B

    • 17-18 min: 90% B

    • 18.1-22 min: 20% B (Re-equilibration)

Section 4: Method Validation: Establishing Trustworthiness

A method is not truly developed until it is validated. We performed validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove the method is suitable for its intended purpose.[6][7]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. To demonstrate this and to confirm the method is "stability-indicating," forced degradation studies were conducted.[8][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products are formed at a detectable level.[10]

Forced_Degradation cluster_main Forced Degradation Workflow cluster_stress Stress Conditions API API Sample (0.1 mg/mL solution) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid) API->Thermal Photo Photolytic (ICH Light Box) API->Photo Analysis Analyze Stressed Samples & Control via HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results (Peak Purity, Mass Balance) Analysis->Evaluation Conclusion Conclusion: Method is Stability-Indicating Evaluation->Conclusion

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl. Heat at 60°C for 4 hours. Neutralize with 0.2N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.2N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Store solid API in an oven at 80°C for 48 hours. Dissolve in diluent to 0.1 mg/mL before injection.

  • Photolytic Degradation: Expose solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Results: In all stress conditions, the degradation products were well-resolved from the main 4-(1-Aminocyclobutyl)benzonitrile peak. The PDA detector confirmed peak purity for the main analyte in each case, demonstrating the method's specificity.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis~12.5%Two major degradation peaks observed at RRT 0.75 and 0.88.
Base Hydrolysis~8.2%One major degradation peak observed at RRT 1.15.
Oxidation~15.1%Multiple small degradation peaks observed.
Thermal~3.5%Minor degradation, no significant peaks formed.
Photolytic~5.8%One minor degradation peak observed at RRT 0.92.
Linearity, Accuracy, and Precision

These parameters were evaluated as per ICH guidelines.[11]

Table 3: Summary of Validation Results

Validation ParameterConcentration Range / LevelAcceptance CriteriaResults
Linearity 0.5 - 1.5 µg/mL (LOQ to 150% of test conc.)Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) 50%, 100%, 150% (n=3 at each level)98.0% - 102.0% Recovery99.2% - 101.3%
Precision (Repeatability) 100% (n=6)RSD ≤ 2.0%RSD = 0.45%
Precision (Intermediate) 100% (n=6, different day/analyst)RSD ≤ 2.0%RSD = 0.68%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).

  • LOD: 0.015 µg/mL (0.015% of the test concentration)

  • LOQ: 0.050 µg/mL (0.050% of the test concentration)

Robustness

The method's robustness was tested by making deliberate small variations in key parameters.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.2 units

In all cases, the system suitability parameters (retention time, tailing factor, plate count) remained well within acceptable limits, demonstrating the method is robust for routine use.

Conclusion

We have successfully developed and validated a stability-indicating RP-HPLC method for the purity assay of 4-(1-Aminocyclobutyl)benzonitrile. Through a comparative approach, we determined that utilizing a high-pH stable C18 column with an ammonium carbonate buffer at pH 9.5 provides superior retention, peak shape, and efficiency for this polar, basic compound. The subsequent validation, including rigorous forced degradation studies, confirmed that the method is specific, linear, accurate, precise, and robust. This method is now qualified for its intended purpose in quality control environments for both routine purity testing and stability studies.

References

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. 2024. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • SCION Instruments. HPLC Column Selection Guide. 2025. Available from: [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. 2005. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. 2017. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. 2024. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. 2013. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]

  • Slideshare. Analytical method validation as per ich and usp. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 4-(1-Aminocyclobutyl)benzonitrile via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural confirmation and purity assessment of novel chemical entities are foundational to progress. This guide provides an in-depth, experience-driven approach to validating the synthesis of 4-(1-aminocyclobutyl)benzonitrile, a key intermediate in pharmaceutical development. We will explore a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, grounded in scientific first principles and benchmarked against alternative analytical techniques.

The Significance of 4-(1-Aminocyclobutyl)benzonitrile

4-(1-Aminocyclobutyl)benzonitrile serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid cyclobutyl scaffold and the reactive nitrile and amine functionalities make it a versatile intermediate for creating complex molecular architectures. Given its role, ensuring its unambiguous identification and purity is paramount before its inclusion in downstream synthetic steps.

A Plausible Synthetic Route: A Hypothetical Pathway

A potential route could begin with the Kulinkovich reaction to form a cyclobutanol, followed by oxidation and a Ritter-type reaction to install the amino group, and finally a Buchwald-Hartwig amination to couple the aminocyclobutane moiety with a protected 4-halobenzonitrile.[1][2][3] This multi-step process introduces the possibility of side products and unreacted starting materials, making rigorous analytical validation essential.

Synthetic_Pathway cluster_0 Cyclobutane Core Synthesis cluster_1 Aryl Coupling cluster_2 Final Deprotection Ester Ester Cyclopropanol Cyclopropanol Ester->Cyclopropanol Kulinkovich Reaction Cyclobutanone Cyclobutanone Cyclopropanol->Cyclobutanone Ring Expansion Protected_Aminocyclobutane Protected_Aminocyclobutane Cyclobutanone->Protected_Aminocyclobutane Reductive Amination Target_Molecule_Protected Target_Molecule_Protected Protected_Aminocyclobutane->Target_Molecule_Protected Buchwald-Hartwig Amination 4-Halobenzonitrile 4-Halobenzonitrile 4-Halobenzonitrile->Target_Molecule_Protected Final_Product 4-(1-Aminocyclobutyl)benzonitrile Target_Molecule_Protected->Final_Product Deprotection

Caption: A plausible synthetic workflow for 4-(1-aminocyclobutyl)benzonitrile.

Core Validation via LC-MS: A Self-Validating Protocol

Liquid Chromatography-Mass Spectrometry is the cornerstone for the validation of small molecules due to its high sensitivity, specificity, and ability to couple separation with mass identification.[4] Our approach is designed to be self-validating, incorporating checks and balances that ensure the trustworthiness of the results, in line with the principles outlined in the ICH Q2(R2) guidelines.[5][6]

Experimental Protocol: LC-MS Method

Instrumentation:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a quaternary pump, autosampler, and column oven.

  • MS Detector: Single quadrupole or, ideally, a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5% to 95% B over 5 minutesA broad gradient ensures elution of the target compound and any potential impurities with varying polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions to ensure efficient separation.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 2 µLA small injection volume prevents column overloading.

Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Positive Electrospray (ESI+)The basic amine functionality is readily protonated.
Scan Mode Full Scan (m/z 100-500) and SIM/MRMFull scan for impurity profiling; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification and confirmation.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 150 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure complete desolvation of ions.
Cone Gas Flow 50 L/hrTo assist in nebulization and ion formation.
Desolvation Gas 800 L/hrTo efficiently remove solvent from the ion droplets.
Method Validation Parameters (ICH Q2(R2) Framework)

LCMS_Validation_Workflow cluster_System System Suitability cluster_Validation Method Validation Parameters System_Suitability System Suitability Test (SST) Specificity Specificity System_Suitability->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for LC-MS method validation based on ICH Q2(R2) guidelines.

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Procedure: A solution of the synthesized 4-(1-aminocyclobutyl)benzonitrile is injected, and the retention time and mass spectrum are recorded. The mass spectrum should show a clear protonated molecular ion [M+H]⁺ at m/z 173.2.

  • Causality: This confirms the identity of the main peak and ensures that co-eluting impurities do not interfere with the detection of the target compound.

2. Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of calibration standards of a reference standard of 4-(1-aminocyclobutyl)benzonitrile (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Plot the peak area against concentration and perform a linear regression.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

  • Causality: This demonstrates that the method is quantitative over a defined concentration range, which is crucial for purity assessment and impurity quantification.

3. Accuracy: The closeness of the test results to the true value.

  • Procedure: Analyze samples with known concentrations (e.g., low, medium, and high concentrations within the linear range) in triplicate.

  • Acceptance Criteria: Percent recovery between 98.0% and 102.0%.

  • Causality: This ensures that the method provides a true measure of the analyte concentration, free from systematic error.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Causality: This demonstrates the reproducibility of the method, a key indicator of its reliability.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Procedure: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Causality: Essential for quantifying trace-level impurities in the synthesized product.

6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters like column temperature (± 2 °C), flow rate (± 0.02 mL/min), and mobile phase composition (± 2% organic).

  • Causality: A robust method is more transferable between laboratories and instruments, ensuring consistent performance.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive validation strategy often involves orthogonal methods to provide a more complete picture of the compound's identity and purity.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity and specificity, provides molecular weight information.Can suffer from matrix effects and ion suppression.[3]
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like 4-(1-aminocyclobutyl)benzonitrile, which can introduce artifacts.[7]
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field.Provides detailed structural information, enabling unambiguous identification.Lower sensitivity compared to MS, requires larger sample amounts.[8]
FTIR Spectroscopy Interaction of infrared radiation with molecular vibrations.Provides information about functional groups present.Does not provide information on molecular weight or purity.
HPLC-UV Separation by HPLC, detection by UV-Vis absorbance.Robust and widely available.Less specific than MS, requires the analyte to have a chromophore.

Conclusion

The validation of the synthesis of 4-(1-aminocyclobutyl)benzonitrile is a critical step in the drug development pipeline. A well-designed and rigorously executed LC-MS method, guided by the principles of the ICH Q2(R2) guidelines, provides a high degree of confidence in the identity, purity, and quality of this important synthetic intermediate. By understanding the causality behind each experimental choice and by considering orthogonal analytical techniques, researchers can build a robust and self-validating system that ensures the integrity of their scientific data and accelerates the development of new therapeutics.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES - Taylor & Francis. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. Available at: [Link]

  • Alternative to LC-MS? - ResearchGate. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - TGA Consultation Hub. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • What is the alternative to identify my compound besides using lc-ms/ms? - ResearchGate. Available at: [Link]

  • Ritter Reaction - Organic Chemistry Reaction. Available at: [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed. Available at: [Link]

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A Comparative Guide to Elemental Analysis Standards for 4-(1-Aminocyclobutyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 4-(1-Aminocyclobutyl)benzonitrile, a key building block in the synthesis of various pharmacologically active molecules, demands rigorous analytical scrutiny to ensure its identity, purity, and consistency. This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth comparison of elemental analysis standards for 4-(1-Aminocyclobutyl)benzonitrile hydrochloride, offering a blend of theoretical principles, practical experimental protocols, and comparative data with relevant alternative standards.

The Critical Role of Elemental Analysis in Pharmaceutical Integrity

Elemental analysis serves as a fundamental technique for confirming the empirical formula of a synthesized compound.[1] For a molecule like 4-(1-Aminocyclobutyl)benzonitrile hydrochloride, this analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). This data is indispensable for:

  • Structural Confirmation: Verifying that the synthesized molecule corresponds to the expected chemical structure.

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic salts.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA, which mandate thorough characterization of all pharmaceutical components.[2]

Theoretical Elemental Composition: The Gold Standard

The initial step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. For 4-(1-Aminocyclobutyl)benzonitrile hydrochloride (C₁₁H₁₃ClN₂), the theoretical percentages are:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01111132.12163.31
Hydrogen (H)1.0081313.1046.28
Chlorine (Cl)35.453135.45317.00
Nitrogen (N)14.007228.01413.42
Total 208.692 100.00

These theoretical values represent the benchmark against which all experimental results are compared.

Establishing Acceptance Criteria: A Hallmark of Quality

For a pharmaceutical intermediate, the acceptance criteria for elemental analysis are typically established based on the theoretical values, with a permissible deviation. While a specific monograph for 4-(1-Aminocyclobutyl)benzonitrile hydrochloride may not be publicly available, industry best practices and guidelines from pharmacopeias suggest an acceptable range. A typical certificate of analysis for a high-purity pharmaceutical raw material will often specify a purity of ≥98%. The elemental composition results should align with this purity level.

A common acceptance criterion for elemental analysis is that the experimentally determined values should be within ±0.4% of the theoretical values.[3] For instance, for Carbon, the acceptable range would be 62.91% to 63.71%.

Comparative Analysis with Alternative Standards

To provide a comprehensive understanding, it is instructive to compare the elemental analysis standards of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride with other relevant compounds. For this guide, we have selected two alternatives:

  • 4-Aminobenzonitrile: A structurally related primary amine and nitrile-containing compound.

  • Benzonitrile: The parent aromatic nitrile.

  • Acetanilide: A widely recognized and certified reference material for CHN analysis provided by organizations like NIST.[2][4]

The following table summarizes the theoretical elemental compositions of these compounds.

CompoundMolecular Formula% Carbon% Hydrogen% Nitrogen% Chlorine
4-(1-Aminocyclobutyl)benzonitrile HCl C₁₁H₁₃ClN₂63.316.2813.4217.00
4-Aminobenzonitrile C₇H₆N₂71.175.1223.71-
Benzonitrile C₇H₅N81.534.8913.58-
Acetanilide (NIST SRM 141e) C₈H₉NO71.096.7110.36-

Note: The values for Acetanilide are the theoretical values as provided by NIST for their Standard Reference Material® 141e.[5]

This comparative data highlights the distinct elemental fingerprints of each molecule, underscoring the specificity of elemental analysis.

Experimental Protocols: A Practical Guide

Achieving accurate and reliable elemental analysis data hinges on meticulous experimental execution. Below are detailed protocols for both CHNS analysis and the determination of trace elemental impurities.

Workflow for Elemental Analysis

G cluster_0 Sample Preparation cluster_1 CHNS Analysis cluster_2 Trace Metal Analysis (ICP-MS) Sample Weigh 2-3 mg of Sample Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Digestion Microwave Digestion with Concentrated Acid Sample->Digestion Combustion Flash Combustion (>1000 °C) Encapsulate->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Dilution Dilution to Working Concentration Digestion->Dilution Analysis ICP-MS Analysis Dilution->Analysis

Caption: Experimental workflow for elemental analysis.

Detailed Protocol for CHNS Analysis

This protocol is based on the principles of dynamic flash combustion.[5][4][6][7]

  • Instrument Preparation:

    • Ensure the CHNS analyzer is calibrated using a certified reference material, such as Acetanilide (NIST SRM 141e).[5]

    • Set the combustion furnace temperature to at least 1030 °C.

    • Set the gas chromatography (GC) oven temperature to approximately 65 °C.

    • Ensure a steady flow of the helium carrier gas.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the 4-(1-Aminocyclobutyl)benzonitrile hydrochloride sample into a tin capsule using a calibrated microbalance.

    • Fold the tin capsule to securely enclose the sample and eliminate as much atmospheric air as possible.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample undergoes rapid combustion in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

    • Compare the experimental results to the theoretical values and ensure they fall within the established acceptance criteria (e.g., ±0.4%).

Detailed Protocol for Trace Elemental Impurities (ICP-MS)

This protocol is aligned with the principles outlined in USP chapters <232> and <233> for controlling elemental impurities.[2][8]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.5 g of the 4-(1-Aminocyclobutyl)benzonitrile hydrochloride sample into a clean microwave digestion vessel.

    • Carefully add 10 mL of concentrated nitric acid to the vessel.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to approximately 200 °C over 15 minutes and hold for an additional 15 minutes.

    • After cooling, carefully open the vessel and dilute the digest to a final volume of 50 mL with deionized water.

  • Instrument Setup and Calibration:

    • Utilize an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for analysis.

    • Perform a multi-element calibration using certified standards for the elements of interest as specified in USP <232> (e.g., Pb, Hg, As, Cd, etc.).

  • Analysis:

    • Introduce the prepared sample solution into the ICP-MS.

    • The sample is nebulized and introduced into the high-temperature argon plasma, where it is atomized and ionized.

    • The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

    • The detector quantifies the concentration of each element.

  • Data Evaluation:

    • Compare the measured concentrations of elemental impurities against the permissible daily exposure (PDE) limits outlined in USP <232> and ICH Q3D guidelines.

Trustworthiness and Self-Validating Systems

The reliability of elemental analysis data is built upon a foundation of robust methodology and continuous verification.

  • Certified Reference Materials (CRMs): The use of CRMs like NIST's Acetanilide is non-negotiable for calibrating and validating the CHNS analyzer.[5] This ensures traceability to internationally recognized standards.

  • Method Validation: For trace elemental impurities, the analytical procedure must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and limits of detection and quantification for each target element in the specific sample matrix.

  • System Suitability: Before each analytical run, a system suitability test should be performed to ensure the instrument is performing correctly. This may involve analyzing a known standard and verifying that the results fall within predefined limits.

Logical Relationships in Elemental Analysis

G cluster_0 Foundation cluster_1 Execution cluster_2 Outcome Theoretical Theoretical Composition Acceptance Acceptance Criteria Met (±0.4%) Theoretical->Acceptance Purity Purity Specification (e.g., >98%) Purity->Acceptance Experimental Experimental Results (CHNS, ICP-MS) Experimental->Acceptance CRM CRM Verification CRM->Experimental Release Material Release Acceptance->Release

Caption: Logical flow for elemental analysis acceptance.

Conclusion

The elemental analysis of 4-(1-Aminocyclobutyl)benzonitrile hydrochloride is a critical quality control step that underpins its use in pharmaceutical research and development. By adhering to established standards, employing validated analytical methods, and utilizing certified reference materials, researchers can ensure the integrity of this important chemical intermediate. This guide provides a comprehensive framework for understanding and implementing robust elemental analysis protocols, thereby contributing to the development of safe and effective medicines.

References

  • National Institute of Standards and Technology (NIST). (2020). Certificate of Analysis, Standard Reference Material® 141e, Acetanilide. [Link]

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits.
  • U.S. Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline, Q3D(R1) Guideline for Elemental Impurities.
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • PubMed. Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermediates. [Link]

  • Medistri. Elemental and Trace Metal Analysis for Pharmaceuticals. [Link]

  • Regulations.gov. ICP-MS Sample Preparation. [Link]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • YouTube. Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

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A Comparative Guide to Establishing Reference Standards for 4-(1-Aminocyclobutyl)benzonitrile Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the qualification and use of 4-(1-Aminocyclobutyl)benzonitrile as a reference standard for researchers, scientists, and drug development professionals. We will objectively compare the necessary analytical methodologies, supported by established scientific principles and regulatory expectations, to ensure robust quality control.

The quality of pharmaceutical starting materials and intermediates is a foundational pillar of drug safety and efficacy.[1][2] As a key building block in synthetic chemistry, the purity and identity of 4-(1-Aminocyclobutyl)benzonitrile must be unequivocally established to ensure the reliability of experimental outcomes and the quality of the final active pharmaceutical ingredient (API).[3] This guide moves beyond a simple listing of tests, explaining the causality behind method selection and providing a self-validating system for quality control.

The Foundation: Defining the Reference Standard

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and strength of a sample. For a molecule like 4-(1-Aminocyclobutyl)benzonitrile, which may not have an official pharmacopoeial monograph, establishing an in-house primary reference standard is a critical first step.[4] This primary standard becomes the benchmark against which all future batches of the material, including secondary or working standards, are qualified.

The characterization of a reference standard is a comprehensive process designed to confirm its structure and assess its purity through orthogonal analytical techniques.[5][6]

Critical Quality Attributes (CQAs) and Analytical Methodologies

The quality of 4-(1-Aminocyclobutyl)benzonitrile is defined by its Critical Quality Attributes (CQAs). The following table compares the analytical techniques best suited for evaluating each CQA.

Critical Quality Attribute (CQA)Primary TechniqueOrthogonal/Confirmatory Technique(s)Rationale for Selection
Identity 1H and 13C NMR SpectroscopyMass Spectrometry (MS), FTIR SpectroscopyNMR provides unambiguous structural elucidation and is considered the gold standard for identity confirmation.[6] MS confirms the molecular weight, and FTIR confirms the presence of key functional groups (e.g., -C≡N, -NH2).
Purity (Chromatographic) High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC), Capillary Electrophoresis (CE)HPLC is the most widely used technique for separating and quantifying non-volatile impurities in pharmaceutical intermediates due to its high resolution and sensitivity.[6] GC is suitable for volatile impurities.
Assay (Potency) Quantitative NMR (qNMR)Mass Balance (100% - impurities), HPLC vs. Primary StandardqNMR provides an absolute purity value without the need for a pre-existing standard. The mass balance approach is a comprehensive calculation, while HPLC against a primary standard is ideal for routine QC.
Impurities (Organic) HPLC with UV/DAD or MS detectorGC-MSDetects and quantifies process-related impurities and degradation products. MS detection is crucial for identifying unknown impurities.[3]
Impurities (Inorganic) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)N/AStandard method for detecting and quantifying residual heavy metals or catalysts from the synthetic process.
Residual Solvents Headspace Gas Chromatography (GC-HS)N/AThe industry-standard method for quantifying residual solvents according to ICH Q3C guidelines.[3]
Water Content Karl Fischer TitrationLoss on Drying (LOD)Karl Fischer titration is specific for water content, whereas LOD measures all volatile components.

Workflow for Reference Standard Qualification

The qualification of a new batch of 4-(1-Aminocyclobutyl)benzonitrile for use as a primary reference standard is a multi-step process. This involves initial comprehensive testing, purification if necessary, and final characterization to assign a purity value.

G cluster_0 Phase 1: Initial Assessment & Purification cluster_1 Phase 2: Full Characterization cluster_2 Phase 3: Finalization A Receive Candidate Batch B Preliminary Analysis (HPLC Purity, 1H NMR) A->B C Decision: Meets Purity Threshold? B->C D Purification (e.g., Recrystallization) C->D No E Characterized Primary Reference Standard C->E Yes D->B Re-assess F Identity Confirmation (NMR, MS, FTIR) E->F G Purity & Impurity Profile (HPLC, GC-HS) F->G H Assay Determination (qNMR, Mass Balance) G->H I Inorganic & Water Content (ICP-MS, Karl Fischer) H->I J Assign Purity Value I->J K Generate Certificate of Analysis (CoA) J->K L Release as Primary Reference Standard K->L

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.